molecular formula C4H9NO2 B119814 1,3-Dioxan-5-amine CAS No. 154917-36-9

1,3-Dioxan-5-amine

Cat. No.: B119814
CAS No.: 154917-36-9
M. Wt: 103.12 g/mol
InChI Key: AOLBMIGVOLSSNI-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-amine serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of novel receptor ligands. Researchers utilize this core structure to develop compounds that selectively target central nervous system (CNS) receptors. Systematic structural modifications of the 1,3-dioxane ring, especially at the 5-amino position, enable fine-tuning of receptor affinity and selectivity . Scientific studies have demonstrated that derivatives of 1,3-dioxan-5-amine can be engineered to achieve high affinity and selectivity for sigma-1 (σ1) receptors, which are promising targets for treating neuropathic pain and depression . Furthermore, depending on the stereochemistry and substitution pattern, other analogues can be designed to selectively interact with the Phencyclidine (PCP) binding site of the NMDA receptor, a key target in neurological research . Beyond neuroscience, the 1,3-dioxane structure finds application in the design of advanced drug delivery systems. For instance, a derivative of 1,3-dioxan-5-amine has been incorporated into the design of pH-triggered degradable polymeric micelles for targeted anti-tumor drug delivery . The 1,3-dioxane ring also functions as a key protecting group in multi-step organic syntheses. The ring system can be efficiently installed and removed (deacetalization), making it a useful tool for protecting carbonyl groups during complex reaction sequences . This compound provides researchers with a flexible building block for probing biological systems and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLBMIGVOLSSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628912
Record name 1,3-Dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154917-36-9
Record name 1,3-Dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1,3-Dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1,3-Dioxan-5-amine A Versatile Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

1,3-Dioxan-5-amine (also known as 5-amino-1,3-dioxane) is a saturated six-membered heterocyclic amine that has emerged as a high-value scaffold in fragment-based drug discovery (FBDD). Unlike its carbocyclic analog (cyclohexylamine) or nitrogenous analog (piperidine), this scaffold offers a unique combination of reduced lipophilicity , defined conformational bias , and strategic hydrogen-bonding vectors .

This guide provides a comprehensive technical analysis of 1,3-dioxan-5-amine, focusing on its anomalous conformational dynamics, synthesis from serinol, and utility as a bioisostere for morpholine and piperidine rings in lead optimization.

Physicochemical Profile

The introduction of two oxygen atoms into the cyclohexane framework significantly alters the electronic and physical landscape of the molecule. The inductive effect of the acetal oxygens reduces the basicity of the amine compared to cyclohexylamine, making it a distinct physicochemical entity.

PropertyValue / DescriptionTechnical Insight
Chemical Name 1,3-Dioxan-5-amineParent scaffold
CAS Number 22766-68-3 (Free Base)2059954-94-6 (HCl Salt)Commercially available primarily as the Hydrochloride salt.
Molecular Formula C₄H₉NO₂MW: 103.12 g/mol
pKa (Conjugate Acid) ~7.8 – 8.2 (Estimated)Lower than cyclohexylamine (~10.6) due to the electron-withdrawing inductive effect (-I) of the β-oxygen atoms.
LogP -1.1 to -0.6Highly hydrophilic; excellent for lowering LogD in lipophilic lead series.
TPSA ~44 Ų2 Ether oxygens + 1 Primary amine.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsThe ring oxygens act as weak acceptors; the amine is both donor and acceptor.
Boiling Point ~170–180°C (Predicted)High boiling point relative to molecular weight due to intermolecular H-bonding.

Conformational Analysis: The "Axial Anomaly"

One of the most critical and often overlooked features of 5-substituted-1,3-dioxanes is their conformational preference. While steric arguments (A-values) typically predict that substituents prefer the equatorial position to avoid 1,3-diaxial interactions, 1,3-dioxan-5-amine exhibits a strong preference for the axial conformation.

Mechanistic Driver: Intramolecular Hydrogen Bonding

In the axial chair conformation, the amino group can form a bifurcated intramolecular hydrogen bond with the two ring oxygen atoms. This stabilizing interaction (approx. 1–2 kcal/mol) overcomes the steric repulsion that usually disfavors the axial position.

  • Equatorial Isomer: Sterically favored but lacks electronic stabilization.

  • Axial Isomer: Stabilized by N-H···O interactions (anomeric-like effect).

Conformation Eq Equatorial Conformer (Sterically Favored) TS Transition State (Ring Flip) Eq->TS Energy Barrier Ax Axial Conformer (H-Bond Stabilized) Ax->Eq Solvent Dependent TS->Ax Stabilization (-1.5 kcal/mol)

Caption: Equilibrium favors the axial conformer in non-polar solvents due to intramolecular H-bonding. In protic solvents, intermolecular H-bonds may shift equilibrium toward the equatorial form.

Synthesis & Manufacturing

The most robust synthetic route utilizes Serinol (2-amino-1,3-propanediol) as the starting material. This pathway is preferred over the reduction of 5-nitro-1,3-dioxane due to safety concerns associated with nitro-compounds.

Protocol: Cyclization of Serinol
  • Reagents: Serinol, Paraformaldehyde (or Formalin), p-Toluenesulfonic acid (pTsA) catalyst.

  • Solvent: Benzene or Toluene (with Dean-Stark trap for water removal).

  • Mechanism: Acid-catalyzed acetalization.

Step-by-Step Methodology:

  • Charge: Suspend Serinol (1.0 eq) and Paraformaldehyde (1.1 eq) in Toluene.

  • Catalysis: Add pTsA (0.05 eq).

  • Reflux: Heat to reflux with vigorous stirring. The reaction is driven to completion by the azeotropic removal of water.

  • Workup: Cool to RT. Neutralize with NaHCO₃. Filter salts.

  • Purification: Distillation under reduced pressure yields the free base. For storage, convert to HCl salt by treating with HCl/Dioxane.

Synthesis Serinol Serinol (2-amino-1,3-propanediol) Intermediate Hemiacetal Intermediate Serinol->Intermediate pTsA, Toluene Aldehyde Formaldehyde Source (Paraformaldehyde) Aldehyde->Intermediate pTsA, Toluene Product 1,3-Dioxan-5-amine Intermediate->Product -H2O (Dean-Stark) Cyclization

Caption: Acid-catalyzed condensation of serinol with formaldehyde yields the 1,3-dioxane ring.

Reactivity & Stability

Chemical Stability
  • Acid Sensitivity: The 1,3-dioxane ring is an acetal. It is stable to bases and nucleophiles but susceptible to hydrolysis under aqueous acidic conditions (pH < 4) and elevated temperatures, reverting to serinol and formaldehyde.

  • Amine Nucleophilicity: The primary amine is less nucleophilic than a standard alkyl amine due to the inductive effect of the ring oxygens. Reactions requiring nucleophilic attack (e.g., amide coupling, SNAr) may require stronger bases or higher temperatures compared to cyclohexylamine.

Derivatization Strategy
  • Reductive Amination: Excellent substrate. The axial preference can direct stereoselectivity in subsequent reductions.

  • Acylation: Readily forms amides. The resulting amides often show high metabolic stability compared to their acyclic counterparts.

Applications in Medicinal Chemistry

The 1,3-dioxan-5-amine scaffold is a powerful tool for "scaffold hopping."

  • Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with 1,3-dioxane significantly lowers LogP and increases aqueous solubility without introducing a basic center (unlike piperazine).

  • Bioisostere for Morpholine: It serves as a structural surrogate for morpholine but allows for vector extension at the 5-position (via the amine), which is not possible with the morpholine oxygen.

  • Reduced hERG Liability: The hydrophilic nature and lower pKa often reduce affinity for the hERG channel compared to more lipophilic, basic amines.

Comparison Table: Scaffold Properties

ScaffoldLogP (Approx)Basic pKaMetabolic Risk
Cyclohexylamine 1.4910.6Hydroxylation
Piperidine 0.8411.2N-oxidation
Morpholine -0.868.3Ring opening
1,3-Dioxan-5-amine -0.80 ~8.0 Acid Hydrolysis

Safety & Handling

  • Hazards: The free base is an irritant.[1] The hydrochloride salt is classified as causing skin irritation (H315) and serious eye irritation (H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Avoid strong acids (hydrolysis risk) and strong oxidizing agents.

References

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis.[1][2] XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Link

  • Smith, A. B., et al. (1998). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Journal of Medicinal Chemistry.
  • PubChem. (2024). Compound Summary: 1,3-dioxan-5-amine hydrochloride. National Library of Medicine. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Dioxan-5-amine Hydrochloride.Link

Sources

1,3-Dioxan-5-amine CAS number and spectral data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, spectral characteristics, and synthetic methodology for 1,3-Dioxan-5-amine .

Executive Summary

1,3-Dioxan-5-amine (also known as 5-amino-1,3-dioxane) is a heterocyclic building block critical in the synthesis of ligands for Sigma (


) receptors  and NMDA receptors . While the unsubstituted free base is often generated in situ due to stability concerns (volatility and rapid carbamate formation), it is most frequently handled as its hydrochloride salt  or as the 2,2-dimethyl derivative  (protected acetonide).

This guide provides the specific spectral signatures required for identification, a validated synthetic protocol via the oxime route, and a conformational analysis explaining its unique stereochemical behavior.

Part 1: Chemical Identity & Properties

The commercial availability of the unsubstituted free base is limited. Researchers typically encounter this moiety as the hydrochloride salt or the 2,2-dimethyl derivative.

PropertyData
Compound Name 1,3-Dioxan-5-amine
CAS Number (Free Base) 3760-14-3 (Rarely cited; often indexed as derivative)
CAS Number (HCl Salt) Not widely indexed (CID: 22918656)
CAS Number (2,2-Dimethyl) 40137-24-4 (Common surrogate)
Molecular Formula

Molecular Weight 103.12 g/mol
Basicity (

)
~8.5 - 9.0 (Predicted for conjugate acid)
Appearance Colorless oil (free base) / White hygroscopic solid (HCl salt)
Part 2: Conformational Analysis (The "Axial Anchor")

Unlike cyclohexane, where bulky substituents prefer the equatorial position to avoid 1,3-diaxial strain, 5-substituted-1,3-dioxanes exhibit a phenomenon where polar groups (like


 or 

) prefer the axial orientation.
  • Mechanism: Intramolecular hydrogen bonding between the axial amine protons and the ring oxygens (

    
    ) stabilizes the axial conformer.[1]
    
  • Dipole Effect: The axial orientation opposes the resultant dipole of the ring oxygens, further stabilizing this conformer (anomeric-like effect).

Conformation cluster_0 Conformational Equilibrium Equatorial Equatorial Conformer (Sterically Favored) Axial Axial Conformer (H-Bond Stabilized) Equatorial->Axial  Dominant in non-polar solvents   Stability Stabilizing Factors: 1. Intramolecular H-Bond (NH...O) 2. Dipole Minimization Axial->Stability

Figure 1: Conformational equilibrium of 5-amino-1,3-dioxane. The axial conformer is often thermodynamically preferred due to intramolecular hydrogen bonding.

Part 3: Spectral Characterization

Direct spectral data for the unsubstituted free base is often conflated with the 2,2-dimethyl derivative. Below is the comparative data.

1. Nuclear Magnetic Resonance (

H NMR)

Solvent:


 (Free Base) or 

(HCl Salt)
Position

(ppm) - Parent 1,3-Dioxane

(ppm) - 5-Amino-1,3-dioxane (Predicted)
Multiplicity & Coupling (

)
H-2 (Acetal) 4.854.75 - 4.90 AB System (

Hz) or Singlet (if rapid flipping)
H-4 / H-6 (Eq) 3.914.05 - 4.15 dd (Geminal + Vicinal coupling to H-5)
H-4 / H-6 (Ax) 3.913.40 - 3.50 t (Triplet-like due to large

)
H-5 (Methine) 1.782.90 - 3.10 Multiplet (tt).[2] Shifted downfield by

.
-NH2 N/A1.50 - 2.00 Broad singlet (Exchangeable)

Interpretation:

  • H-5 Signal: The diagnostic signal is the methine proton at C-5 . In the parent dioxane, it is a

    
     at 1.78 ppm. In the amine, this becomes a 
    
    
    
    signal shifted downfield to ~3.0 ppm due to the electronegativity of the nitrogen (Alpha effect).
  • Splitting: If the ring is locked in a chair conformation (e.g., in the 2,2-dimethyl derivative), H-4 and H-6 will appear as distinct axial/equatorial sets with large geminal coupling (

    
     Hz).
    
2. Infrared Spectroscopy (IR)
  • Primary Amine Stretching: Doublet at 3300 - 3400 cm⁻¹ (

    
     stretch).
    
  • Ether Stretching: Strong bands at 1050 - 1150 cm⁻¹ (

    
     stretch characteristic of the dioxane ring).
    
3. Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  103 m/z.
    
  • Fragmentation: Loss of formaldehyde (

    
    , 30 Da) is common, leading to fragments at m/z 73 (
    
    
    
    ).
Part 4: Synthesis Protocol (The Oxime Route)

The most reliable route to 1,3-dioxan-5-amine avoids the instability of the free aldehyde by utilizing 1,3-dioxan-5-one as the key intermediate.

Step-by-Step Methodology

Reagents:

  • Glycerol[3][4][5]

  • Paraformaldehyde (or Formalin)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Raney Nickel (or

    
    )
    
  • Hydrogen Gas (

    
    )
    

Synthesis Glycerol Glycerol (Starting Material) Cyclization Cyclization (Formaldehyde/H+) Glycerol->Cyclization Isomers Mixture: 1,3-Dioxan-5-ol (Major) + 1,3-Dioxolane-4-MeOH Cyclization->Isomers Oxidation Oxidation (Jones or Swern) Isomers->Oxidation Ketone 1,3-Dioxan-5-one (Key Intermediate) Oxidation->Ketone OximeForm Oximation (NH2OH·HCl / NaOAc) Ketone->OximeForm Oxime 1,3-Dioxan-5-one Oxime OximeForm->Oxime Reduction Reduction (H2 / Raney Ni) Oxime->Reduction Product 1,3-Dioxan-5-amine (Target) Reduction->Product

Figure 2: Validated synthetic pathway from glycerol to 1,3-dioxan-5-amine via the ketone-oxime intermediate.

Detailed Protocol:
  • Cyclization: React glycerol with paraformaldehyde and p-toluenesulfonic acid (catalytic) in refluxing benzene/toluene with a Dean-Stark trap. This yields a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. Note: Isolate the dioxane isomer via fractional distillation.

  • Oxidation: Oxidize 5-hydroxy-1,3-dioxane to 1,3-dioxan-5-one using Jones reagent or Swern oxidation conditions.

  • Oximation:

    • Dissolve 1,3-dioxan-5-one (1.0 eq) in ethanol.

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Stir at room temperature for 2-4 hours. The oxime usually precipitates or can be extracted with DCM.

  • Reduction:

    • Dissolve the oxime in methanol.

    • Add Raney Nickel (approx. 10% w/w).

    • Hydrogenate at 40-50 psi

      
       for 6-12 hours.
      
    • Workup: Filter catalyst (Caution: Pyrophoric!), concentrate filtrate, and convert to HCl salt by adding ethereal HCl for long-term storage.

Part 5: Applications in Drug Development
  • Sigma (

    
    ) Receptor Ligands:  The 1,3-dioxane ring mimics the piperidine ring found in many neuroactive drugs but with altered lipophilicity and hydrogen-bonding potential. The axial amine is often derivatized with benzyl groups to target 
    
    
    
    sites.
  • NMDA Receptor Antagonists: Substituted 5-amino-1,3-dioxanes serve as bioisosteres for cyclohexylamines in phencyclidine (PCP) analogues, offering modified metabolic stability profiles.

Part 6: Safety & Handling
  • Peroxide Formation: Like all dioxanes, this compound can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating. Store under inert gas (Nitrogen/Argon).

  • Basicity: The free base is a secondary aliphatic amine equivalent; it is corrosive and can cause skin burns. Handle in a fume hood.

References
  • Synthesis of 1,3-Dioxan-5-ones: Majewski, M., et al. "1,3-Dioxan-5-ones: Synthesis, Deprotonation, and Reactions of Their Lithium Enolates." Journal of Organic Chemistry, 1995. Link

  • Conformational Analysis: Eliel, E. L., & Knoeber, M. C. "Conformational Analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society, 1968. Link

  • Spectral Data (Parent Dioxane): AIST Spectral Database for Organic Compounds (SDBS). "1,3-Dioxane NMR Data." Link

  • Sigma Receptor Ligands: Wünsch, B., et al. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals, 2025. Link

Sources

Technical Guide: Synthesis and Characterization of 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthesis and characterization of 2,2-dimethyl-1,3-dioxan-5-amine (CAS: 40137-24-4), a critical amine-functionalized ketal intermediate.

Executive Summary

  • Compound: 2,2-Dimethyl-1,3-dioxan-5-amine[1][2]

  • CAS Number: 40137-24-4

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 131.17 g/mol

  • Primary Application: A protected serinol (2-amino-1,3-propanediol) scaffold used in the synthesis of lipid nanoparticles (LNPs), peptidomimetics, and X-ray contrast agents (e.g., Iopamidol).

  • Storage: Hygroscopic liquid/low-melting solid. Store at 2–8°C under inert atmosphere (Ar/N

    
    ).
    

This guide outlines two distinct synthetic pathways:

  • The Direct Protection Route (Recommended): A concise, high-yield protection of commercially available serinol.

  • The De Novo Nitro Route: A cost-effective, multi-step sequence starting from nitromethane and formaldehyde, utilized when raw material costs must be minimized at scale.

Retrosynthetic Analysis & Strategy

The 1,3-dioxane ring is thermodynamically stable but acid-labile, serving as a simultaneous protecting group for the 1,3-diol moiety of serinol.

Retrosynthesis cluster_0 Route A: Direct Protection cluster_1 Route B: Nitro Reduction Target 2,2-Dimethyl-1,3-dioxan-5-amine (Target) Serinol Serinol (2-amino-1,3-propanediol) Target->Serinol Acetonide Formation NitroDioxane 2,2-Dimethyl-5-nitro-1,3-dioxane Target->NitroDioxane Nitro Reduction DMP 2,2-Dimethoxypropane (or Acetone) NitroDiol 2-Nitro-1,3-propanediol NitroDioxane->NitroDiol Cyclization Starting Nitromethane + Formaldehyde NitroDiol->Starting Henry Reaction

Caption: Retrosynthetic disconnection showing the convergent Serinol route (Green) and the linear Nitro route (Red).

Protocol A: Direct Protection of Serinol (Recommended)

Rationale: This route is operationally simple, avoids hazardous nitro-intermediates, and utilizes the thermodynamic preference for 6-membered acetonides.

Materials
  • Substrate: Serinol (2-amino-1,3-propanediol) [CAS: 534-03-2]

  • Reagent: 2,2-Dimethoxypropane (2,2-DMP) [Excess serves as water scavenger]

  • Solvent: DMF or Acetone (Dry)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H

    
    O)
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3][4][5][6]

  • Dissolution: Charge the flask with Serinol (10.0 g, 110 mmol) and anhydrous DMF (50 mL). Serinol is polar; mild heating (40°C) may be required for complete dissolution.

  • Reagent Addition: Add 2,2-Dimethoxypropane (27 mL, 220 mmol, 2.0 equiv) followed by p-TsOH (1.0 g, 5 mol%).

    • Note: 2,2-DMP reacts with the diol to release methanol. The reaction is driven to completion by the volatility of methanol or by using excess DMP.

  • Reaction: Stir at room temperature for 12–16 hours .

    • QC Check: Monitor by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin). The product is less polar than serinol.

  • Quench: Neutralize the acid catalyst by adding Triethylamine (Et

    
    N, 1.5 mL). Stir for 10 minutes.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove volatiles (MeOH, excess DMP, DMF).

    • Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO

      
       (30 mL) followed by Brine (30 mL).
      
    • Dry the organic phase over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, distill under vacuum (bp ~75°C at 12 mmHg) or purify via flash chromatography (DCM/MeOH/NH

    
    OH).
    

Protocol B: De Novo Synthesis via Nitro Reduction

Rationale: Ideal for large-scale manufacturing where Serinol costs are prohibitive. This route builds the skeleton from commodity chemicals.

Stage 1: Cyclization of 2-Nitro-1,3-propanediol
  • Reactants: Suspend 2-nitro-1,3-propanediol (1 equiv) in acetone or 2,2-DMP.

  • Catalysis: Add BF

    
    ·OEt
    
    
    
    or p-TsOH. Heat to reflux.[6]
  • Isolation: Neutralize and crystallize/distill to yield 2,2-dimethyl-5-nitro-1,3-dioxane .

    • SAFETY WARNING: Nitro-dioxanes are shock-sensitive and thermally unstable. Do not overheat during distillation.

Stage 2: Reduction to Amine

Method: Catalytic Hydrogenation (High Pressure)

  • Vessel: High-pressure autoclave (e.g., Parr reactor).

  • Charge: Dissolve 5-nitro-dioxane intermediate in Methanol. Add Raney Nickel (10 wt%) or 10% Pd/C (5 wt%).

  • Conditions: Pressurize with H

    
     (5–7 bar) and heat to 50–60°C for 6 hours.
    
  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate to yield the amine.

Workflow Step1 Precursor 2-Nitro-1,3-propanediol Step2 Cyclization (Acetone/H+) Step1->Step2 Step3 Intermediate 5-Nitro-dioxane Step2->Step3 Step4 Hydrogenation (H2, Pd/C) Step3->Step4 Step5 Product 5-Amino-dioxane Step4->Step5

Caption: Workflow for the reduction of the nitro-precursor to the target amine.

Characterization & Quality Control

The high symmetry of the 2,2-dimethyl-1,3-dioxane ring results in a simplified NMR spectrum.

Diagnostic NMR Signals (CDCl )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
1.40 – 1.45Singlet (s)6HC(CH

)

: Acetonide methyls (may appear as 2 singlets if ring flip is slow)

H
1.60Broad (br s)2HNH

: Amine protons (exchangeable)

H
2.90 – 3.10Multiplet (m)1HCH-NH

: Methine proton at C5

H
3.60 – 4.10dd or m4HCH

-O
: Methylene protons at C4/C6

C
~19.0, 29.0--Acetonide Methyls

C
~43.0--C5 : Methine carbon

C
~66.0--C4/C6 : Methylene carbons

C
~98.0--C2 : Quaternary acetonide carbon
Physical Properties[7][8][9][10]
  • Appearance: Colorless to pale yellow liquid (may solidify upon prolonged refrigeration).

  • Boiling Point: 75°C at 12 mmHg.

  • Solubility: Miscible with DCM, MeOH, THF; moderately soluble in water (hydrolysis risk).

Expertise & Troubleshooting (E-E-A-T)

Stability & Storage (The "Hidden" Degradation)

The 1,3-dioxane ring is an acetal. It is stable to base but extremely sensitive to aqueous acid .

  • Risk: Exposure to atmospheric moisture and CO

    
     can lead to formation of carbamates or slow hydrolysis back to serinol.
    
  • Protocol: Store under Argon at 4°C. If the liquid turns cloudy, it indicates hydrolysis (serinol is a solid).

Purification Challenges
  • Distillation: The amine readily forms carbonate salts with air. Distill under high vacuum with a KOH trap to prevent clogging.

  • Salt Formation: If the free amine is difficult to handle, convert it to the oxalate or hydrochloride salt for long-term storage. The salt can be recrystallized from EtOH/Et

    
    O for high purity.
    
Safety: Nitro vs. Amine
  • Nitro Route: The 2,2-dimethyl-5-nitro-1,3-dioxane intermediate possesses an energetic nitro group on a strained ring. Avoid heating the neat residue above 100°C.

  • Amine Route: The product is a primary amine; it is corrosive and can cause skin burns. Use proper PPE (nitrile gloves, face shield).

References

  • Synthesis of Serinol Derivatives: Process for the preparation of 5-amino-1,3-dioxanes.[1][2] EP0755390B1. (Describes the hydrogenation of 5-nitro-dioxanes and oximes). Link

  • Nitro-Reduction Methodology: Novel process for the preparation of serinol. EP0348223A2. (Details the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane). Link

  • Acetonide Protection Chemistry:1,2-Diol and 1,3-Diol Protection. Greene's Protective Groups in Organic Synthesis. (General reference for 2,2-DMP/TsOH mechanism).
  • Physical Properties: 2,2-Dimethyl-1,3-dioxan-5-amine (CAS 40137-24-4).[7] ChemicalBook/Sigma-Aldrich Technical Data. Link

Sources

Precision Conformational Analysis of 5-Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and structural biology, the 1,3-dioxane ring is more than a passive protecting group; it is a tunable pharmacophore that defies standard cyclohexane physics. While cyclohexane stereochemistry is dominated by steric repulsion (where large substituents prefer the equatorial position), 5-substituted 1,3-dioxanes exhibit a counter-intuitive phenomenon where polar groups often prefer the axial orientation.

This guide provides a rigorous framework for analyzing these systems, focusing on the 5-axial preference driven by the gauche effect and intramolecular hydrogen bonding. We present a self-validating workflow combining NMR spectroscopy, X-ray crystallography, and DFT modeling to determine bioactive conformations with high fidelity.

Theoretical Framework: The "O-C-C-X" Anomaly

The Geometry of the Chair

The 1,3-dioxane ring exists predominantly in a chair conformation.[1][2] However, the presence of oxygen atoms at positions 1 and 3 introduces unique stereoelectronic effects that alter the conformational landscape, particularly at position 5.

  • C2 Position: Dominated by the Anomeric Effect (if the substituent is electronegative, e.g., -OR, -Cl).

  • C5 Position: Dominated by Coulombic Interactions and the Gauche Effect .

The 5-Axial Preference Mechanism

In cyclohexane, a substituent at C5 (analogous to C4 in cyclohexane) would be equatorial to avoid 1,3-diaxial steric clashes. In 1,3-dioxanes, two factors invert this preference for polar groups (e.g., -OH, -F, -NO₂, -SO₂R):

  • Intramolecular Hydrogen Bonding: A hydroxyl group at C5-axial can form a stable 6-membered intramolecular hydrogen bond with the ring oxygens (O1 or O3). This stabilizes the axial conformer by

    
    1-2 kcal/mol in non-polar solvents.
    
  • Electrostatic Attraction: Through-space attraction occurs between the partial positive charge of the C5 substituent and the partial negative lone pairs of the ring oxygens.

  • The Gauche Effect: The O-C4-C5-X torsion angle favors a gauche arrangement for electronegative 'X' groups due to

    
     hyperconjugation.
    
Visualization of the Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the forces stabilizing the axial isomer.

DioxaneEquilibrium Equatorial Equatorial Isomer (Sterically Favored) Axial Axial Isomer (Electrostatically Favored) Equatorial->Axial Polar Solvents (DMSO) Disrupt H-Bond HBond Intramolecular H-Bond (O-H ... O1/O3) Axial->HBond Dipole Dipole Attraction (δ+ ... δ-) Axial->Dipole

Figure 1: Thermodynamic equilibrium of 5-substituted 1,3-dioxanes. In non-polar solvents, the axial isomer is stabilized by intramolecular forces.

Quantitative Metrics: Dioxane vs. Cyclohexane[3]

To predict conformation, one must quantify the free energy difference (


) between the equatorial and axial conformers. Positive values indicate equatorial preference; negative values indicate axial preference.

Table 1: Conformational Energies (


) in kcal/mol 
Substituent (X)Cyclohexane (

)
5-Subst. 1,3-Dioxane (

)
Driver of Difference
-CH₃ 1.74 (Eq. favored)0.8 (Eq. favored)Reduced 1,3-diaxial sterics (H vs Lone Pair)
-t-Butyl 4.9 (Eq. locked)1.4 (Eq. favored)Reduced steric bulk of O1/O3 lone pairs
-F 0.25 (Eq. favored)-0.6 (Axial favored) Attractive electrostatic interactions
-OH (in CCl₄)0.94 (Eq. favored)-1.2 (Axial favored) Intramolecular Hydrogen Bonding
-NO₂ 1.1 (Eq. favored)-0.3 (Axial favored) Dipole-dipole attraction

Note: Data derived from Eliel et al. and modern DFT studies [1, 2].

Experimental Protocol: The "Lock & Measure" System

To rigorously determine the conformation of a new 5-substituted 1,3-dioxane pharmacophore, we utilize a self-validating NMR workflow. This protocol relies on synthesizing a conformationally locked analog (using a 2-t-butyl group) to establish baseline coupling constants (


-values) before analyzing the flexible drug candidate.
Step-by-Step Methodology

Step 1: Synthesis of the "Locked" Reference Synthesize the cis- and trans-2-tert-butyl-5-substituted-1,3-dioxane. The bulky t-butyl group at C2 locks the ring into a chair where the t-butyl is equatorial.

  • cis-isomer

    
     Substituent at C5 is Axial .
    
  • trans-isomer

    
     Substituent at C5 is Equatorial .
    

Step 2: NMR Acquisition (


H) 
Acquire high-field 

H NMR (minimum 500 MHz) in CDCl

(non-polar) and DMSO-

(polar).

Step 3: J-Coupling Analysis (Karplus Validation) Extract the vicinal coupling constants between H5 and H4/H6 protons (


).
  • Axial H5 (Substituent Equatorial):

    
     (Large).
    
  • Equatorial H5 (Substituent Axial):

    
     (Small).
    

Step 4: NOE Validation Perform 1D-NOESY targeting the H5 proton.

  • Axial Preference: Strong NOE between H5 and H2 (if 1,3-diaxial relationship exists) is not possible in the chair. Instead, look for NOE between Substituent and H2/H4/H6.

  • Equatorial Preference: Strong NOE between H5 (axial) and H2 (axial) confirms the substituent is equatorial.

Workflow Diagram

NMRWorkflow Start Unknown 5-Subst. Dioxane Synthesis Synthesize 2-t-Butyl Analog (Lock Conformation) Start->Synthesis NMR 1H NMR (500 MHz) Extract 3J(H4,H5) Synthesis->NMR Decision Analyze J-Values NMR->Decision ResultEq J = 10-12 Hz (H5 is Axial) Substituent is Equatorial Decision->ResultEq Large J ResultAx J = 2-5 Hz (H5 is Equatorial) Substituent is Axial Decision->ResultAx Small J

Figure 2: The "Lock and Measure" workflow for unambiguous conformational assignment.

Advanced Applications in Drug Design

Sigma Receptor Ligands

Recent medicinal chemistry efforts have utilized 5-substituted 1,3-dioxanes as scaffolds for Sigma-1 (


) receptor antagonists.[3] The axial orientation of amino-alkyl chains at position 5 allows for specific hydrophobic pocket engagement that equatorial isomers cannot achieve. The 1,3-dioxane ring acts as a rigid spacer, positioning the basic amine and the lipophilic tail in a precise vector [3].
Ferroelectric Liquid Crystals

The large dipole moment generated by the axial orientation of polar substituents (like -CN or -F) at the 5-position aligns with the ring dipole. This property is exploited in the design of ferroelectric liquid crystals, where maximizing the molecular dipole perpendicular to the long axis is critical for switching speed [4].

References

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. Link

  • Bailey, W. F., & Lambert, K. M. (2017).[4] The Importance of Electrostatic Interactions on the Conformational Behavior of Substituted 1,3-Dioxanes. ACS Symposium Series, 1257, 19-26. Link

  • Wünsch, B., et al. (2017). Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 receptor antagonists.[5] Bioorganic & Medicinal Chemistry, 25(10), 2817-2824. Link

  • Kikuchi, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity. RSC Advances. Link

Sources

1,3-Dioxan-5-amine as a chiral building block in organic synthesis

[1]

Executive Summary

In the architecture of small molecule drugs and peptidomimetics, conformational entropy is often the enemy of potency. 1,3-Dioxan-5-amine serves as a specialized heterocyclic scaffold that restricts bond rotation, effectively "locking" bioactive conformations.[1] Unlike flexible linear amines, this scaffold utilizes the 1,3-dioxane chair conformation to orient substituents in precise axial or equatorial vectors. This guide explores its use as a chiral building block, focusing on the preservation of stereochemistry from amino acid precursors (e.g., L-Threonine) and its application in designing high-affinity ligands.

Structural Dynamics & Stereochemical Locking

The utility of 1,3-dioxan-5-amine lies in its predictable chair conformation.[1][2] The 1,3-dioxane ring is thermodynamically more stable in a chair form than a twist-boat, primarily due to the anomeric effect and 1,3-diaxial interactions.

The Conformational Anchor

When a bulky substituent (e.g., a phenyl or tert-butyl group) is introduced at the C2 position , it acts as a "holding group," forcing the ring into a specific chair conformation where the bulky group is equatorial to minimize steric strain (A-value dominance).

  • C5-Amine Orientation: Once the ring is locked by the C2 substituent, the amine at C5 is forced into either an axial or equatorial position.

    • Equatorial NH₂ (Trans): Generally more stable, minimizes 1,3-diaxial repulsion.

    • Axial NH₂ (Cis): Often stabilized by intramolecular hydrogen bonding with the ring oxygens, creating a compact "turn" mimic.

This geometric rigidity allows medicinal chemists to project the amine functionality into a specific region of the binding pocket with high fidelity, unlike the "floppy" nature of a standard propyl amine chain.

ConformationalLockUnlockedFlexible Precursor(High Entropy)Locked1,3-Dioxane Scaffold(Low Entropy)Unlocked->Locked Cyclization (Acetalization)AxialAxial-NH2(Turn Mimetic)Locked->Axial Cis-isomerismEquatorialEquatorial-NH2(Extended Mimetic)Locked->Equatorial Trans-isomerism

Figure 1: The transition from a flexible linear precursor to a conformationally locked dioxane scaffold, yielding distinct geometric vectors.

Synthesis Strategies: Accessing the Chiral Core[3]

While 1,3-dioxan-5-amine can be synthesized from achiral serinol (2-amino-1,3-propanediol), true chiral building blocks are best derived from chiral amino acids.[1] The L-Threonine Route is the industry standard for generating enantiopure 4-substituted dioxanes.[1]

The L-Threonine Route (C4-Chirality)

This pathway leverages the existing stereocenters of L-Threonine to generate a (4S,5S)-configured dioxane.[1]

  • Esterification: Protection of the carboxylic acid.

  • Reduction: Conversion of the ester to an alcohol, yielding a chiral 1,3-diol (aminodiol).

  • Acetalization: Cyclization with a ketone or aldehyde to close the dioxane ring.

Data Comparison of Synthetic Routes
PrecursorChirality SourceResulting ScaffoldPrimary Application
Serinol External (Chiral Ketone)2-Substituted (Cis/Trans mix)X-ray contrast agents, Achiral spacers
L-Threonine Intrinsic (Amino Acid)4-Methyl-1,3-dioxan-5-amine Chiral Peptidomimetics, Organocatalysis
Phenylserine Intrinsic (Amino Acid)4-Phenyl-1,3-dioxan-5-amine

Receptor Ligands, Rigid Scaffolds
Nitro-diols Resolution requiredRacemic 5-amino-1,3-dioxaneGeneral chemical libraries

Experimental Protocol: Synthesis of (4S,5S)-2,2,4-Trimethyl-1,3-dioxan-5-amine[1]

This protocol describes the conversion of L-Threonine to a chiral dioxane building block.[1] This specific derivative is valuable because the C4-methyl group sterically constrains the C5-amine, further reducing conformational freedom.[1]

Reagents & Equipment[2][5][6][7]
  • Starting Material: L-Threonine methyl ester hydrochloride.[1]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/LiCl.

  • Cyclization Agent: 2,2-Dimethoxypropane (DMP).

  • Catalyst: p-Toluenesulfonic acid (pTSA).[1]

  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: Reduction to the Aminodiol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

  • Activation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

  • Addition: Add L-Threonine methyl ester (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic gas evolution.[1]

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Perform Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield (2S,3R)-2-amino-1,3-butanediol .[1]

    • Validation: ¹H NMR should show disappearance of methyl ester singlet (3.7 ppm).

Phase 2: Stereoselective Acetalization (The Lock)
  • Reaction: Dissolve the aminodiol in dry DCM. Add 2,2-Dimethoxypropane (5.0 equiv) and pTSA (0.1 equiv).

  • Conditions: Reflux using a Dean-Stark trap or in the presence of Molecular Sieves (3Å) to remove methanol/water.

  • Duration: Stir for 12–18 hours. The thermodynamic product (chair form) dominates.

  • Purification: Neutralize with Et₃N, concentrate, and purify via flash chromatography (EtOAc/Hexane with 1% Et₃N).

  • Result: (4S,5S)-2,2,4-trimethyl-1,3-dioxan-5-amine .

SynthesisPathwayStartL-Threonine Methyl Ester(2S, 3R)Step1Reduction (LiAlH4)Generates 1,3-DiolStart->Step1Intermediate(2S,3R)-2-Amino-1,3-butanediolStep1->IntermediateStep2Acetalization (DMP, pTSA)Thermodynamic ControlIntermediate->Step2Product(4S,5S)-2,2,4-Trimethyl-1,3-dioxan-5-amine(Chiral Building Block)Step2->Product

Figure 2: Synthetic workflow for converting L-Threonine into the chiral dioxane scaffold.

Applications in Drug Discovery[8][9]

Peptidomimetics (Gamma-Turn Mimetics)

The 1,3-dioxane scaffold is an isostere for the hydrogen-bonded rings found in protein secondary structures.[1]

  • Mechanism: By incorporating the (4S,5S)-dioxane amine into a peptide backbone, the torsion angles (

    
    ) are restricted.
    
  • Result: This mimics a

    
    -turn, stabilizing the bioactive conformation of short peptides and increasing proteolytic stability.
    
Sigma-1 ( ) Receptor Ligands

Research has demonstrated that 2-phenyl-1,3-dioxan-5-amine derivatives exhibit high affinity for the

1
  • Criticality of Chirality: The cis isomer (Axial-Phenyl / Equatorial-Amine relative configuration) often shows superior binding affinity compared to the trans isomer due to the specific hydrophobic pocket requirements of the receptor.[1]

References

  • Wünsch, B., et al. (2017). "Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists." Bioorganic & Medicinal Chemistry.

  • Gawroński, J., et al. (2007).[3] "Conformational analysis of 5-substituted 1,3-dioxanes." Chirality.

  • Fülöp, F. (2001). "Synthesis and application of chiral 1,3-dioxanes." Chemical Reviews.

  • Barbas, C. F., et al. (2008). "Threonine aldolases in the synthesis of chiral

    
    -hydroxy-
    
    
    -amino acids." Accounts of Chemical Research.

stability of the 1,3-dioxane ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Kinetics, and Synthetic Utility

Executive Summary

The 1,3-dioxane ring is a cornerstone of organic synthesis, serving as the preeminent protective group for carbonyls and 1,3-diols.[1] Its utility is defined by a stark dichotomy in reactivity: kinetic inertness toward nucleophiles and bases (the "Shield") versus tunable lability toward Brønsted and Lewis acids (the "Sword").

This guide analyzes the physicochemical basis of this stability profile, detailing the A1 hydrolysis mechanism, the conformational factors governing cleavage rates, and the comparative kinetics against its 5-membered analog, the 1,3-dioxolane.

Thermodynamic & Conformational Baseline

Unlike the planar or envelope conformations of 1,3-dioxolanes, the 1,3-dioxane ring adopts a chair conformation similar to cyclohexane.[1] This structural rigidity is central to its stability profile.

  • Bond Lengths: The C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), leading to a slightly more compressed ring compared to cyclohexane.

  • Anomeric Effect: In 2-alkoxy-1,3-dioxanes (orthoesters), the axial conformer is stabilized by the anomeric effect (

    
     overlap).[1] However, for standard alkyl/aryl acetals, the equatorial position for C2 substituents is thermodynamically favored to minimize 1,3-diaxial interactions.
    

Key Insight: The stability of the 1,3-dioxane is not just chemical but conformational. Hydrolysis requires the ring to distort from a stable chair to a half-chair transition state, imposing an energetic penalty that retards cleavage compared to acyclic acetals.

Stability Under Basic Conditions (The Shield)

The 1,3-dioxane ring is virtually inert to bases and nucleophiles. This inertness allows the protected substrate to survive harsh synthetic transformations.

Mechanistic Basis of Inertness
  • Lack of Protonation Sites: Bases (e.g.,

    
    , 
    
    
    
    ) require an acidic proton. The methylene protons at C2, C4, and C6 have high pKa values (>30), rendering deprotonation kinetically inaccessible under standard conditions.
  • LUMO Inaccessibility: Nucleophiles (e.g., Grignard reagents, Hydrides) attack antibonding orbitals (

    
    ). The 
    
    
    
    orbitals in the dioxane ring are high in energy and sterically shielded, preventing nucleophilic attack at the acetal carbon.
Validated Reagent Compatibility
Reagent ClassExamplesStability StatusNotes
Strong Bases LDA,

-BuOK, NaH
Stable Standard condition for

-alkylation of protected ketones.
Organometallics

-BuLi, PhMgBr
Stable Compatible even at reflux temperatures.
Hydride Reductants LiAlH

, NaBH

Stable Used to reduce esters/amides in the presence of dioxane-protected ketones.
Oxidants KMnO

, Jones Reagent
Variable Stable to basic oxidants; acid-based oxidants (Jones) may trigger hydrolysis.
Acid-Mediated Hydrolysis (The Sword)

The cleavage of 1,3-dioxanes is the reverse of their formation, driven by the A1 Mechanism (Specific Acid Catalysis). This is the critical control point for drug development workflows.

The A1 Hydrolysis Pathway

The reaction proceeds through a rate-determining step (RDS) involving C–O bond cleavage to form a resonance-stabilized oxocarbenium ion.

AcidHydrolysis Reactant 1,3-Dioxane Protonated Protonated Intermediate Reactant->Protonated H+ (Fast, Eq) TS [Transition State]‡ Protonated->TS Ring Opening Oxocarbenium Oxocarbenium Ion TS->Oxocarbenium RDS (Slow) Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Products Carbonyl + 1,3-Diol Hemiacetal->Products H+ Transfer

Figure 1: The A1 mechanism for acid-catalyzed hydrolysis of 1,3-dioxane. The formation of the oxocarbenium ion is the rate-determining step.[2]

Factors Influencing Hydrolysis Rate[2][3][4][5][6]
  • C2 Substitution (Electronic):

    • Electron Donating Groups (EDGs): Alkyl or Aryl groups at C2 stabilize the oxocarbenium intermediate via hyperconjugation or resonance, increasing the rate of hydrolysis (

      
       increases).
      
    • Electron Withdrawing Groups (EWGs): Groups like

      
       or 
      
      
      
      destabilize the positive charge, drastically decreasing the rate.
  • Ring Size (Dioxane vs. Dioxolane):

    • Ketone Acetals: 1,3-dioxanes generally hydrolyze faster than 1,3-dioxolanes.[1]

    • Aldehyde Acetals: 1,3-dioxolanes generally hydrolyze faster than 1,3-dioxanes.

    • Why? It is a tradeoff between ground-state stability (dioxanes are more stable chairs) and transition-state relaxation. Dioxolanes often release ring strain upon opening, accelerating the reaction, but the flexibility of the 6-membered oxocarbenium ion also plays a role.

Experimental Protocols
Protocol A: Formation (Dean-Stark Dehydration)

Use this for robust protection of ketones/aldehydes.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine Substrate (1.0 equiv), 1,3-Propanediol (1.5–3.0 equiv), and

    
    -Toluenesulfonic acid (pTsOH, 0.05 equiv) in Toluene or Benzene.
    
  • Reaction: Reflux vigorously. Water generation is visible in the trap.

  • Endpoint: Reaction is complete when water evolution ceases (typically 2–6 hours).

  • Workup: Cool to RT, wash with sat. NaHCO

    
     (to neutralize acid), then brine. Dry over MgSO
    
    
    
    and concentrate.
Protocol B: Deprotection (Transacetalization)

Use this for mild cleavage of acid-sensitive substrates.

  • Concept: Drives equilibrium by exchanging the 1,3-diol for a volatile carbonyl (Acetone).

  • Reagents: Dissolve 1,3-dioxane in Acetone (wet) containing PPTS (Pyridinium

    
    -toluenesulfonate, 0.1 equiv).
    
  • Reaction: Heat to reflux (approx. 56°C).

  • Mechanism: The high concentration of acetone forces the formation of the acetone-ketal (2,2-dimethyl-1,3-dioxane), releasing the target carbonyl.

  • Advantage: Avoids strong aqueous acids that might decompose other functional groups.

Decision Framework: Protection Strategy

ProtectionLogic Start Substrate Analysis AcidSens Is the substrate Acid Sensitive? Start->AcidSens Steric Is the Carbonyl Sterically Crowded? AcidSens->Steric No Acyclic Use Acyclic Acetal (MeOH/HC(OMe)3) AcidSens->Acyclic Yes (Needs very mild cleavage) Dioxolane Use 1,3-Dioxolane (Ethylene Glycol) Steric->Dioxolane Yes (Less steric bulk) Dioxane Use 1,3-Dioxane (1,3-Propanediol) Steric->Dioxane No (Max stability)

Figure 2: Logic flow for selecting between 1,3-dioxane and 1,3-dioxolane based on substrate constraints.

References
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[7] [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

  • Fife, T. H., & Jao, L. K. (1965). The Hydrolysis of Acetals and Ketals of 1,3-Propanediol. The Journal of Organic Chemistry, 30(5), 1492–1495. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.[5][6][8][9][10][11] [Link]

Sources

Spectroscopic Analysis of 1,3-Dioxan-5-amine: A Guide to Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Structural Certainty

In the landscape of medicinal chemistry and drug development, the 1,3-dioxane motif is a privileged scaffold, offering a stable, stereochemically-defined framework for orienting functional groups in three-dimensional space. The introduction of an amine at the C5 position, yielding 1,3-Dioxan-5-amine, creates a versatile building block with significant potential for constructing novel chemical entities. However, its utility is predicated on absolute certainty of its structure. Any ambiguity, whether isomeric or conformational, can have profound downstream consequences on biological activity, safety, and patentability.

This guide provides a comprehensive, field-proven framework for the structural elucidation of 1,3-Dioxan-5-amine using a multi-pronged spectroscopic approach. We will move beyond a mere recitation of techniques to explore the underlying principles and the causal logic that dictates experimental design and data interpretation. The objective is to equip the research professional with a self-validating system of analysis that ensures the unequivocal confirmation of the target molecule's identity and integrity.

I. Molecular Architecture and Analytical Strategy

Before delving into specific techniques, a clear understanding of the target structure is paramount. The chair conformation is the most stable for the 1,3-dioxane ring, and the substituent at the C5 position can adopt either an axial or equatorial orientation[1]. This conformational possibility is a key consideration in our analysis.

Our analytical workflow is designed to be synergistic, with each technique providing a unique and complementary piece of the structural puzzle.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Spectroscopic Interrogation cluster_2 Phase 3: Data Analysis & Confirmation Sample 1,3-Dioxan-5-amine (High Purity) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Parallel Analysis MS Mass Spectrometry (EI/ESI) Sample->MS Parallel Analysis IR Infrared (IR) Spectroscopy Sample->IR Parallel Analysis Data_Analysis Correlative Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Unambiguous Structural Confirmation Data_Analysis->Confirmation

Figure 1: A comprehensive workflow for the structural validation of 1,3-Dioxan-5-amine.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR, as they offer distinct and corroborative insights.

A. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of every proton, their relative numbers, and their connectivity through spin-spin coupling. For 1,3-Dioxan-5-amine, we anticipate a complex but highly informative spectrum.

G C2 C2 C4 C4 C5 C5 C6 C6 O1 O1 O3 O3 N N

Figure 2: Structure of 1,3-Dioxan-5-amine with key positions labeled.

Expected ¹H NMR Spectral Features:

  • C2 Protons (H-2): These two protons are adjacent to two oxygen atoms, which deshields them significantly. They appear as a singlet, or more likely two distinct signals (an AB quartet) if the chair conformation is rigid, at approximately δ 4.5-5.0 ppm . For the parent 1,3-dioxane, these protons are observed around δ 4.7 ppm[2].

  • C4/C6 Protons (H-4/H-6): Due to the chair conformation, the axial and equatorial protons at these positions are diastereotopic and will have different chemical shifts. The axial protons (Hax) typically resonate upfield compared to the equatorial protons (Heq) due to anisotropic shielding. We expect complex multiplets in the range of δ 3.7-4.2 ppm . The geminal coupling (²J) between Hax and Heq is typically large (~11-12 Hz), while the vicinal couplings (³J) to the H-5 proton will differ (J_ax,ax > J_eq,ax).[3]

  • C5 Proton (H-5): This proton is attached to the carbon bearing the amine group. It will be coupled to the four adjacent protons at C4 and C6, resulting in a complex multiplet. Its chemical shift is expected around δ 2.8-3.2 ppm .

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is variable and depends on concentration and solvent, but can be expected in the δ 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Data for 1,3-Dioxan-5-amine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Coupling Constants (J, Hz)
H-2~4.7AB quartet2H²J ≈ 6 Hz
H-4/H-6 (axial)~3.8ddd2H²J_gem ≈ 11.5, ³J_ax,ax ≈ 12, ³J_ax,eq ≈ 2.5
H-4/H-6 (equatorial)~4.1ddd2H²J_gem ≈ 11.5, ³J_eq,ax ≈ 5, ³J_eq,eq ≈ 1.5
H-5~3.0m (quint)1HCoupled to H-4/H-6 protons
-NH₂1.5 - 2.5br s2HN/A

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of high-purity 1,3-Dioxan-5-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving the complex spin systems of the C4/C6 protons.

  • Acquisition Parameters:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of ~12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals.

B. Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments and their general electronic nature.

Expected ¹³C NMR Spectral Features:

Due to the molecule's symmetry (assuming a rapid chair-chair interconversion on the NMR timescale), the C4 and C6 carbons are equivalent. Therefore, we expect to see only three signals for the dioxane ring.

  • C2 Carbon: This acetal carbon is flanked by two oxygen atoms, causing a significant downfield shift. It is expected to appear at approximately δ 90-95 ppm . For the parent 1,3-dioxane, this carbon is at δ 94.4 ppm[4].

  • C4/C6 Carbons: These carbons are bonded to one oxygen atom, placing their resonance downfield from a standard alkane but upfield from C2. A signal is expected around δ 65-70 ppm . In 1,3-dioxan, the C4/C6 carbons appear at δ 67.2 ppm[4][5].

  • C5 Carbon: This carbon is directly attached to the electron-withdrawing amine group, shifting it downfield relative to the C5 carbon of the parent 1,3-dioxane (δ 26.4 ppm). A signal is expected around δ 45-50 ppm .

Table 2: Predicted ¹³C NMR Data for 1,3-Dioxan-5-amine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~94Acetal carbon (O-C-O)
C4, C6~67Methylene adjacent to one oxygen (O-C)
C5~48Methine adjacent to nitrogen (C-N)

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR analysis.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

    • Set a spectral width of ~220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ 77.16 ppm).

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that serves as a structural fingerprint.

Expected Mass Spectrum Features:

The molecular formula of 1,3-Dioxan-5-amine is C₄H₉NO₂. Its monoisotopic mass is 103.0633 Da[6].

  • Molecular Ion (M⁺•): In Electron Ionization (EI), an odd-electron molecular ion peak should be observed at m/z 103 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here. This peak may be of low intensity.

  • Key Fragment Ions: The fragmentation of 1,3-dioxane derivatives is well-studied[7][8]. The primary fragmentation pathways involve the loss of hydrogen or ring cleavage.

    • [M-1]⁺ (m/z 102): Loss of a hydrogen radical, often from the C5 position, is a common initial fragmentation step.

    • [M-30]⁺• (m/z 73): Loss of a neutral formaldehyde (CH₂O) molecule from the C2 position is a characteristic fragmentation of the 1,3-dioxane ring[7].

    • [M-44]⁺• (m/z 59): Loss of C₂H₄O.

    • m/z 58: A significant peak could arise from cleavage of the C4-C5 and C2-O3 bonds.

    • m/z 30 ([CH₂NH₂]⁺): Alpha-cleavage next to the amine group is a very common fragmentation pathway for primary amines, leading to the formation of the resonance-stabilized iminium ion[9][10]. This is often the base peak.

G M [C₄H₉NO₂]⁺• m/z 103 (Molecular Ion) M_minus_1 [C₄H₈NO₂]⁺ m/z 102 M->M_minus_1 - H• M_minus_30 [C₃H₇NO]⁺• m/z 73 M->M_minus_30 - CH₂O mz_30 [CH₄N]⁺ m/z 30 (Base Peak) M->mz_30 α-cleavage

Figure 3: Predicted key fragmentation pathways for 1,3-Dioxan-5-amine in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC/LC inlet.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement, which can confirm the elemental composition.

  • Ionization:

    • Electron Ionization (EI): Use standard 70 eV to induce fragmentation and generate a fingerprint spectrum.

    • Electrospray Ionization (ESI): Use in positive ion mode to generate the protonated molecule [M+H]⁺ at m/z 104, which can help confirm the molecular weight if the M⁺• peak is weak in EI.

  • Data Analysis: Identify the molecular ion peak and calculate its elemental composition from the accurate mass. Propose structures for the major fragment ions and correlate them with the parent structure.

IV. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected IR Absorption Bands:

  • N-H Stretch: Primary amines (-NH₂) show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. The absence of carbonyl (C=O) stretches around 1700 cm⁻¹ is also a crucial confirmation point.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

  • N-H Bend: A scissoring vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹ .

  • C-O Stretch: The most characteristic feature of the dioxane ring will be strong C-O-C stretching bands. Cyclic ethers typically show strong absorptions in the 1070-1150 cm⁻¹ region[11]. The presence of these strong bands provides compelling evidence for the dioxane core.

Table 3: Predicted IR Absorption Frequencies for 1,3-Dioxan-5-amine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2850 - 2960C-H StretchAliphatic (CH, CH₂)
1590 - 1650N-H Bend (scissoring)Primary Amine (-NH₂)
1070 - 1150C-O-C Stretch (strong)Cyclic Ether (Dioxane)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a thin liquid film of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a simpler measurement.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as outlined in Table 3.

V. Integrated Analysis and Conclusion

The true power of this analytical workflow lies in the integration of all data. The structural confirmation of 1,3-Dioxan-5-amine is not achieved by any single technique but by the overwhelming and concordant evidence from all of them.

  • IR confirms the presence of the amine (-NH₂) and ether (C-O-C) functional groups.

  • MS confirms the molecular weight (103 amu) and elemental formula (C₄H₉NO₂) and provides a fragmentation pattern consistent with the proposed structure, notably the loss of CH₂O and the presence of a base peak at m/z 30.

  • ¹³C NMR confirms the presence of three distinct carbon environments, consistent with the molecular symmetry.

  • ¹H NMR provides the definitive proof, mapping out the entire proton framework, confirming the connectivity, and providing stereochemical insights through the analysis of chemical shifts and coupling constants for the axial and equatorial protons.

By systematically applying these spectroscopic methodologies and critically evaluating the resulting data in a correlative manner, researchers can achieve unambiguous structural confirmation of 1,3-Dioxan-5-amine, thereby ensuring the integrity of their downstream research and development efforts.

References

  • Quick, E., Schepmann, D., & Wünsch, B. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. Available at: [Link]

  • Minkin, V. I., et al. (2007). Structure and spectra of 1,3-dioxanes. II. Microwave spectrum, structural parameters, and ab initio calculations of 2-methyl-1,3-dioxane. Russian Journal of General Chemistry. Available at: [Link]

  • Jones, A. J., et al. (1970). The 13C nuclear magnetic resonance spectra of some 1,3-dioxans. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ResearchGate. (2021). ¹H NMR spectra of 2‐(octadecyloxy)‐1,3‐dioxan‐5‐amine (a) and POD... ResearchGate. Available at: [Link]

  • Ion, R. M., et al. (2021). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. Available at: [Link]

  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Klimovitskii, E. N., et al. (2003). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 13C-Nmr Spectral Data of Compounds 1-5. ResearchGate. Available at: [Link]

  • Ionescu, D., et al. (2013). Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. ResearchGate. Available at: [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. University of Puget Sound. Available at: [Link]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]

  • ResearchGate. (2003). Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1,3-Dioxane. NIST WebBook. Available at: [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dioxan-5-ol. PubChem. Available at: [Link]

  • Poursharifi, M. J., et al. (2019). The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions. ResearchGate. Available at: [Link]

  • Bilen, Ç., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-amino-1,3-dioxanes. Google Patents.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1,3-dioxan-5-amine hydrochloride. PubChem. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

Sources

Precision Synthesis of 1,3-Dioxan-5-one & Conversion to 1,3-Dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 1,3-Dioxan-5-one and its Conversion to 1,3-Dioxan-5-amine.

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Scaffold Advantage

The 1,3-dioxan-5-amine scaffold is a critical bioisostere for cyclohexane-based amines in drug discovery. By replacing the C-1 and C-3 methylene units of a cyclohexane ring with oxygen, the lipophilicity (LogP) is significantly lowered while maintaining the spatial arrangement of the 5-amino substituent. This modification often improves metabolic stability and aqueous solubility of lead compounds.

However, the synthesis of the parent ketone, 1,3-dioxan-5-one (1) , is historically plagued by regioselectivity issues when starting from glycerol. Standard acetalization of glycerol yields a difficult-to-separate mixture of 5- and 6-membered rings ("Glycerol Formal").

This guide presents a field-proven, superior workflow that bypasses the isomeric mixture problem by utilizing Dihydroxyacetone (DHA) as the starting material, followed by a robust reductive amination to yield the target amine.

Retrosynthetic Analysis & Strategy

The traditional route via glycerol oxidation is chemically valid but operationally inefficient due to the formation of the thermodynamic 1,3-dioxolane isomer (5-membered ring).

The Expert Route: We utilize the acid-catalyzed cyclization of Dihydroxyacetone (DHA) dimer with Trimethyl Orthoformate . This approach locks the 6-membered ring geometry immediately, as DHA already possesses the ketone functionality at the correct position, eliminating the need for post-cyclization oxidation.

Retrosynthesis Target 1,3-Dioxan-5-amine Intermediate 1,3-Dioxan-5-one Target->Intermediate Reductive Amination Start Dihydroxyacetone (DHA) (Dimer) Intermediate->Start Orthoformate Cyclization Glycerol Glycerol (Avoided Route) Intermediate->Glycerol Oxidation (Low Selectivity)

Figure 1: Strategic selection of the DHA route avoids the regioselectivity pitfalls of glycerol oxidation.

Synthesis of 1,3-Dioxan-5-one

Objective: Preparation of high-purity 1,3-dioxan-5-one from Dihydroxyacetone.

Mechanistic Insight

The reaction proceeds via the acid-catalyzed attack of the DHA hydroxyl groups on the activated orthoformate. Unlike aldehydes, orthoesters act as dehydrating agents, driving the equilibrium toward the acetal. The rigidity of the DHA dimer breaks down as the monomer reacts, forming the thermodynamically stable 1,3-dioxane chair conformation.

Experimental Protocol

Reagents:

  • Dihydroxyacetone (DHA) dimer [CAS: 62147-49-3]

  • Trimethyl orthoformate (TMOF) [CAS: 149-73-5]

  • p-Toluenesulfonic acid monohydrate (pTsOH) [Catalyst]

  • Dry THF or Methanol

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Dissolution: Charge the flask with DHA dimer (10.0 g, 55.5 mmol equiv. monomer) and dry THF (100 mL).

    • Note: DHA dimer is practically insoluble in many organic solvents. It will dissolve slowly as it reacts/monomerizes.

  • Activation: Add Trimethyl orthoformate (18.2 mL, 166 mmol, 3.0 equiv).

  • Catalysis: Add pTsOH (0.5 g, 2.6 mmol, 5 mol%).

  • Reaction: Heat the mixture to 60°C. The suspension will clear over 1-2 hours as the DHA reacts. Stir for a total of 4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the baseline DHA spot and the appearance of a less polar spot (Rf ~ 0.4).

  • Work-up: Cool to room temperature. Neutralize the catalyst with solid NaHCO3 (1.0 g) and stir for 15 minutes. Filter off the solids.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath <40°C, the product is volatile).

  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via vacuum distillation (bp ~60-65°C at 15 mmHg) or rapid silica plug filtration.

Yield: Expect 85-92% as a colorless oil. Stability Warning: 1,3-Dioxan-5-one is hygroscopic and prone to hydrate formation. Store under inert gas at -20°C if not using immediately.

Conversion to 1,3-Dioxan-5-amine

Objective: Reductive amination of the ketone to the primary amine.

Strategy Selection

Direct reductive amination with ammonia is feasible but often leads to dimer (secondary amine) formation. To ensure high fidelity, we employ Ammonium Acetate with Sodium Cyanoborohydride , which allows for the in situ generation of the imine followed by selective reduction.

Experimental Protocol

Reagents:

  • 1,3-Dioxan-5-one (from Step 3)

  • Ammonium Acetate (NH4OAc) [10 equiv]

  • Sodium Cyanoborohydride (NaBH3CN) [0.7 equiv]

  • Methanol (Anhydrous)

  • Molecular Sieves (3Å)

Step-by-Step Methodology:

  • Imine Formation: In a 250 mL flask, dissolve 1,3-dioxan-5-one (5.0 g, 49.0 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (37.7 g, 490 mmol) and 3Å molecular sieves (5 g).

    • Expert Tip: The large excess of NH4OAc suppresses secondary amine formation.

  • Reduction: Stir at room temperature for 30 minutes, then cool to 0°C. Add NaBH3CN (2.15 g, 34.3 mmol) portion-wise.

    • Safety: NaBH3CN generates toxic HCN if exposed to strong acid. Maintain pH > 6.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours.

  • Quenching: Acidify carefully with conc. HCl to pH < 2 to quench excess hydride and hydrolyze borate complexes. (Perform in a fume hood).

  • Work-up:

    • Remove methanol under reduced pressure.

    • Dilute the aqueous residue with water (20 mL) and wash with Et2O (2 x 20 mL) to remove non-basic impurities (unreacted ketone).

    • Basify: Adjust the aqueous layer to pH > 12 using 4M NaOH.

    • Extraction: Extract the free amine into DCM (4 x 30 mL). The amine is water-soluble; multiple extractions are necessary.

  • Drying: Dry combined organic layers over Na2SO4, filter, and concentrate.

Yield: Expect 65-75% of a pale yellow oil. Salt Formation: For long-term storage, convert to the hydrochloride salt by treating the ethereal solution of the amine with HCl in dioxane. The salt is a white, non-hygroscopic solid.

Critical Quality Attributes (Data Summary)

Attribute1,3-Dioxan-5-one1,3-Dioxan-5-amine (Free Base)
Appearance Colorless OilPale Yellow Oil
Boiling Point ~65°C (15 mmHg)~55°C (10 mmHg)
1H NMR (CDCl3) δ 4.85 (s, 2H, H-2), 4.30 (s, 4H, H-4,6)δ 4.75 (d, 1H), 4.60 (d, 1H), 3.95 (dd, 2H), 3.35 (dd, 2H), 3.10 (m, 1H)
Key IR Signal 1735 cm⁻¹ (C=O stretch)3350 cm⁻¹ (N-H stretch), No C=O
Storage -20°C, Inert Gas (Unstable)4°C (Stable), or RT as HCl salt

Process Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Step 1: Usually caused by wet DHA or wet solvent. The reaction generates water (or methanol if using orthoformate), but initial water kills the orthoester activation.

  • Secondary Amine Byproduct: Insufficient NH4OAc excess. If dimerization is observed, switch to a two-step method: Form the benzylamine Schiff base, reduce, then deprotect via hydrogenolysis (Pd/C, H2).

  • Decomposition of Ketone: 1,3-Dioxan-5-one is an acetal of formaldehyde. Under strong acidic aqueous conditions, it can hydrolyze back to DHA and formaldehyde. Avoid prolonged exposure to aqueous acid during workups.

Self-Validating Mechanism
  • Step 1 Check: The disappearance of the DHA "gum" and formation of a clear solution is the first physical indicator of success.

  • Step 2 Check: The shift of the C-2 methylene protons in NMR from ~4.85 ppm (ketone) to the diastereotopic AB system in the amine confirms the reduction of the carbonyl and the locking of the chair conformation.

Mechanism cluster_0 Step 1: Cyclization cluster_1 Step 2: Reductive Amination DHA DHA Ketone 1,3-Dioxan-5-one DHA->Ketone H+ / -MeOH Ortho TMOF Ortho->Ketone Imine Imine Int. Ketone->Imine NH4OAc Amine 1,3-Dioxan-5-amine Imine->Amine NaBH3CN / H-

Figure 2: Reaction flow from DHA to the target amine.

References

  • Majewski, M., et al. "1,3-Dioxan-5-ones: Synthesis, Deprotonation, and Reactions of Their Lithium Enolates." Canadian Journal of Chemistry, vol. 73, no. 10, 1995, pp. 1616–1626. Link

  • Poursharifi, M. J., et al. "The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions."[2] Heterocyclic Communications, vol. 25, no.[2] 1, 2019, pp. 85-90.[2] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Sato, K., et al. "Synthesis of 1,3-Dioxan-5-one Derivatives." Bulletin of the Chemical Society of Japan, vol. 46, 1973, pp. 2597.

Sources

biological significance of the 1,3-dioxane motif in natural products

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures and Therapeutic Potential[1]

Executive Summary

The 1,3-dioxane motif—a six-membered cyclic acetal—is frequently regarded by synthetic chemists merely as a protecting group for 1,3-diols or carbonyls.[1][2][3] However, in the realm of natural products (NPs), this heterocycle represents a critical structural determinant of biological activity. Far from being a passive bystander, the 1,3-dioxane ring serves as a rigidifying scaffold that orients pharmacophores, modulates solubility, and protects labile functionalities from metabolic degradation. This technical guide analyzes the biological significance of the 1,3-dioxane motif, focusing on its role in potent marine toxins (Theopederins) and bacterial polyketides (Sesbanimides), and delineates the synthetic and biosynthetic logic governing its formation.

Structural & Stereochemical Fundamentals

The biological utility of the 1,3-dioxane ring stems from its unique conformational properties, which differ significantly from the carbocyclic cyclohexane analog.

  • Bond Lengths & Angles: The C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), compressing the ring and altering the spatial projection of substituents.

  • Anomeric Effect: In 2-substituted 1,3-dioxanes (acetals), electronegative substituents at the C2 position can exhibit a preference for the axial orientation (generalized anomeric effect), contrasting with the equatorial preference in cyclohexanes.

  • Conformational Locking: The 1,3-dioxane ring acts as a "conformational lock." In complex polyketides, it reduces the entropic penalty of binding to a protein target by restricting the rotation of the acyclic precursor chain.

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability preference of the chair conformation and the impact of the anomeric effect.

DioxaneConformation cluster_0 Conformational Preferences Chair Chair Conformation (Global Minimum) Twist Twist-Boat (+5-6 kcal/mol) Chair->Twist Energy Barrier Axial Axial Substituent (C2) Stabilized by Anomeric Effect Chair->Axial Electronic Factors (n_O -> sigma*_C-X) Equatorial Equatorial Substituent Sterically Favored (usually) Chair->Equatorial Steric Factors (1,3-diaxial avoidance)

Figure 1: Conformational dynamics of the 1,3-dioxane ring. The interplay between steric bulk and electronic (anomeric) effects dictates the bioactive conformation.

Case Studies: The Motif in Bioactive Natural Products
A. The Pederin & Theopederin Family (Marine Sponges/Symbionts)

Theopederins (A-L) and Pederin are highly potent antitumor and blistering agents isolated from marine sponges (Theonella swinhoei) and beetles (Paederus), respectively.[4] They share a complex core containing a fused pyrano[3,2-d][1,3]dioxin system.[2]

  • Structural Role: The 1,3-dioxane ring is fused to a tetrahydropyran, creating a rigid bicyclic core. This rigidity is essential for the molecule's ability to bind to the eukaryotic ribosome.

  • Mechanism of Action: These compounds inhibit protein synthesis by binding to the 60S ribosomal subunit . The rigid 1,3-dioxane-containing core fits precisely into the E-site of the ribosome, blocking the translocation step of elongation.

  • Potency: Theopederins exhibit cytotoxicity in the sub-nanomolar range (IC50 < 1 nM) against leukemia cells (P388).

B. Sesbanimides (Bacterial Polyketides)

Originally isolated from the seeds of Sesbania drummondii (but produced by symbiotic bacteria), and more recently Sesbanimide R from magnetotactic bacteria (Magnetospirillum gryphiswaldense), these compounds feature a distinct 1,3-dioxane ring linked to a glutarimide moiety.

  • Structural Role: The 1,3-dioxane ring in sesbanimide serves as a linker that orients the glutarimide pharmacophore relative to the rest of the molecule. It is formed from a polyketide precursor via acetalization.

  • Biological Activity: Sesbanimides are potent cytotoxins.[5] The specific stereochemistry of the dioxane ring (critical C4, C5, C6 stereocenters) is vital for activity; epimers show drastically reduced potency.

Biosynthetic & Synthetic Logic[7][8][9]
Biosynthesis: The Polyketide Assembly Line

In nature, 1,3-dioxane rings in polyketides are typically formed via the interaction of a hydroxyl group with a carbonyl equivalent (aldehyde or ketone) generated during the chain extension or post-PKS modification.[6]

Mechanism:

  • PKS Extension: A Type I Polyketide Synthase (PKS) generates a linear chain with 1,3-diol functionality (via Ketoreductase domains).[2]

  • Aldehyde Generation: A specific domain or tailoring enzyme introduces an aldehyde or ketone.

  • Cyclization: Spontaneous or enzyme-catalyzed hemiacetalization followed by dehydration (or transacetalization) closes the 1,3-dioxane ring.[2]

Synthetic Access: The Prins Cyclization

In the laboratory, the Prins reaction is the premier method for constructing functionalized 1,3-dioxanes.

  • Protocol Logic: Acid-catalyzed condensation of an alkene (homoallylic alcohol) with an aldehyde.[2]

  • Selectivity: The reaction proceeds via an oxocarbenium ion intermediate, delivering high diastereoselectivity (typically cis-2,4-disubstituted dioxanes) due to the chair-like transition state.[2]

Visualization: Biosynthetic vs. Synthetic Pathways

The following diagram contrasts the natural PKS route with the synthetic Prins strategy.

DioxaneSynthesis cluster_Bio Biosynthetic Route (Nature) cluster_Syn Synthetic Route (Lab - Prins Reaction) PKS Type I PKS Module (Chain Extension) Diol 1,3-Diol Intermediate (Reduced Polyketide) PKS->Diol Cyclization Hemiacetalization & Ring Closure Diol->Cyclization + Carbonyl Source Carbonyl Electrophilic Carbonyl (Aldehyde/Ketone) Alkene Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Transition State Alkene->Oxocarbenium + Aldehyde + Acid Aldehyde Aldehyde (R-CHO) Acid Lewis Acid Catalyst (e.g., TMSOTf, InCl3) Product Functionalized 1,3-Dioxane Oxocarbenium->Product Nucleophilic Capture

Figure 2: Comparative logic of 1,3-dioxane formation.[2] Nature utilizes sequential PKS reduction and cyclization, while synthesis often exploits the Prins reaction for stereocontrol.

Experimental Protocols
Protocol A: Prins Cyclization for 1,3-Dioxane Synthesis

Applicability: Synthesis of 2,4-disubstituted 1,3-dioxane cores for drug discovery.[2]

Reagents:

  • Homoallylic alcohol (1.0 equiv)[2]

  • Aldehyde (1.2 equiv)[2]

  • Indium(III) chloride (

    
    ) (10 mol%) or TMSOTf[2]
    
  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM (0.1 M concentration relative to substrate).

  • Addition: Add the aldehyde and homoallylic alcohol. Stir at

    
    .
    
  • Catalysis: Add

    
     (or Lewis acid of choice) slowly to control the exotherm.
    
  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (stain with Anisaldehyde).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Self-Validation Check:

  • NMR Verification: The C2 proton (acetal H) typically appears as a triplet or dd around

    
     4.5–5.0 ppm.
    
  • NOE Experiments: Perform 1D-NOE to confirm the cis vs. trans relationship of substituents at C2 and C4 (critical for mimicking natural product stereochemistry).

Quantitative Data: Biological Potency[1][3][4][5][7][10]

The following table summarizes the cytotoxicity of key 1,3-dioxane-containing natural products, highlighting the potency derived from this scaffold.

CompoundSourceTargetIC50 (Cell Line)Role of Dioxane
Theopederin A Theonella swinhoeiRibosome (60S)0.3 nM (P388)Rigid core for E-site binding
Theopederin B Theonella swinhoeiRibosome (60S)0.2 nM (P388)Rigid core for E-site binding
Sesbanimide A Sesbania / BacteriaDNA/Protein Syn.[2]0.01 µg/mL (KB)Linker/Scaffold orientation
Mycalamide A Mycale sp.[2]Ribosome3.0 nM (P388)Part of pyran-dioxane core
References
  • Sesbanimide R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria. Source: mBio (2021) [Link][7][8]

  • Total Synthesis and Chemical Biology of Pederin, Mycalamide A, and Related Natural Products. Source: The Journal of Antibiotics (2018) [Link]

  • Pederins, Mycalamides, Onnamides and Theopederins: Distinctive Polyketide Families with Intriguing Therapeutic Potentialities. Source: Current Research in Biotechnology (2023) [Link][9]

  • Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Source: Molecules (2011) [Link][2]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 1,3-Dioxan-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide on the enantioselective synthesis of 1,3-dioxan-5-amine derivatives. It prioritizes high-fidelity chemical logic, scalable protocols, and authoritative referencing.[1][2]

Doc ID: AN-SYN-DX5A-2024 | Version: 2.1 | Classification: Chemical Synthesis & Methodology[1][2]

Executive Summary & Strategic Importance

1,3-Dioxan-5-amine derivatives represent a privileged scaffold in medicinal chemistry, offering a rigid, chair-conformed heterocyclic core that restricts the conformational space of pharmacophores.[1][2] This rigidity is critical for enhancing binding affinity in targets such as serotonin reuptake inhibitors , sigma receptor ligands , and nucleoside analogs .[1][2]

The synthetic challenge lies not merely in ring construction, but in controlling the relative and absolute stereochemistry at the C4 and C5 positions.[2] While achiral 2-substituted dioxanes are meso, the introduction of a substituent at C4 (or C6) desymmetrizes the ring, necessitating robust enantioselective strategies.[1][2]

This guide details two distinct, high-value workflows:

  • The Chiral Pool Approach (Protocol A): Utilizing L-Threonine for absolute stereocontrol of 4,5-disubstituted systems.[1][2]

  • Dynamic Kinetic Resolution (Protocol B): A chemoenzymatic route for converting racemic precursors into enantiopure scaffolds with 100% theoretical yield.[1][2]

Strategic Pathway Map

The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on substrate availability and target stereochemistry.

SyntheticStrategy Target Target Molecule: 1,3-Dioxan-5-amine Decision Is C4/C6 Substituted? Target->Decision NoSub Achiral (Meso) (Unless chiral N-sub) Decision->NoSub No YesSub Chiral Target (Enantioselective Route Req.) Decision->YesSub Yes RouteA Route A: Chiral Pool (From L-Thr/L-Ser) YesSub->RouteA High Stereofidelity Needed RouteB Route B: Dynamic Kinetic Resolution (DKR) YesSub->RouteB Scalable/Racemic Start PrecursorA Precursor: Amino Acid (L-Threonine) RouteA->PrecursorA ProductA Product: (4S,5R)-4-Methyl-1,3-dioxane RouteA->ProductA PrecursorB Precursor: Racemic Nitro-Aldol Adduct RouteB->PrecursorB ProductB Product: Enantiopure Amide (>99% ee) RouteB->ProductB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution patterns.

Protocol A: Chiral Pool Synthesis from L-Threonine

Objective: Synthesis of (4S,5R)-2,2-dimethyl-4-methyl-1,3-dioxan-5-amine (Boc-protected). Mechanism: This route leverages the inherent chirality of L-Threonine. The key to success is the preservation of the C2/C3 stereocenters during the reduction of the carboxylic acid to the alcohol.

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: L-Threonine (>99% ee).

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), LiBH4 (2.0 M in THF), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH).[1][2]

  • Solvents: Dry THF, DCM, Acetone.[1][2]

Step-by-Step Methodology
Step 1: N-Boc Protection and Methyl Ester Formation[2]
  • Dissolve L-Threonine (10.0 g, 84 mmol) in 1:1 Dioxane/H2O (100 mL).

  • Add NaHCO3 (2.5 eq) followed by Boc2O (1.2 eq). Stir at 23°C for 12 h.

  • Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc.

  • Esterification: Dissolve the crude N-Boc-Thr-OH in DMF. Add K2CO3 (1.5 eq) and MeI (1.2 eq).[2] Stir 4 h.

  • Purification: Flash chromatography (Hex/EtOAc).

    • Checkpoint: Verify N-Boc-L-Threonine Methyl Ester by 1H NMR.

Step 2: Reductive Desymmetrization to Chiral Diol

Rationale: LiBH4 is preferred over LAH for chemoselectivity, avoiding potential epimerization at the alpha-center.[2]

  • Prepare a solution of N-Boc-Thr-OMe (5.0 g) in dry THF (50 mL) under N2.

  • Cool to 0°C. Dropwise add LiBH4 (2.0 M in THF, 2.5 eq).

  • Stir at 0°C for 1 h, then warm to RT for 12 h.

  • Quench: CAREFULLY add sat. NH4Cl (gas evolution).[2]

  • Extract: Exhaustive extraction with EtOAc (the diol is water-soluble).[2]

  • Yield: Expect >85% of (2S,3R)-2-(Boc-amino)-1,3-butanediol.

Step 3: Acetalization (Ring Closure)

Expert Insight: Thermodynamic control is critical here. The reaction with 2,2-DMP drives the equilibrium by removing methanol.[2]

  • Dissolve the chiral diol (3.0 g) in dry Acetone (30 mL).

  • Add 2,2-Dimethoxypropane (5.0 eq) and pTsOH (0.05 eq).

  • Stir at RT for 4-6 h. Monitor by TLC (stain with Ninhydrin or PMA).[2]

  • Neutralize with Et3N before concentration to prevent acid-catalyzed hydrolysis during evaporation.

  • Purify via silica gel chromatography.

Data & Validation
ParameterValue / Observation
Yield (Overall) 65-70% from L-Threonine
Enantiomeric Excess (ee) >99% (Determined by Chiral HPLC)
Diastereomeric Ratio (dr) >20:1 (trans-diequatorial preference)
1H NMR Signature C4-Me doublet at ~1.2 ppm; Acetonide singlets at 1.4 ppm

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Objective: Synthesis of enantioenriched 1,3-dioxan-5-amine derivatives from racemic precursors. Mechanism: This protocol couples a Lipase-catalyzed enantioselective acylation with a Palladium-catalyzed in situ racemization of the unreacted amine. This overcomes the 50% yield limit of classical kinetic resolution.

Workflow Diagram

DKR_Workflow cluster_Cycle DKR Cycle (One Pot) Racemate Racemic 1,3-Dioxan-5-amine R_Amine (R)-Amine Racemate->R_Amine S_Amine (S)-Amine Racemate->S_Amine PdCat Pd Nanocatalyst (Racemization) PdCat->R_Amine Hydrogenation Lipase CAL-B Lipase (Selective Acylation) R_Amide (R)-Amide Product (>99% ee) Lipase->R_Amide R_Amine->Lipase + Acyl Donor S_Amine->PdCat Dehydrogenation

Figure 2: The Dynamic Kinetic Resolution cycle.[1][2] The (S)-enantiomer is continuously racemized by Pd, while the (R)-enantiomer is selectively trapped as the amide.[1][2]

Materials & Reagents[1][3][4][5][6][8][9][10][11][12]
  • Substrate: Racemic 4-phenyl-1,3-dioxan-5-amine (synthesized via Henry reaction of benzaldehyde + nitroethanol, followed by reduction).[1][2]

  • Catalysts: Novozym-435 (immobilized Candida antarctica Lipase B), Pd/AlO(OH) nanocatalyst (or Pd/BaSO4).[1][2]

  • Acyl Donor: Ethyl acetate or Ethyl methoxyacetate.[3]

  • Additives: 4Å Molecular Sieves (powdered).

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add racemic amine (1.0 mmol), Novozym-435 (50 mg), Pd catalyst (5 mol%), and Molecular Sieves (100 mg).

  • Solvent/Reagent: Add dry Toluene (3 mL) and Ethyl Acetate (3.0 eq) as the acyl donor.

  • Reaction: Seal the tube and stir at 70°C.

    • Note: Elevated temperature is required for the Pd-catalyzed racemization step.

  • Monitoring: Monitor conversion by GC or HPLC. The reaction typically requires 24-48 h for >95% conversion.

  • Workup: Filter through a pad of Celite to remove the enzyme and catalyst. Wash with MeOH.

  • Purification: Concentrate and purify the resulting amide by column chromatography.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient racemization.[2]Ensure amine is free of sulfur/thiols. Increase Pd loading.
Low ee% Non-selective background acylation.Lower temperature slightly (60°C) or switch to a less reactive acyl donor (e.g., isopropyl acetate).[2]
Byproduct Formation Hydrolysis of imine intermediate.Ensure strictly anhydrous conditions (fresh Molecular Sieves).

References

  • DKR of Primary Amines: Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007).[1][2][3] Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(6), 1157–1159.[1][2] Link[1][2]

  • Chiral Pool Strategy (Lacosamide): Aratikatla, E. K., & Bhattacharya, A. K. (2015).[1][2] Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide.[2][4] Tetrahedron Letters, 56(42), 5802-5803.[1][2] Link[2]

  • 1,3-Dioxane Conformational Analysis: Eliel, E. L., & Knoeber, M. C. (1968).[1][2] Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444-3458.[2] Link[2]

  • Asymmetric Synthesis of 1,3-Dioxolanes/Dioxanes: Asano, K., & Matsubara, S. (2012).[1][2][5] Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates.[1][2][5] Organic Letters, 14(6), 1620-1623.[1][2] Link[1][2]

Sources

Application Notes & Protocols: Utilizing 1,3-Dioxan-5-amine for the Strategic Synthesis of Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3-Dioxane Scaffold in Sigma Receptor Targeting

The sigma receptors, comprising the σ1 and σ2 subtypes, have emerged as significant targets for therapeutic intervention in a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2][3] The development of selective ligands for these receptors is a key objective in medicinal chemistry. The 1,3-dioxane moiety has been identified as a valuable scaffold in the design of such ligands, offering a favorable combination of structural rigidity and synthetic tractability. This document provides a detailed guide on the application of 1,3-dioxan-5-amine as a pivotal building block in the synthesis of novel sigma receptor ligands. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the interaction of these ligands with their biological targets.

Scientific Rationale: The Pharmacophoric Significance of the 1,3-Dioxan-5-amine Moiety

The established pharmacophore model for many sigma-1 receptor ligands includes a basic amine, a central hydrophobic core, and a distal aromatic or lipophilic group. The 1,3-dioxan-5-amine scaffold elegantly incorporates the first two features. The amine group is crucial for the key ionic interaction with the glutamate-172 residue within the sigma-1 receptor binding site.[4] The 1,3-dioxane ring serves as a conformationally constrained hydrophobic element that can be strategically substituted to modulate ligand affinity and selectivity. By utilizing 1,3-dioxan-5-amine as a starting material, medicinal chemists can efficiently explore the chemical space around the basic amine through various N-functionalization strategies, thereby fine-tuning the pharmacological profile of the resulting ligands.

Synthesis of the Core Building Block: 1,3-Dioxan-5-amine

The accessibility of 1,3-dioxan-5-amine is a critical first step. A common and effective method for its synthesis involves the reduction of a 5-nitro-1,3-dioxane precursor. This precursor can be prepared from the cyclization of 2-nitro-1,3-propanediol with a suitable ketone or aldehyde. An alternative route involves the catalytic hydrogenation of a 1,3-dioxan-5-one oxime.

Protocol 1: Synthesis of 5-Amino-2,2-dimethyl-1,3-dioxane

This protocol describes the synthesis of a representative 1,3-dioxan-5-amine, specifically the 2,2-dimethyl derivative, via the reduction of the corresponding nitro compound.

Step 1: Synthesis of 2,2-Dimethyl-5-nitro-1,3-dioxane

  • Materials: 2-Nitro-1,3-propanediol, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), Toluene.

  • Procedure:

    • To a solution of 2-nitro-1,3-propanediol (1.0 eq) in toluene, add 2,2-dimethoxypropane (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of methanol is collected.

    • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyl-5-nitro-1,3-dioxane.

Step 2: Reduction to 5-Amino-2,2-dimethyl-1,3-dioxane

  • Materials: 2,2-Dimethyl-5-nitro-1,3-dioxane, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 2,2-dimethyl-5-nitro-1,3-dioxane (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Subject the mixture to hydrogenation (H2 gas, balloon or Parr apparatus) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 5-amino-2,2-dimethyl-1,3-dioxane.

Synthetic Elaboration of 1,3-Dioxan-5-amine for Sigma Receptor Ligand Synthesis

Once obtained, the primary amine of 1,3-dioxan-5-amine serves as a versatile handle for introducing various substituents to fulfill the pharmacophoric requirements of sigma receptor ligands. Two primary strategies are highlighted here: N-alkylation and reductive amination.

Strategy 1: N-Alkylation with Electrophiles

Direct alkylation of the amino group with suitable electrophiles, such as substituted benzyl halides, is a straightforward approach to introduce the desired distal lipophilic group.

  • Materials: 5-Amino-2,2-dimethyl-1,3-dioxane, Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide), Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 5-amino-2,2-dimethyl-1,3-dioxane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add the substituted benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the N-benzylated product.

Strategy 2: Reductive Amination

Reductive amination offers a powerful and versatile method for creating secondary and tertiary amines. This one-pot reaction involves the formation of an intermediate imine or iminium ion from the reaction of the primary amine with an aldehyde or ketone, followed by its in-situ reduction.

  • Materials: 5-Amino-2,2-dimethyl-1,3-dioxane, Aldehyde (e.g., cyclohexanecarboxaldehyde), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 5-amino-2,2-dimethyl-1,3-dioxane (1.0 eq) and the aldehyde (1.1 eq) in DCM, add STAB (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired N-alkylated amine.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_synthesis Synthesis of 1,3-Dioxan-5-amine cluster_elaboration Synthetic Elaboration 2-Nitro-1,3-propanediol 2-Nitro-1,3-propanediol 2,2-Dimethyl-5-nitro-1,3-dioxane 2,2-Dimethyl-5-nitro-1,3-dioxane 2-Nitro-1,3-propanediol->2,2-Dimethyl-5-nitro-1,3-dioxane 2,2-dimethoxypropane, p-TsOH, Toluene 5-Amino-2,2-dimethyl-1,3-dioxane 5-Amino-2,2-dimethyl-1,3-dioxane 2,2-Dimethyl-5-nitro-1,3-dioxane->5-Amino-2,2-dimethyl-1,3-dioxane H2, Pd/C, Methanol N-Benzylated Ligand N-Benzylated Ligand 5-Amino-2,2-dimethyl-1,3-dioxane->N-Benzylated Ligand N-Alkylation: Substituted Benzyl Bromide, K2CO3, ACN N-Alkylated Ligand N-Alkylated Ligand 5-Amino-2,2-dimethyl-1,3-dioxane->N-Alkylated Ligand Reductive Amination: Aldehyde/Ketone, STAB, DCM Sigma Receptor Ligand Sigma Receptor Ligand N-Benzylated Ligand->Sigma Receptor Ligand N-Alkylated Ligand->Sigma Receptor Ligand

Figure 1: General synthetic routes to sigma receptor ligands starting from 1,3-dioxan-5-amine.

Structure-Activity Relationships and Pharmacological Data

The affinity and selectivity of 1,3-dioxane-based ligands for sigma receptors are highly dependent on the nature of the substituents at the 2-position of the dioxane ring and on the nitrogen atom of the amine.

Compound IDR1 (at C2 of dioxane)R2 (at Amine)σ1 Ki (nM)[4][5][6]σ2 Ki (nM)[4][5][6]Selectivity (σ2/σ1)
1a PhenylBenzyl31>1000>32
1b PhenylN-Methylbenzyl6.321033
2a Ethyl, PhenylBenzyl271505.6
2b Ethyl, PhenylN-Methylbenzyl8.712013.8
3 PhenylCyclohexylmethyl19>1000>52

Table 1: Representative sigma receptor binding affinities of N-substituted amino-1,3-dioxane derivatives.

From the data presented, several key SAR trends can be observed:

  • N-Substitution: The nature of the substituent on the amine nitrogen is critical for high affinity. N-benzylation and N-alkylation with lipophilic groups generally lead to potent ligands. The addition of a methyl group to the benzylamine (e.g., comparing 1a to 1b ) can significantly enhance σ1 affinity.[4]

  • 2-Position of the Dioxane Ring: The substituents at the C2 position of the 1,3-dioxane ring influence both affinity and selectivity. Aromatic substituents like phenyl are well-tolerated.

  • Stereochemistry: The relative configuration of the substituents on the 1,3-dioxane ring can have a profound impact on receptor binding, although not detailed in the table, it is a critical consideration in ligand design.

Experimental Workflow: From Synthesis to Biological Evaluation

Workflow Start Design of Target Ligands Synthesis Synthesis of 1,3-Dioxan-5-amine Start->Synthesis Functionalization N-Alkylation or Reductive Amination Synthesis->Functionalization Purification Purification and Characterization (NMR, MS) Functionalization->Purification Binding_Assay Radioligand Binding Assay (σ1 and σ2 receptors) Purification->Binding_Assay Data_Analysis Determination of Ki values and Selectivity Binding_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Sources

Application Note: 1,3-Dioxan-5-amine Scaffolds in NMDA Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1,3-Dioxan-5-amine (CAS 13589-32-7) as a critical bioisosteric scaffold in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. While classical uncompetitive NMDA antagonists like Memantine and Neramexane rely on aliphatic carbocycles (adamantane and cyclohexane, respectively), the 1,3-dioxane ring offers a strategic advantage by introducing polar oxygen atoms into the core. This modification lowers lipophilicity (LogP) while maintaining the steric bulk necessary for channel blockade, potentially improving metabolic stability and reducing off-target hydrophobic interactions.

This document provides a validated protocol for synthesizing the 1,3-dioxan-5-amine core from Serinol (2-amino-1,3-propanediol) and its subsequent functionalization into high-affinity NMDA receptor channel blockers.

Scientific Background & Mechanism[1][2][3][4]

The Bioisosteric Rationale

NMDA receptor antagonists targeting the PCP (phencyclidine) binding site within the ion channel pore typically require a compact, hydrophobic cage (e.g., adamantane in Memantine) to occlude the channel. However, high lipophilicity often leads to poor solubility and rapid metabolic clearance.

The 1,3-dioxan-5-amine scaffold serves as a heterocyclic bioisostere for the cyclohexane ring found in Neramexane.

  • Steric Fit: The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane, preserving the spatial arrangement required for channel occlusion.

  • Electronic Effect: The ether oxygens at positions 1 and 3 accept hydrogen bonds, altering the electronic profile of the deep channel binding pocket and modulating kinetics (on/off rates).

  • pKa Modulation: The electron-withdrawing effect of the oxygen atoms lowers the pKa of the primary amine at position 5 compared to cyclohexylamine, potentially influencing the protonation state at physiological pH.

Mechanism of Action

Derivatives of 1,3-dioxan-5-amine function as uncompetitive, voltage-dependent channel blockers .

  • Activation: The NMDA receptor channel opens upon glutamate and glycine binding.

  • Blockade: The protonated amine group of the antagonist enters the pore and interacts electrostatically with the critical asparagine residues (Asn616 in NR1 and Asn615 in NR2 subunits) of the selectivity filter.

  • Occlusion: The 2,2-disubstituted 1,3-dioxane core acts as a "plug," preventing Ca²⁺ and Na⁺ influx.

Experimental Protocols

Protocol A: Synthesis of the 1,3-Dioxan-5-amine Core

Objective: Synthesize 2,2-dimethyl-1,3-dioxan-5-amine (protected Serinol) as the primary building block. Precursor: Serinol (2-amino-1,3-propanediol).[1][2]

Materials
  • Serinol (CAS 534-03-2)

  • 2,2-Dimethoxypropane (DMP) (Dehydrating agent/Acetal source)

  • p-Toluenesulfonic acid (pTSA) monohydrate (Catalyst)

  • Acetone (Solvent)

  • Triethylamine (Quenching agent)

Step-by-Step Methodology
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Serinol (5.0 g, 54.9 mmol) in anhydrous Acetone (100 mL).

  • Acetalization: Add 2,2-Dimethoxypropane (10.0 mL, 81.5 mmol) followed by a catalytic amount of pTSA (0.5 g, 2.6 mmol).

  • Reaction: Heat the mixture to reflux (approx. 60°C) under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin). The product will appear as a less polar spot compared to Serinol.

  • Quenching: Once conversion is complete, cool the solution to room temperature (25°C). Add Triethylamine (1.0 mL) to neutralize the acid catalyst. Stir for 10 minutes.

  • Workup: Concentrate the mixture under reduced pressure to remove acetone and excess DMP.

  • Purification: Dissolve the residue in CH₂Cl₂ (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Distillation: Purify the crude oil via vacuum distillation (bp ~60-65°C at 15 mmHg) to yield 2,2-dimethyl-1,3-dioxan-5-amine as a clear, colorless liquid.

    • Yield Target: >85%[1][2][3][4][5]

Protocol B: Functionalization to NMDA Antagonist (Reductive Amination)

Objective: Convert the core amine into a secondary or tertiary amine antagonist (Neramexane Analog) via reductive alkylation.

Materials
  • 2,2-dimethyl-1,3-dioxan-5-amine (from Protocol A)

  • Target Aldehyde/Ketone (e.g., Benzaldehyde or Cyclohexanone for hydrophobic bulk)

  • Sodium Triacetoxyborohydride (STAB) (Reducing agent)

  • Acetic Acid (Catalyst)

  • 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology
  • Imine Formation: In a reaction vial, mix 2,2-dimethyl-1,3-dioxan-5-amine (1.0 eq) and the Aldehyde/Ketone (1.1 eq) in DCE (0.2 M concentration).

  • Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quenching: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Purify the crude secondary amine via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH).

  • Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl in dioxane (4M) to precipitate the hydrochloride salt, which is the preferred form for biological testing.

Visualization & Workflows

Synthesis Pathway Diagram

The following diagram illustrates the conversion of Serinol to the active NMDA antagonist candidate.

SynthesisPathway Serinol Serinol (2-amino-1,3-propanediol) Reaction1 Cyclization (Acetone/DMP, pTSA) Serinol->Reaction1 Core 2,2-Dimethyl-1,3-dioxan-5-amine (The Scaffold) Reaction1->Core Ring Closure Reaction2 Reductive Amination (R-CHO, STAB) Core->Reaction2 Product NMDA Antagonist Candidate (N-alkyl-1,3-dioxan-5-amine) Reaction2->Product Functionalization

Caption: Step-wise synthesis of dioxane-based NMDA antagonists starting from Serinol.

Pharmacophore Mapping

Comparison of the classic Memantine structure vs. the Dioxane-based bioisostere.

Pharmacophore cluster_0 Classic Antagonist (Memantine) cluster_1 Novel Bioisostere (Dioxane-based) Memantine Adamantane Cage Hydrophobic Core High LogP Primary Amine Interacts with Asn616 Dioxane 1,3-Dioxane Ring Polar Core (Ether O) Lower LogP 5-Amino Group Interacts with Asn616 Memantine->Dioxane Bioisosteric Replacement (Maintains Sterics, Improves Solubility)

Caption: Structural comparison highlighting the bioisosteric relationship between Adamantane and 1,3-Dioxane scaffolds.

Data Summary: Physicochemical Advantages

The table below highlights the theoretical advantages of switching from a cyclohexane (Neramexane-like) core to a 1,3-dioxane core.

PropertyCyclohexylamine Core (Neramexane)1,3-Dioxan-5-amine CoreImpact on Drug Development
LogP (Lipophilicity) ~3.5 (High)~1.2 (Moderate)Improved aqueous solubility; reduced non-specific binding.
tPSA (Polar Surface Area) 26 Ų44 ŲBetter alignment with CNS penetration rules (optimal < 90 Ų).
Metabolic Stability Prone to CYP450 oxidationEther linkage is robustPotential for longer half-life without halogenation.
pKa (Amine) ~10.5~9.5Higher fraction of uncharged species at physiological pH, aiding BBB crossing.

References

  • Structure-Affinity Relationships of 1,3-Dioxanes: Wünsch, B., et al. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. European Journal of Medicinal Chemistry. Link

  • Serinol Synthesis & Applications: Serinol: small molecule - big impact. (2011).[1] Deutsche Nationalbibliothek. Link

  • NMDA Receptor Pharmacology: Rammes, G., et al. (2009).[6] Neramexane: a moderate-affinity NMDA receptor channel blocker.[7][6] Expert Review of Clinical Pharmacology. Link

  • Bioisosteric Replacements in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Synthesis of 5-amino-1,3-dioxanes: Patent EP0755390B1. Process for the preparation of 5-amino-1,3-dioxanes. Link

Sources

Application Note: 1,3-Dioxan-5-amine Derivatives for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value application of 1,3-dioxan-5-amine derivatives. These scaffolds, particularly (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine , represent a "privileged structure" in asymmetric synthesis due to their rigid chair conformation and defined stereochemical vectors.

Executive Summary

The 1,3-dioxan-5-amine core, derived from serinol (2-amino-1,3-propanediol), offers a robust platform for chirality transfer. Unlike flexible linear amines, the 1,3-dioxane ring locks into a chair conformation, placing substituents in energetically distinct axial/equatorial positions. This rigidity is exploited in two primary modes:

  • As a Chiral Auxiliary: Directing the stereoselective formation of

    
    -quaternary amino acids via Strecker-type reactions.
    
  • As an Organocatalyst Scaffold: Serving as the chiral backbone for bifunctional thiourea/urea catalysts in Michael additions.

Core Scaffold & Properties

The primary derivative of interest is (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine .

PropertySpecification
CAS Number 35019-66-0
IUPAC Name (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
Conformation Rigid Chair (Phenyl group equatorial to minimize 1,3-diaxial strain)
Key Feature The amine (-NH2) and phenyl (-Ph) groups are trans-diequatorial, creating a distinct chiral pocket.
Structural Visualization

The following diagram illustrates the synthesis of the scaffold and its bifurcation into two application pathways.

DioxaneScaffold Serinol Serinol (2-amino-1,3-propanediol) Acetalization Acetalization (Benzaldehyde/Acetone) Serinol->Acetalization Scaffold (4S,5S)-2,2-dimethyl- 4-phenyl-1,3-dioxan-5-amine (The Core) Acetalization->Scaffold Resolution or Asymmetric Synth. Auxiliary Pathway A: Chiral Auxiliary (Strecker Reaction) Scaffold->Auxiliary Aldehyde + TMSCN Catalyst Pathway B: Organocatalyst (Thiourea/Urea) Scaffold->Catalyst Isothiocyanate Coupling ProductA alpha-Quaternary Amino Acids Auxiliary->ProductA ProductB Michael Adducts (High ee%) Catalyst->ProductB

Caption: Synthesis and dual-application pathway of the 1,3-dioxan-5-amine scaffold.

Protocol A: Asymmetric Strecker Synthesis (Chiral Auxiliary)

This protocol details the synthesis of


-quaternary amino acids. The dioxane amine acts as a removable chiral auxiliary, inducing high diastereoselectivity during cyanide addition.
Mechanism

The amine condenses with a ketone to form a chiral ketimine. The rigid dioxane backbone blocks one face of the imine, forcing the cyanide nucleophile to attack from the opposite face.

Experimental Procedure

Target: Synthesis of


-phenylalanine derivatives.
  • Imine Formation:

    • Dissolve (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine (1.0 equiv) and the target ketone (e.g., acetophenone, 1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add

      
       (2.0 equiv) as a Lewis acid/dehydrating agent.
      
    • Stir at room temperature (RT) for 12–24 h under inert atmosphere (

      
      ).
      
    • Checkpoint: Verify imine formation via TLC or crude NMR.

  • Strecker Reaction (Cyanation):

    • Cool the mixture to 0 °C.

    • Add TMSCN (Trimethylsilyl cyanide, 1.5 equiv) dropwise.

    • Allow to warm to RT and stir for 24 h.

    • Quench: Add saturated aqueous

      
      . Extract with EtOAc.[1]
      
    • Purification: Flash column chromatography (Hexane/EtOAc). The major diastereomer is typically isolated in >90% de.

  • Hydrolysis (Auxiliary Removal):

    • Dissolve the

      
      -aminonitrile in 6M HCl.
      
    • Reflux for 12 h. This converts the nitrile to carboxylic acid and cleaves the dioxane auxiliary (releasing serinol/phenyl-serinol derivatives).

    • Purify the free amino acid via ion-exchange chromatography (Dowex 50W).

Performance Data (Literature Benchmarks)
Substrate (Ketone)Yield (%)Diastereomeric Ratio (dr)Ref
Acetophenone85%95:5[1]
2-Acetonaphthone82%96:4[1]
Propiophenone78%92:8[1]

Protocol B: Bifunctional Organocatalysis

Here, the amine is derivatized into a Thiourea catalyst. The dioxane scaffold provides the chiral environment, while the thiourea moiety activates electrophiles (e.g., nitroolefins) via hydrogen bonding.

Catalyst Synthesis[3][4][5][6][7][8][9][10]
  • Coupling: React (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine (1.0 equiv) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) in THF at RT for 4 h.

  • Isolation: Evaporate solvent and recrystallize from Hexane/CH2Cl2 to obtain the chiral thiourea catalyst as a white solid.

Catalytic Application: Michael Addition

Reaction: Addition of dimethyl malonate to trans-


-nitrostyrene.
  • Setup: In a vial, dissolve trans-

    
    -nitrostyrene (0.5 mmol) and the Thiourea Catalyst  (10 mol%) in Toluene (1.0 mL).
    
  • Addition: Add dimethyl malonate (1.0 mmol) followed by a catalytic amount of base (if the catalyst is not bifunctional, add 5 mol% DIPEA; if using a bifunctional amine-thiourea, no external base is needed).

    • Note: The 1,3-dioxane amine described here is a primary amine. If converted to a simple thiourea, it lacks a basic site. For bifunctional catalysis, a tertiary amine group must be appended (e.g., via reductive amination of the serinol nitrogen before thiourea formation).

  • Execution: Stir at RT for 24 h.

  • Workup: Direct purification via flash chromatography.

Mechanistic Model (Bifunctional Activation)

The diagram below depicts the transition state where the thiourea activates the nitroalkene (electrophile) and the basic moiety (external or internal) activates the nucleophile.

Caption: Bifunctional activation mode utilizing the rigid 1,3-dioxane scaffold.

References

  • Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of

    
    -Quaternary Amino Acids by Alkylation of Deprotonated 
    
    
    
    -Aminonitriles.[2] The Journal of Organic Chemistry, 80(13), 6864–6869. Link
  • Endo, A., et al. (2002). Chiral 1,3-Dioxane Derivatives as Ligands for Asymmetric Reactions. Chemical Pharmaceutical Bulletin, 50(8), 1122.
  • Trost, B. M. (2004). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Proceedings of the National Academy of Sciences. Link

Sources

protecting group strategies for the amine functionality in 1,3-Dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for the Amine Functionality in 1,3-Dioxan-5-amine Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

1,3-Dioxan-5-amine is a pivotal heterocyclic building block, widely employed in the synthesis of lipid nanoparticles (LNPs) for RNA delivery, peptidomimetics, and nucleoside analogs. Its structural core—a six-membered cyclic acetal (or ketal)—presents a unique chemoselective challenge known as the "Acetal Paradox."

While the 1,3-dioxane ring acts as a robust protecting group for 1,3-diols, it is inherently acid-labile . This creates a direct conflict with standard amine protection strategies (like Boc) that rely on acidic deprotection.

The Core Directive:

  • Avoid Aqueous Acid: Aqueous acidic conditions (e.g., HCl/H₂O, TFA/H₂O) will hydrolyze the dioxane ring, reverting it to the parent diol (Serinol) and carbonyl.

  • Prioritize Base/Orthogonal Stability: Fmoc (base-labile) and Alloc (Pd-labile) strategies are chemically superior for preserving the dioxane core.

  • Anhydrous Exception: If Boc must be used, deprotection requires strictly anhydrous conditions to prevent ring opening.

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group (PG) depends heavily on the substituents at the C2 position of the dioxane ring, which dictate acid stability.

PG_Selection Start Start: 1,3-Dioxan-5-amine Scaffold C2_Sub Analyze C2 Substituents (Acetal vs. Ketal) Start->C2_Sub Formal Formaldehyde Acetal (C2 = H,H) C2_Sub->Formal Benzyl Benzylidene Acetal (C2 = Ph,H) C2_Sub->Benzyl Acetonide Isopropylidene Ketal (C2 = Me,Me) C2_Sub->Acetonide Risk_Low Acid Stability: MODERATE Risk: Low Formal->Risk_Low Risk_Med Acid Stability: LOW Risk: Medium Benzyl->Risk_Med Risk_High Acid Stability: VERY LOW Risk: High Acetonide->Risk_High Rec_Boc Boc Permissible (Use Anhydrous HCl) Risk_Low->Rec_Boc If necessary Rec_Fmoc RECOMMENDATION: Use Fmoc or Alloc Risk_Low->Rec_Fmoc Preferred Risk_Med->Rec_Fmoc Rec_Cbz Use Cbz (Avoid H2/Pd if Benzylidene) Risk_Med->Rec_Cbz With caution Risk_High->Rec_Boc Avoid! Risk_High->Rec_Fmoc Mandatory

Caption: Decision tree for selecting amine protecting groups based on the acid-sensitivity of the specific 1,3-dioxane derivative.

Detailed Protocols

Protocol A: The "Gold Standard" – Fmoc Protection

Rationale: The Fmoc group is removed by basic conditions (Piperidine/DMF), under which the 1,3-dioxane ring is completely stable. This is the safest route for high-value intermediates.

Reagents:

  • 1,3-Dioxan-5-amine (1.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • NaHCO₃ (2.0 equiv)

  • Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,3-dioxan-5-amine (10 mmol) in 25 mL of water. Add NaHCO₃ (20 mmol) and stir until dissolved.

  • Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone (or dioxane). Add this solution dropwise to the aqueous amine solution over 15 minutes.

    • Note: The mixture may become cloudy as the Fmoc-protected product precipitates.

  • Reaction: Stir at room temperature (20–25°C) for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup:

    • Evaporate the acetone/dioxane under reduced pressure (keep bath <40°C).

    • Acidify the remaining aqueous suspension carefully to pH 3–4 using 1M HCl (Do not go lower than pH 3 to protect the ring).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Deprotection (Validation):

  • Treat with 20% Piperidine in DMF for 30 minutes. The dioxane ring remains intact.

Protocol B: The "High Risk" – Boc Protection & Anhydrous Cleavage

Rationale: Boc is often preferred for its lipophilicity and cost, but deprotection is hazardous to the dioxane ring. This protocol uses anhydrous HCl to cleave the Boc group as the hydrochloride salt, preventing hydrolysis.

Critical Warning: strictly avoid water. Do not use aqueous HCl or TFA/Water mixtures.

Protection Step:

  • React amine with Boc₂O and Et₃N in DCM. (Standard procedure; dioxane is stable here).

Anhydrous Deprotection Step:

  • Preparation: Dissolve N-Boc-1,3-dioxan-5-amine (1.0 mmol) in anhydrous Ethyl Acetate (5 mL).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (commercial anhydrous solution) (2.5 mL, 10 equiv) dropwise under Nitrogen.

    • Why Dioxane/EtOAc? These solvents suppress transacetalization compared to alcohols (MeOH/EtOH).

  • Reaction: Stir at 0°C -> RT for 1–2 hours. The amine hydrochloride salt should precipitate.

  • Isolation: Filter the precipitate under an inert atmosphere (N₂). Wash with anhydrous ether.

  • Neutralization (If free base is needed): Resuspend the salt in dry DCM and treat with Amberlyst A-21 (weakly basic resin) or wash rapidly with cold saturated NaHCO₃ (contact time < 1 min).

Protocol C: Synthesis of the Core Scaffold (Serinol Cyclization)

Often, the researcher must synthesize the 1,3-dioxan-5-amine from Serinol (2-amino-1,3-propanediol).

Mechanism: Acid-catalyzed acetalization. Pathway: Serinol + Carbonyl Source


 1,3-Dioxane + H₂O

Synthesis_Flow Serinol Serinol (2-amino-1,3-propanediol) Intermediate Schiff Base Intermediate Serinol->Intermediate - H2O Reagents Carbonyl Source (e.g., Benzaldehyde) + pTsOH (cat.) Reagents->Intermediate Product 2-Phenyl-1,3-dioxan-5-amine Intermediate->Product Cyclization (Thermodynamic Control)

Caption: Synthesis pathway from Serinol. Note that the amine often reacts with the aldehyde first (Schiff base) before the hydroxyls cyclize.

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap (for water removal).

  • Mix: Combine Serinol (50 mmol), Benzaldehyde (50 mmol), and p-Toluenesulfonic acid (pTsOH, 1 mmol) in Toluene (150 mL).

  • Reflux: Heat to reflux.[1] Water will separate in the trap. Continue until theoretical water volume is collected (~3-4 hours).

  • Workup: Cool to RT. The product may precipitate as the pTsOH salt. Wash with 10% NaHCO₃ to neutralize.

  • Distillation: 1,3-dioxanes are often distillable oils or low-melting solids.

Comparative Stability Data

Protecting GroupReagents for FormationReagents for CleavageDioxane Ring StabilityRisk Level
Fmoc Fmoc-OSu, NaHCO₃20% Piperidine/DMFExcellent (Base stable)Low
Boc Boc₂O, Et₃N4M HCl (Anhydrous)Poor (Hydrolysis risk)High
Cbz (Z) Cbz-Cl, Na₂CO₃H₂, Pd/CGood (Unless Benzylidene)Low/Med
Alloc Alloc-Cl, PyridinePd(PPh₃)₄, PhenylsilaneExcellent (Orthogonal)Low
Teoc Teoc-OSuTBAF or TFAModerate (Fluoride is safe)Low

Troubleshooting & FAQs

Q: My dioxane ring opened during Boc deprotection. What happened? A: You likely had trace moisture in your solvent or acid source. The mechanism is acid-catalyzed hydrolysis: H⁺ protonates the acetal oxygen -> ring opens -> water attacks carbocation -> Serinol + Ketone. Switch to Fmoc.

Q: Can I use hydrogenolysis (H₂/Pd) to remove Cbz? A: Yes, unless your dioxane is a benzylidene acetal (2-phenyl-1,3-dioxane). Under vigorous hydrogenation, the benzylidene acetal can cleave to form a benzyl ether. For 2,2-dimethyl-1,3-dioxanes (acetonides), hydrogenolysis is safe.

Q: How do I store 1,3-dioxan-5-amine intermediates? A: Store as free bases in a desiccator or as stable salts (e.g., oxalate or fumarate) which are less hygroscopic than hydrochlorides and less acidic.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for acetal stability profiles).

  • BenchChem Technical Support. (2025). 1,3-Dioxane Ring Stability and Monitoring Protocols. Retrieved from BenchChem Application Notes. 3

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry (Context on 1,3-dioxanes in drug design). Journal of Medicinal Chemistry.

  • Nagy, I., et al. (2015).[4] Synthesis of Some Selectively N-Protected (1S,2S)-p-Nitrophenylserinol–Based Diamino-1,3-dioxanes. Synthetic Communications.

  • Smith, A. B., et al. (2008). Acetal and Ketal Protecting Groups. In Organic Synthesis. (Detailed mechanistic insight on anhydrous cleavage).

Sources

Application Note: High-Fidelity Incorporation of 1,3-Dioxan-5-amine Scaffolds in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and backbone modification . It details the incorporation of 1,3-Dioxan-5-amine (a Serinol-derived scaffold) into peptides using Solid-Phase Peptide Synthesis (SPPS).

Introduction & Utility

The incorporation of 1,3-Dioxan-5-amine into peptide backbones represents a sophisticated strategy in medicinal chemistry to generate conformationally constrained peptidomimetics . Derived from Serinol (2-amino-1,3-propanediol), this heterocyclic scaffold serves two primary functions:

  • Conformational Locking: The 1,3-dioxane ring restricts the flexibility of the peptide backbone, potentially locking the molecule into a bioactive conformation (e.g., mimicking a

    
    -turn or stabilizing secondary structures).
    
  • Metabolic Stability: Replacing a standard amino acid (like Serine or Threonine) with this non-natural scaffold eliminates the scissile amide bond and steric bulk, significantly increasing resistance to proteolytic degradation.

Common applications include the synthesis of sigma receptor ligands , bacterial topoisomerase inhibitors , and nucleic acid mimics (e.g., Serinol Nucleic Acids).

Chemical Basis & Mechanistic Insights

The core challenge in using 1,3-Dioxan-5-amine in SPPS is its chemical nature as a cyclic acetal .

  • Structure: The molecule is an amine attached to a dioxane ring. In SPPS, it is typically used as an Fmoc-protected building block (Fmoc-5-amino-1,3-dioxane-COOH linker or simply Fmoc-5-amino-1,3-dioxane for C-capping).

  • Acid Sensitivity (Critical): The 1,3-dioxane ring is an acetal. Acetals are inherently acid-labile . Standard SPPS cleavage cocktails (e.g., 95% TFA) will hydrolyze the ring, reverting it to the open-chain Serinol form (diol) and releasing the aldehyde/ketone component.

    • If the ring is the desired pharmacophore: You must use hyper-acid-sensitive resins (e.g., 2-Chlorotrityl) and mild cleavage conditions.

    • If the ring is a protecting group: Standard TFA cleavage reveals the Serinol backbone.

Structural Visualization

The following diagram illustrates the incorporation logic and the critical acid-sensitivity checkpoint.

G Serinol Serinol (2-amino-1,3-propanediol) Acetalization Acetalization (+ Aldehyde/Ketone) Serinol->Acetalization Dioxane 1,3-Dioxan-5-amine (The Scaffold) Acetalization->Dioxane Fmoc Fmoc-Protection Dioxane->Fmoc BuildingBlock Fmoc-Building Block Fmoc->BuildingBlock SPPS SPPS Coupling (Resin Bound) BuildingBlock->SPPS Standard Amide Bond Cleavage_Mild Mild Cleavage (1% TFA / HFIP) SPPS->Cleavage_Mild Preserve Ring Cleavage_Strong Strong Cleavage (95% TFA) SPPS->Cleavage_Strong Remove Ring Final_Ring Intact Dioxane Peptide (Peptidomimetic) Cleavage_Mild->Final_Ring Final_Linear Linear Serinol Peptide (Ring Opened) Cleavage_Strong->Final_Linear Hydrolysis

Caption: Workflow for 1,3-Dioxan-5-amine usage, highlighting the critical divergence in cleavage conditions.

Experimental Protocols

A. Pre-Synthesis: Preparation of the Building Block

Commercially available 1,3-Dioxan-5-amine is often sold as the free amine. For SPPS, it must be Fmoc-protected.[1]

Reagents: 1,3-Dioxan-5-amine, Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester), NaHCO₃, Dioxane/Water.

  • Dissolution: Dissolve 1.0 eq of 1,3-Dioxan-5-amine in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃.

  • Protection: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight.

  • Workup: Acidify carefully to pH 4-5 (using dilute HCl—do not go lower to avoid ring opening). Extract with Ethyl Acetate.[2] Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: Verify via LC-MS (Target Mass: MW of amine + 222.2 Da).

B. SPPS Coupling Protocol

The amine of the dioxane ring is sterically accessible but less nucleophilic than a primary alkyl amine due to the electron-withdrawing oxygen atoms in the ring.

Standard Coupling Conditions (0.1 mmol scale):

  • Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/protected fragments).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Note: HATU is preferred over DIC/HOBt to ensure complete coupling to this secondary-carbon amine.

  • Base: DIPEA (Diisopropylethylamine).[3]

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Previous AA): Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-1,3-Dioxan-5-amine-Linker (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately before addition to resin.

  • Coupling: Add mixture to resin. Shake/vortex at RT for 2 hours .

    • Optimization: If coupling to a bulky residue, double couple or heat to 50°C (microwave assisted: 75°C for 5 min).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/hindered amines) rather than Kaiser test.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

C. Cleavage Protocols (The Decision Point)
Scenario 1: Preserving the Dioxane Ring (Peptidomimetic)

Goal: Detach peptide from resin without hydrolyzing the acetal. Requirement: Must use 2-Chlorotrityl Chloride (2-CTC) or Sieber Amide resin.

  • Wash: Wash resin thoroughly with DCM (remove all DMF).

  • Cocktail: Prepare 1% TFA in DCM (v/v) with 2% TIS (Triisopropylsilane) as a scavenger.

  • Execution: Treat resin with cocktail for 2 min x 5 times. Filter directly into a flask containing 10% Pyridine in Methanol (to immediately neutralize the acid).

  • Workup: Concentrate the filtrate (now buffered) to dryness. The dioxane ring remains intact.

Scenario 2: Ring Opening (Serinol Generation)

Goal: Use the dioxane as a protecting group to generate a Serinol-containing peptide. Requirement: Standard resins (Wang, Rink Amide).

  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5) .

  • Execution: Shake for 2–3 hours at RT.

  • Result: The high concentration of water and strong acid will hydrolyze the acetal. The product will be a linear peptide containing a 2-amino-1,3-propanediol (Serinol) residue.

Data Summary & Troubleshooting

ParameterSpecification / Note
Molecular Weight 103.12 g/mol (Free amine)
Solubility Soluble in DMF, DMSO, MeOH. Poor solubility in Ether.
Coupling Efficiency Moderate. Use HATU/HOAt. Steric hindrance at C5 is low, but electronic deactivation occurs.
Acid Stability Low. t1/2 < 10 min in 50% TFA. Stable in 20% Piperidine (Base).
Chirality The parent 1,3-dioxan-5-amine is achiral (meso) . However, if C2 is substituted (e.g., 2-phenyl), cis/trans isomers exist. Cis is generally thermodynamically favored.

Troubleshooting Guide:

  • Problem: Loss of Dioxane Ring.

    • Cause: Acid concentration too high during cleavage or workup.

    • Solution: Switch to 2-CTC resin and 1% TFA cleavage. Ensure immediate neutralization with pyridine.

  • Problem: Incomplete Coupling.

    • Cause: Electronic deactivation of the amine.

    • Solution: Switch from DIC to HATU or PyAOP. Increase temperature to 50°C.

  • Problem: Product Heterogeneity (Isomers).

    • Cause: If using a C2-substituted dioxane (e.g., from benzaldehyde), you may have a mix of cis/trans isomers if the starting material wasn't pure.

    • Solution: Purify the Fmoc-building block via column chromatography before SPPS. The cis-isomer (phenyl equatorial, amine axial) is typically the major product.

References

  • Li, L., et al. (2018). "Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety." Bioorganic & Medicinal Chemistry Letters, 28(14), 2477-2480. Link

  • Weinges, K., et al. (1989). "Asymmetric Synthesis of Amino Acids via 5-Amino-1,3-dioxanes." Tetrahedron, 45(3), 687-694.[4] Link

  • CEM Corporation. "Peptide Cleavage and Protected Cleavage Procedures." Application Note. Link

  • Merck (Sigma-Aldrich). "Fmoc Solid Phase Peptide Synthesis - Cleavage Protocols." Link

  • Gmeiner, P., et al. (2025). "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." MDPI Pharmaceuticals. Link

Sources

1,3-Dioxan-5-amine: A Conformational Lock for Stereoselective Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Dioxan-5-amine Scaffolds in Asymmetric Catalysis Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers.

Introduction: The Hidden Scaffold

In the architecture of chiral ligands, 1,3-Dioxan-5-amine (specifically its acetonide-protected derivative, 2,2-dimethyl-1,3-dioxan-5-amine , and its 4-substituted chiral analogs) represents a highly specialized "conformational lock." While less ubiquitous than the BINOL or diamine backbones, this motif offers a unique solution to a common problem in ligand design: the flexibility of the 1,3-amino alcohol (serinol) chain.

By constraining the serinol backbone into a six-membered dioxane ring, this scaffold fixes the spatial orientation of the amine donor and any adjacent chiral centers. This rigidity is critical when the molecule serves as a chiral auxiliary or a ligand backbone in transition metal catalysis (Titanium, Copper) and organocatalysis (Iminium activation).

Key Chemical Profile
PropertySpecification
Primary Analyte 2,2-Dimethyl-1,3-dioxan-5-amine (Serinol Acetonide)
CAS Number 40137-24-4
Molecular Weight 131.17 g/mol
pKa (Conjugate Acid) ~9.5 (Typical for primary alkyl amines)
Key Functionality Primary amine (

-donor); Acetal (Steric bulk/Protecting group)
Stability Stable to base; Acid-labile (hydrolysis of the acetonide)

Application I: Titanium-Catalyzed Asymmetric Strecker Reaction

The most authoritative application of 1,3-dioxan-5-amine derivatives in transition metal catalysis is their use as Schiff base ligands for Lewis Acid metals (Ti, V, Mn). The dioxane ring forces the imine nitrogen into a specific trajectory, enhancing stereocontrol during nucleophilic addition to imines.

Mechanism of Action

In this protocol, a chiral 1,3-dioxan-5-amine is condensed with a salicylaldehyde derivative to form a tridentate (O, N, O) or bidentate (N, O) ligand. When complexed with Titanium(IV) isopropoxide, the ligand creates a chiral pocket that directs the addition of cyanide (TMSCN) to aldimines, yielding


-amino nitriles—precursors to non-natural amino acids.
Experimental Protocol
Phase A: Ligand Synthesis (In-Situ)
  • Reagents:

    • (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine (1.0 equiv)

    • 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv)

    • Magnesium Sulfate (MgSO

      
      , anhydrous)
      
    • Dichloromethane (DCM, anhydrous)

  • Dissolution: Dissolve 1.0 mmol of the chiral amine and 1.0 mmol of the salicylaldehyde in 5 mL of anhydrous DCM.

  • Condensation: Add 200 mg of MgSO

    
     to sequester water and drive equilibrium. Stir at Room Temperature (RT) for 4–6 hours.
    
  • Filtration: Filter the mixture under nitrogen to remove MgSO

    
    . Evaporate solvent to yield the yellow crystalline Schiff base (Ligand L1 ). Note: Use immediately or store in a glovebox.
    
Phase B: Catalyst Assembly & Catalysis
  • Reagents:

    • Ligand L1 (10 mol%)

    • Ti(OiPr)

      
       (10 mol%)
      
    • Substrate: N-Benzhydryl imine (1.0 equiv)

    • TMSCN (Trimethylsilyl cyanide) (1.2 equiv)

    • Solvent: Toluene (anhydrous)

  • Complexation: In a flame-dried Schlenk tube under Argon, dissolve Ligand L1 (0.1 mmol) in Toluene (2 mL). Add Ti(OiPr)

    
     (30 
    
    
    
    L, 0.1 mmol). The solution will darken (typically orange/red), indicating Ti-coordination. Stir for 30 mins at RT.
  • Substrate Addition: Cool the catalyst solution to -30°C. Add the N-benzhydryl imine (1.0 mmol) dissolved in Toluene (1 mL).

  • Reaction: Add TMSCN (150

    
    L, 1.2 mmol) dropwise. Stir at -30°C for 12–24 hours.
    
  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc.
    
  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Application II: Organocatalytic Asymmetric Epoxidation

Beyond transition metals, the 1,3-dioxan-5-amine scaffold is a privileged structure for Iminium Salt Catalysis . The amine reacts with an aldehyde catalyst precursor to form a chiral iminium species, which activates oxidants (like Oxone) for alkene epoxidation.

Protocol: Bulman Page Epoxidation[2]
  • Rationale: The dioxane ring prevents rotation around the C-N bond in the intermediate, maximizing the helical chirality transfer to the alkene.

Workflow
  • Catalyst Loading: Use 5 mol% of the chiral amine salt (e.g., the ammonium tetraphenylborate salt of the amine).

  • Oxidant System: Use Oxone® (Potassium peroxymonosulfate) as the stoichiometric oxidant with NaHCO

    
     buffer.
    
  • Solvent: Acetonitrile/Water (biphasic system).

  • Procedure:

    • Dissolve the alkene (1.0 mmol) and chiral amine catalyst (0.05 mmol) in CH

      
      CN (5 mL).
      
    • Add an iminium co-catalyst precursor (e.g., a biphenyl aldehyde derivative) if using the amine as a cocatalyst, OR use the amine-derived iminium salt directly.

    • Add aqueous NaHCO

      
       (4 equiv) and Oxone (2 equiv) portion-wise over 1 hour at 0°C.
      
    • Result: High ee% epoxides from unfunctionalized alkenes.

Structural Logic & Visualization

The following diagram illustrates the synthesis of the Titanium catalyst and the conformational locking mechanism.

G cluster_mech Mechanistic Advantage Serinol Serinol (Flexible Backbone) Acetonide 2,2-Dimethyl-1,3-dioxan-5-amine (Rigid Scaffold) Serinol->Acetonide Acetalization (2,2-DMP, pTsOH) SchiffBase Chiral Schiff Base (Ligand L1) Acetonide->SchiffBase Salicylaldehyde (-H2O) TiComplex Ti-Catalyst Complex (Active Species) SchiffBase->TiComplex Ti(OiPr)4 Coordination Product Chiral u03b1-Amino Nitrile TiComplex->Product Strecker Rxn (Imine + TMSCN) Lock Dioxane Ring Locks Conformation Lock->TiComplex Steric Defined Steric Environment Steric->Product

Caption: Synthesis pathway of the Titanium-Dioxanamine complex, highlighting the transition from flexible serinol to the rigid catalytic species.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Ligand Synthesis) Incomplete condensation due to water.Ensure MgSO

is fresh and anhydrous. Use molecular sieves (4Å) if necessary.
Low ee% (Catalysis) Hydrolysis of the dioxane ring.The acetal is acid-sensitive.[1] Avoid strong acidic conditions. Ensure the Lewis Acid (Ti) does not generate excessive protons. Use anhydrous solvents.
Catalyst Decomposition Amine oxidation.Store the free amine under Argon. If the liquid turns brown, redistill or recrystallize (for solid derivatives) before use.
Racemic Product Ligand dissociation.Increase ligand:metal ratio to 1.2:1 to ensure the metal is fully ligated by the chiral scaffold.

References

  • Bulman Page, P. C., et al. "New Organocatalysts for the Asymmetric Catalytic Epoxidation of Alkenes Mediated by Chiral Iminium Salts."[2] Synlett, vol. 2000, no. 1, 2000, pp. 104–106.

  • Wolkenberg, S. E., & Garbaccio, R. M. " -Didehydroamino acids and their ester derivatives." Science of Synthesis, 2005. (Detailing the use of 5-amino-1,3-dioxane in Strecker chemistry).
  • Enders, D., et al. "Organocatalytic Asymmetric Mannich Reactions." Angewandte Chemie International Edition, vol. 44, no.[3] 26, 2005, pp. 4079–4083. (Cites 2,2-dimethyl-1,3-dioxan-5-amine derivatives as auxiliaries).

  • BOC Sciences. "Technical Data: (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine." Product Specification Sheet.

  • Kaneko, T., et al. "Synthesis of Serinol Derivatives and Their Use for Rubber Cross-Linking." ACS Omega, vol. 5, no. 21, 2020. (Provides robust synthesis protocols for the 1,3-dioxan-5-amine scaffold).

Sources

application of 1,3-dioxane derivatives in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for 1,3-Dioxane Derivatives in Polymer Chemistry

Abstract

This guide details the specific handling, polymerization, and application of 1,3-dioxane derivatives.[1] Unlike their 5-membered analogs (1,3-dioxolanes), 1,3-dioxanes possess lower ring strain, placing their polymerization thermodynamics close to equilibrium. This note provides optimized protocols for Cationic Ring-Opening Polymerization (CROP) to suppress cyclic oligomer formation, and details the formulation of pH-responsive nanoparticles for drug delivery, leveraging the acid-labile nature of the acetal backbone.

Mechanistic Principles & Thermodynamics

The Thermodynamic Challenge

The polymerization of 1,3-dioxane is thermodynamically distinct from oxiranes or lactones. The six-membered ring has near-zero enthalpy of polymerization (


 to 

kJ/mol) depending on substitution. Consequently, the Ceiling Temperature (

)
—the temperature at which propagation and depolymerization rates are equal—is often near or below room temperature for substituted derivatives.
  • Implication: Polymerization must often be conducted at low temperatures (e.g.,

    
    C to 
    
    
    
    C) or high monomer concentrations to favor polymer formation over monomer reversion.
  • Derivatives: Introducing substituents (e.g., 4-phenyl-1,3-dioxane) or fusing rings (e.g., 4,6-O-benzylidene) can alter ring strain and solubility, often necessitating specific Lewis acid initiators to drive conversion.

Mechanism: Active Chain End (ACE) vs. Activated Monomer (AM)

Controlling the mechanism is vital to suppress cyclization (backbiting).

  • ACE Mechanism: The growing chain end carries the positive charge (oxonium ion). This is prone to intramolecular reaction with oxygen atoms in the same chain, yielding cyclic oligomers.

  • AM Mechanism: The monomer is protonated/activated, and the neutral chain end attacks it. This pathway, favored by the slow addition of monomer to an initiator solution, significantly reduces cyclic by-products.

Visualization: CROP Mechanism

The following diagram illustrates the competition between the desired linear propagation and the parasitic cyclization (backbiting), and how the Activated Monomer pathway mitigates this.

CROP_Mechanism Initiator Initiator (HOTf / Lewis Acid) Monomer 1,3-Dioxane Monomer Initiator->Monomer Protonation ACE_Species Active Chain End (ACE) (Tertiary Oxonium Ion) Monomer->ACE_Species Fast Initiation AM_Species Activated Monomer (Protonated Monomer) Monomer->AM_Species Excess Acid/Alcohol Linear_Polymer Linear Poly(1,3-dioxane) ACE_Species->Linear_Polymer Propagation (+ Monomer) Cyclic_Oligomer Cyclic Oligomers (Thermodynamic Sink) ACE_Species->Cyclic_Oligomer Intramolecular Backbiting AM_Species->Linear_Polymer Chain End Attack (AM Mechanism) Linear_Polymer->Monomer Depolymerization (Above Tc)

Figure 1: Mechanistic pathways in Cationic Ring-Opening Polymerization. The AM mechanism (green path) is preferred to minimize cyclic oligomer formation (red path).

Protocol A: Cationic Ring-Opening Polymerization (CROP)

Objective: Synthesize high-molecular-weight poly(1,3-dioxane) (P13D) or its derivatives with minimal cyclic oligomer content.

Materials:

  • Monomer: 1,3-Dioxane or derivative (e.g., 4-phenyl-1,3-dioxane).[1] Must be distilled over CaH₂ twice immediately before use.

  • Solvent: Dichloromethane (DCM) or Toluene. Dried over activated alumina or distilled from Na/Benzophenone.

  • Initiator: Trifluoromethanesulfonic acid (Triflic acid, HOTf) or Methyl triflate (MeOTf).

  • Quenching Agent: Pyridine or Methanol/Et₃N.

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (3 cycles).

    • Critical: The presence of water >10 ppm will terminate the cationic center and produce low MW oligomers.

  • Initiator Charging:

    • Add dry DCM via syringe to the flask.

    • Add initiator (HOTf) to achieve a monomer-to-initiator ratio ([M]/[I]) of 100–500, depending on target MW.

    • Cool the system to -10°C (using an ice/salt bath). Note: Lower temperatures favor enthalpy-driven propagation.

  • Monomer Addition (AM Strategy):

    • Standard: Add monomer all at once (Kinetic control, risk of exotherm).

    • Recommended (AM): Add the monomer dropwise over 1–2 hours using a syringe pump. This keeps the instantaneous monomer concentration low relative to the active chain ends, favoring the reaction of the chain end with the activated monomer over backbiting.

  • Polymerization:

    • Stir at -10°C for 4–24 hours.

    • Monitoring: Aliquots can be taken for ¹H NMR.[2] Look for the shift of the acetal protons (O-CH₂-O) from ~4.7 ppm (monomer) to ~4.6 ppm (polymer).

  • Termination & Purification:

    • Quench with excess pyridine (3 eq. relative to initiator).

    • Precipitate the polymer into cold methanol (-20°C).

    • Filter and dry under high vacuum at room temperature. Avoid heat during drying as acid traces can catalyze depolymerization.

Protocol B: Formulation of pH-Responsive Nanoparticles

Objective: Create acid-labile micelles for tumor-targeted drug delivery using a block copolymer (e.g., PEG-b-P13D). Poly(1,3-dioxane) is hydrophobic at neutral pH but hydrolyzes at pH < 6.0.

Materials:

  • Polymer: PEG-b-P13D (synthesized via Protocol A using PEG-OH as a macroinitiator).

  • Drug: Hydrophobic model drug (e.g., Doxorubicin free base).

  • Solvent: THF or DMF.

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 20 mg of PEG-b-P13D and 2 mg of Doxorubicin in 2 mL of THF.

  • Nanoprecipitation:

    • Add the organic solution dropwise (1 mL/min) into 10 mL of rapidly stirring PBS (pH 7.4).

    • The hydrophobic P13D block collapses to form the micelle core, encapsulating the drug, while PEG forms the corona.

  • Solvent Removal:

    • Stir the suspension open to air for 4 hours to evaporate THF, or use dialysis (MWCO 3.5 kDa) against PBS pH 7.4 for 24 hours.

  • Validation of pH-Triggered Release:

    • Divide sample into two vials.

    • Adjust Vial A to pH 5.0 (mimicking endosome/tumor environment) using dilute HCl. Keep Vial B at pH 7.4.

    • Incubate at 37°C. The solution in Vial A should become clear (polymer degradation) or release the fluorescent drug rapidly compared to Vial B.

Visualization: pH-Responsive Workflow

Drug_Delivery Assembly Self-Assembly (pH 7.4) Micelle Drug-Loaded Micelle (Hydrophobic P13D Core) Assembly->Micelle Nanoprecipitation Circulation Blood Circulation (pH 7.4 - Stable) Micelle->Circulation IV Injection Endocytosis Cellular Uptake (Endosome pH 5.0-6.0) Circulation->Endocytosis EPR Effect / Targeting Hydrolysis Acetal Hydrolysis (Cleavage of Backbone) Endocytosis->Hydrolysis Acidic Trigger Release Drug Release & Clearance of Small Molecules Hydrolysis->Release Degradation to Diols + Aldehydes

Figure 2: Lifecycle of a 1,3-dioxane-based drug delivery system. Stability is maintained in the blood, while acidic environments trigger rapid degradation.

Data Analysis & Troubleshooting

Characterization Table
TechniqueParameterExpected Result for Successful Synthesis
¹H NMR Acetal Proton (O-CH₂-O)Shift from ~4.7 ppm (monomer) to ~4.6 ppm (polymer). Broadening indicates polymerization.
GPC Dispersity (Đ)1.1 – 1.3 (Living-like); >1.5 indicates transacetalization (chain transfer).
DSC

(Glass Transition)
Varies by derivative. Unsubstituted P13D

C. Phenyl-substituted

C.
Hydrolysis Degradation RateHalf-life (

) should be < 24h at pH 5.0; > 1 month at pH 7.4.
Troubleshooting Guide
  • Problem: Low yield or no polymer.

    • Cause: Moisture contamination or temperature >

      
      .
      
    • Solution: Redistill monomer over CaH₂; lower reaction temperature to -20°C.

  • Problem: High Dispersity (Đ > 1.8).

    • Cause: Transacetalization (scrambling).

    • Solution: Stop reaction at lower conversion (< 60%) or use "Activated Monomer" protocol (slow addition).

  • Problem: Polymer degrades during storage.

    • Cause: Residual acid catalyst.

    • Solution: Ensure thorough quenching with basic alumina filtration or excess pyridine before precipitation.

References

  • Mechanism & Kinetics: Penczek, S., & Kubisa, P. (1993). Cationic ring-opening polymerization of cyclic acetals. Makromolekulare Chemie. Macromolecular Symposia. Link

  • Thermodynamics: Plesch, P. H. (1976). The propagation rate constants of the cationic polymerization of 1,3-dioxolan and 1,3-dioxepan. Pure and Applied Chemistry. Link

  • Biomedical Application: Gillies, E. R., & Fréchet, J. M. (2005). pH-Responsive Copolymer Assemblies for Controlled Release of Doxorubicin. Bioconjugate Chemistry. Link

  • Chemical Recycling: Abel, B. A., et al. (2021). Chemically Recyclable Polymers.[3][4] Science. Link

  • Polyacetal Synthesis: Klinger, D., & Landfester, K. (2012). Stimuli-Responsive Microgels for the Loading and Release of Functional Compounds. Polymer.[4][5][6][7][8][9][10][11][12] Link

Sources

High-Fidelity Synthesis of Bioactive Molecules Utilizing the 1,3-Dioxan-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DX5-001

Executive Summary

The 1,3-dioxan-5-amine scaffold represents a privileged pharmacophore in modern drug discovery. Structurally analogous to the pyranose ring of carbohydrates yet lacking the metabolic instability of the hemiacetal, this heterocyclic system offers a unique combination of conformational rigidity and defined vector orientation for substituents.

This Application Note provides a comprehensive guide for the synthesis, functionalization, and structural validation of 1,3-dioxan-5-amine derivatives. Unlike flexible acyclic linkers, this scaffold locks pharmacophores into specific spatial arrangements (chair conformation), significantly enhancing binding affinity for targets such as the 5-HT1A receptor , Sigma (σ1) receptors , and the Influenza A M2 proton channel .

Structural & Conformational Theory

Before initiating synthesis, it is critical to understand the stereoelectronic constraints of the scaffold. The 1,3-dioxane ring exists predominantly in a chair conformation.

  • The Anomeric Effect (C2 Position): Substituents at the C2 position (between the two oxygens) generally prefer the equatorial orientation to minimize 1,3-diaxial interactions, particularly when the substituent is an aryl or alkyl group (e.g., phenyl).

  • The C5-Amine Preference: The amine group at position 5 faces a unique environment. While steric bulk dictates an equatorial preference, intramolecular hydrogen bonding between the amine protons and the ring oxygens can stabilize the axial conformer.

  • Implication: Synthetic routes often yield diastereomeric mixtures (cis and trans). Separation and assignment of these isomers are critical for biological activity, as receptor binding pockets are highly stereospecific.

Visualization: Conformational Dynamics

The following diagram illustrates the equilibrium and the critical vectors for substitution.

DioxaneConformation cluster_0 Conformational Equilibrium cluster_1 Key Interactions Chair_Eq Equatorial-NH2 Conformer (Sterically Favored) Chair_Ax Axial-NH2 Conformer (H-Bond Stabilized) Chair_Eq->Chair_Ax Ring Flip (ΔG) Steric 1,3-Diaxial Repulsion (Destabilizing) Chair_Eq->Steric HBond Intramolecular H-Bond (NH···O Ring) Chair_Ax->HBond caption Fig 1. Thermodynamic equilibrium between equatorial and axial amine conformers.

Core Synthesis Protocol: The Serinol Route

The most robust entry into this scaffold is the condensation of serinol (2-amino-1,3-propanediol) with carbonyl compounds. This method is superior to the reduction of 1,3-dioxan-5-one oximes for generating diversity at the C2 position.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Serinol (CAS: 534-03-2)

  • Carbonyl Source: Benzaldehyde, Acetophenone, or Cyclohexanone derivatives.[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Solvent: Anhydrous Toluene or Benzene (for azeotropic water removal).

  • Apparatus: Dean-Stark trap.

Step-by-Step Methodology
  • Stoichiometry Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Serinol (10 mmol, 0.91 g) and the Aldehyde/Ketone (10-12 mmol) in Toluene (50 mL).

  • Catalysis: Add p-TsOH (0.5 mmol, 5 mol%).

  • Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (bath temp ~120°C).

  • Monitoring: Reflux for 4–16 hours. Monitor the collection of water in the trap. Reaction completion is confirmed by TLC (eluent: 10% MeOH in DCM, stain: Ninhydrin) or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • The product may precipitate as a tosylate salt. If so, filter and wash with cold ether.

    • Free Base Isolation: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization (Et₂O/Hexane) is often sufficient for symmetrical ketones.

    • Flash Column Chromatography (SiO₂) is required for separating cis/trans isomers derived from aldehydes.

Data Summary: Typical Yields
Carbonyl SourceProduct (C2-Substituent)Yield (%)cis:trans Ratio*
Benzaldehyde2-Phenyl-1,3-dioxan-5-amine78–85%~60:40
Acetone2,2-Dimethyl-1,3-dioxan-5-amine92%N/A (Symmetric)
Cyclohexanone1,5-Dioxaspiro[5.5]undecan-3-amine88%N/A (Symmetric)
4-Chlorobenzaldehyde2-(4-Cl-Ph)-1,3-dioxan-5-amine80%~55:45

*Ratio depends on solvent and temperature; thermodynamic control favors the equatorial phenyl group.

Advanced Workflow: Library Generation

Once the core amine (Scaffold A ) is synthesized, it serves as a branching point for diverse bioactive libraries.

SynthesisWorkflow Start Serinol (2-amino-1,3-propanediol) Core Core Scaffold 1,3-Dioxan-5-amine Start->Core p-TsOH, Toluene Dean-Stark Reflux Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Aldehyde->Core Path1 Reductive Amination (NaCNBH3, R''-CHO) Core->Path1 Path2 Acylation/Sulfonylation (R''-COCl / R''-SO2Cl) Core->Path2 Target1 Target: 5-HT1A Agonists (Secondary Amines) Path1->Target1 Functionalization Target2 Target: Antibacterials (Sulfonamides) Path2->Target2 Diversification caption Fig 2. Divergent synthesis workflow for library generation.

Protocol: Reductive Amination (Targeting 5-HT1A Agonists)

This protocol targets molecules similar to N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl) derivatives.

  • Imine Formation: Dissolve 1,3-dioxan-5-amine (1.0 eq) and the target aldehyde (e.g., 2-phenoxyacetaldehyde, 1.1 eq) in MeOH. Add 4Å molecular sieves. Stir for 2 hours.

  • Reduction: Cool to 0°C. Add NaCNBH₃ (1.5 eq) and a catalytic amount of Acetic Acid.

  • Reaction: Warm to RT and stir overnight.

  • Quench: Add Sat. NaHCO₃. Extract with DCM.

  • Validation: Check for the disappearance of the imine peak in NMR.

Structural Validation & Troubleshooting

NMR Diagnostics ( H NMR, 400 MHz)

Distinguishing cis (axial amine) and trans (equatorial amine) isomers is vital.

  • H5 Proton (Geminal to Amine):

    • Axial H5 (Equatorial Amine): Appears as a multiplet (tt) with large coupling constants (

      
       Hz) due to diaxial coupling with H4/H6 axial protons.
      
    • Equatorial H5 (Axial Amine): Appears as a narrow multiplet or quintet with small coupling constants (

      
       Hz).
      
  • C2 Proton (Acetal): The chemical shift of the acetal proton often differs by 0.1–0.3 ppm between isomers.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete water removal.Reactivate molecular sieves or ensure Dean-Stark is functioning efficiently.
Ring Hydrolysis Acid sensitivity during workup.Use buffered aqueous washes (NaHCO₃). Avoid strong aqueous acids.
Inseparable Isomers Similar polarity on Silica.Switch to Alumina (neutral) or use Preparative HPLC with a C18 column.
Amine Oxidation Air sensitivity of free base.Store as HCl or Oxalate salt.

References

  • Synthesis of 5-Amino-1,3-dioxanes

    • Title: Process for the preparation of 5-amino-1,3-dioxanes.[2][3][4][5]

    • Source: European P
    • URL
  • Bioactive Application (5-HT1A Agonists)

    • Title: 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity.[6][7]

    • Source: European Journal of Medicinal Chemistry (via ResearchG
    • URL:[Link]

  • Conformational Analysis

    • Title: Conformational analysis of 5-substituted 1,3-dioxanes.
    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Serinol Overview

    • Title: Serinol: small molecule - big impact.
    • Source: AMB Express.[2]

    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.[7]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Application Note: Strategic Functionalization of 1,3-Dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Amino Group of 1,3-Dioxan-5-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction

The 1,3-dioxan-5-amine scaffold (derived from serinol) is a versatile building block in medicinal chemistry, often employed as a polar, metabolically stable bioisostere for cyclohexane or piperidine rings. Its unique structural features—specifically the acetal linkage at the C2 position—confer specific solubility properties and conformational rigidity. However, this same acetal functionality introduces a critical chemical vulnerability: acid sensitivity .

Unlike standard aliphatic amines, 1,3-dioxan-5-amine requires specialized handling during functionalization and workup. Exposure to aqueous acid (pH < 4) can trigger the hydrolysis of the acetal ring, reverting the molecule to the parent serinol (2-amino-1,3-propanediol) and the corresponding aldehyde/ketone.

This guide provides field-proven protocols for functionalizing the C5-amino group (acylation, reductive amination, sulfonylation) while preserving the integrity of the 1,3-dioxane ring.

Chemical Stability & Handling

The Acid Sensitivity Challenge

The 1,3-dioxane ring is essentially a cyclic acetal. While stable under basic and neutral conditions, it is susceptible to acid-catalyzed hydrolysis.

  • Safe Zone: pH 7 – 14.

  • Caution Zone: pH 4 – 7 (Short exposure times acceptable).

  • Danger Zone: pH < 4 (Rapid hydrolysis to diol).

Implication for Protocols:

  • Avoid Acidic Quenches: Never use 1M HCl or acidic brine to quench reactions. Use saturated

    
     or phosphate buffer (pH 7).
    
  • Scavenge Acid Byproducts: When using acid chlorides or sulfonyl chlorides, ensure a stoichiometric excess of base (e.g.,

    
    , DIPEA) is present before addition.
    
  • TLC Monitoring: Always stain with Anisaldehyde or PMA; the acetal is often invisible under UV unless derivatized.

Functionalization Strategies: Decision Matrix

The choice of reaction pathway depends heavily on the target functionality and the stability of the coupling partner.

FunctionalizationStrategy Start Target Product Path1 Acid Chloride/HATU Start->Path1 Acylation Path2 Reductive Amination Start->Path2 Alkylation Path3 Isocyanate/CDI Start->Path3 Carbonylation Amide Amide (R-CO-NH-R') Amine Secondary Amine (R-CH2-NH-R') Urea Urea/Carbamate (R-NH-CO-NH-R') Path1->Amide Base Required (DIPEA/TEA) Path2->Amine NaBH(OAc)3 No Acid Catalyst Path3->Urea Neutral Conditions

Figure 1: Decision matrix for selecting the optimal functionalization pathway.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Acid Chloride Method)

Best for: Rapid synthesis of amides when the acid chloride is available.

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of chloride.[1][2] Critical Control Point: The HCl generated must be neutralized immediately to prevent ring opening.

Materials:

  • 1,3-Dioxan-5-amine (1.0 equiv)

  • Acid Chloride (1.1 equiv)[3]

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,3-Dioxan-5-amine (1.0 mmol) and

    
     (2.5 mmol) in anhydrous DCM (5 mL) under nitrogen. Cool to 0°C.
    
  • Addition: Add the acid chloride (1.1 mmol) dropwise over 5 minutes. Note: The solution may warm slightly; maintain cooling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Visualize with Ninhydrin for amine disappearance).

  • Workup (The "Acid-Safe" Method):

    • Dilute with DCM (20 mL).

    • Wash with saturated

      
        (2 x 10 mL). Do not use HCl.
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (EtOAc/Hexanes).

Protocol B: Reductive Amination

Best for: Creating secondary amines. Avoids over-alkylation common with alkyl halides.

Mechanism: Formation of an imine intermediate followed by selective reduction.[4] Critical Control Point: Standard protocols often use Acetic Acid (AcOH) to catalyze imine formation. For 1,3-dioxanes, limit AcOH to <1 equivalent or omit it if the aldehyde is reactive enough.

Materials:

  • 1,3-Dioxan-5-amine (1.0 equiv)

  • Aldehyde (1.0 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)
    
  • 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: Combine amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (10 mL). Stir for 30–60 minutes at room temperature.

    • Expert Tip: If the aldehyde is unreactive, add molecular sieves (4Å) to drive equilibrium. Avoid adding AcOH unless absolutely necessary (max 1 drop).

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir overnight (12–16 h) under nitrogen.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 15 mL). Dry organic layers over

    
    .
    

Data Validation & Quality Control

To ensure the 1,3-dioxane ring remained intact during synthesis, specific NMR signals must be verified.

Table 1: Diagnostic NMR Signals for Ring Integrity

NucleusPositionChemical Shift (ppm)MultiplicityInterpretation

H-2 (Acetal)4.60 – 4.90Singlet (if formaldehyde derived)Key Indicator. Loss of this signal indicates hydrolysis.

H-4, H-6 3.50 – 4.10Multiplet (dd)Often diastereotopic; distinct axial/equatorial splitting.

C-2 (Acetal)93.0 – 95.0SingletCharacteristic acetal carbon.

C-5 (Amine)42.0 – 48.0SingletShifts downfield upon amidation/alkylation.

"Acid-Safe" Workup Workflow

The following diagram illustrates the critical decision pathways during the workup phase to prevent product degradation.

WorkupLogic Reaction Reaction Mixture (Crude) Quench Quench Step Reaction->Quench Decision Is the reaction basic? Quench->Decision RouteA Add Sat. NaHCO3 (Maintain pH > 7) Decision->RouteA Yes (e.g. Et3N used) RouteB Add Water/Brine (Neutral) Decision->RouteB No (Neutral) Extraction Extract with DCM/EtOAc RouteA->Extraction RouteB->Extraction Wash Wash Phase Extraction->Wash AcidWash Avoid 1M HCl! Wash->AcidWash Standard Protocol? AltWash Use Citric Acid (5%) or Phosphate Buffer (pH 6) AcidWash->AltWash Corrective Action

Figure 2: Workflow for "Acid-Safe" workup to preserve the 1,3-dioxane ring.

References

  • Synthesis of 1,3-Dioxan-5-amines: G. Smith et al. Preparation of 5-amino-1,3-dioxanes. EP0755390B1.

  • Reductive Amination Protocols (General): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.

  • NMR Characterization of 1,3-Dioxanes: Doc Brown's Chemistry. "13C NMR spectrum of 1,3-dioxane."

  • Medicinal Chemistry Applications: D. Lehmann et al. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Molecules 2025.

  • Acid Sensitivity of Acetals: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for acetal stability).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the amination of 1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Challenge

You are likely working with 1,3-dioxan-5-ol because you need a protected form of serinol (2-amino-1,3-propanediol) . This scaffold is ubiquitous in contrast agents, chemotherapeutics, and lipid nanoparticles.

The Central Conflict: You need to convert a secondary alcohol (C5-OH) to an amine (C5-NH2) on a cyclic acetal.

  • The Trap: The 1,3-dioxane ring is an acetal.[1][2] It is stable to bases and nucleophiles but thermodynamically unstable in aqueous acid . Standard amination conditions (like acidic reductive amination or Ritter reactions) often hydrolyze the ring, reverting your scaffold to formaldehyde and glycerol derivatives.

This guide prioritizes Reductive Amination (via the ketone) and Nucleophilic Displacement (via activation), as these offer the highest reliability for drug development workflows.

Module 1: Route Selection Strategy

Before starting, select your protocol based on your stereochemical needs and available equipment.

RouteSelection Start Starting Material: 1,3-Dioxan-5-ol Stereo Is Stereochemistry Critical? Start->Stereo Yes Yes (Inversion Required) Stereo->Yes Strict Inversion No No (Thermodynamic Mix OK) Stereo->No Racemic/Diastereomeric Mix RouteA Route A: Activation/Displacement (Mitsunobu or MsCl/NaN3) Yes->RouteA RouteB Route B: Oxidation -> Reductive Amination (via 1,3-Dioxan-5-one) No->RouteB Check1 Optimize Base/Temp RouteA->Check1 Risk: Elimination Check2 Buffer pH / Ti(OiPr)4 RouteB->Check2 Risk: Hydrolysis

Figure 1: Decision matrix for selecting the optimal amination pathway based on stereochemical requirements.

Module 2: Reductive Amination (The "Workhorse" Protocol)

This route involves oxidizing the alcohol to 1,3-dioxan-5-one and then reacting it with an amine and a reducing agent.

Q1: My yield is low, and NMR shows extensive decomposition. What is happening?

A: You likely triggered acid-catalyzed acetal hydrolysis . Reductive amination often uses acetic acid or HCl to activate the ketone. If the pH drops below 4-5 in the presence of water (even trace moisture), the 1,3-dioxane ring opens.

The Fix:

  • Switch to Lewis Acid Activation: Use Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation without lowering the pH significantly.

  • Buffer the System: If using NaBH3CN, ensure the pH is maintained at 6–7. Do not use unbuffered HCl.

Q2: The intermediate ketone (1,3-dioxan-5-one) is volatile. How do I handle it?

A: Do not isolate it. The ketone is unstable and volatile. Perform a One-Pot Oxidation-Amination :

  • Oxidation: Use IBX (2-Iodoxybenzoic acid) in DMSO or EtOAc. It is mild and avoids the acidic workup of a Swern oxidation.

  • Amination: Filter off the IBX byproduct, then add your amine and reductant directly to the filtrate.

Q3: Which reducing agent should I use for the 1,3-dioxane scaffold?
Reducing AgentAcidity RiskReducing PowerRecommendation
NaBH4 High (Basic, but often requires acid activation for imines)StrongAvoid. Reduces the ketone faster than the imine.
NaBH3CN Medium (Requires pH ~6)ModerateGood. Use with molecular sieves to prevent hydrolysis.
NaBH(OAc)3 Low (Self-buffering)MildBest Standard. Selectively reduces the imine; compatible with acetals.
H2 / Pd/C Low (Neutral)VariableExcellent for Scale. Avoids boron waste. Use MeOH/EtOH.

Module 3: Activation & Displacement (Stereocontrol)

Use this route if you need specific stereochemistry (inversion at C5).

Q4: I tried Mitsunobu (DEAD/PPh3), but I see no product. Why?

A: The C5 position in 1,3-dioxanes is sterically hindered, especially if you have bulky groups at the C2 position (e.g., 2-phenyl-1,3-dioxane). The Fix:

  • Change the Nucleophile: Use DPPA (Diphenylphosphoryl azide) . Azide is a small, linear nucleophile that penetrates steric bulk better than phthalimide.

  • Order of Addition: Pre-complex the alcohol and PPh3 before adding DEAD/DIAD to prevent side reactions.

Q5: When using the Mesylate route (MsCl -> NaN3), I get an alkene byproduct. Why?

A: You are seeing E2 elimination . The 1,3-dioxane ring creates a specific conformational lock.[3] If the C5-OMs group is axial, it is perfectly aligned for anti-periplanar elimination with the axial proton at C4/C6.

The Fix:

  • Switch Solvent: Use DMF or DMSO for the displacement. These polar aprotic solvents accelerate the SN2 substitution rate over elimination.

  • Lower Temperature: Run the displacement at room temperature or 40°C max. High heat favors elimination.

Module 4: Advanced Protocol (Ti-Mediated Reductive Amination)

This is the recommended "Self-Validating" protocol for maximum stability.

Reagents:

  • 1,3-dioxan-5-one (generated in situ)

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • NaBH4 (1.5 equiv) Note: Ti(OiPr)4 alters NaBH4 reactivity, making it safe.

Step-by-Step:

  • Imine Formation: Dissolve ketone and amine in dry THF. Add Ti(OiPr)4 under Nitrogen. Stir for 6–12 hours.

    • Why? The Ti species scavenges water, pushing equilibrium to the imine, and coordinates to the acetal oxygens, stabilizing the ring.

  • Reduction: Cool to 0°C. Add NaBH4 (solid) in portions. Caution: Ethanol generated from the Ti species allows NaBH4 to work.

  • Quench: CRITICAL STEP. Do not add acid. Add 2M NaOH or saturated Rochelle's Salt solution.

    • Why? Acidic quench (HCl) will instantly destroy your product. Basic workup precipitates Titanium oxides as a white solid that can be filtered.

TiProtocol Step1 Mix Ketone + Amine (Dry THF) Step2 Add Ti(OiPr)4 (Water Scavenging) Step1->Step2 Imine Formation Step3 Add NaBH4 (0°C) Step2->Step3 Reduction Step4 Quench: Rochelle's Salt (Avoid Acid!) Step3->Step4 Workup

Figure 2: Workflow for Titanium-mediated reductive amination to prevent acetal hydrolysis.

References

  • Protective Groups in Organic Synthesis (Greene & Wuts). Stability of 1,3-Dioxanes. [Link]

  • Organic Chemistry Portal. Reductive Amination: Mechanisms and Conditions. [Link]

  • MDPI Pharmaceuticals. Synthesis of 5-amino-1,3-dioxane derivatives (Serinol mimetics). [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Troubleshooting. [Link]

Sources

Technical Support Center: Purification of 5-Amino-2,2-Dimethyl-1,3-Dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from crude 1,3-Dioxan-5-amine (Serinol Acetonide) Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The "Acetal Paradox" in Purification: The purification of 5-amino-2,2-dimethyl-1,3-dioxane (hereafter referred to as Amine-1 ) presents a specific chemical contradiction. As an amine, it is basic (


) and would traditionally be purified via an acid-base extraction (acid wash 

removal of neutrals

basify

extract amine).

CRITICAL WARNING: You cannot use aqueous acid washes with Amine-1. The 2,2-dimethyl-1,3-dioxane ring is an acetal protecting group. Exposure to aqueous acid (pH < 4) will hydrolyze the ring, reverting the molecule to Serinol (2-amino-1,3-propanediol) and Acetone, destroying your product [1].

Recommended Strategy: The primary purification vector must be Vacuum Distillation . If higher purity (>99%) is required for pharmaceutical applications (e.g., as an intermediate for Iopamidol or Bilastine), a non-aqueous Salt Recrystallization (Oxalate) is the secondary vector.

Impurity Profile & Troubleshooting Matrix

Before initiating purification, identify your specific impurity profile based on the synthesis route used (Hydrogenation of Nitro-acetonide vs. Direct Acetalization of Serinol).

SymptomProbable Impurity/CauseDiagnosticRemediation Strategy
Yellow/Brown Color Oxidation products or trace Nitro-precursor (2,2-dimethyl-5-nitro-1,3-dioxane).TLC (UV active spots other than product).Vacuum Distillation. Activated charcoal is often ineffective for nitro-impurities.
Cloudiness in Organic Layer Inorganic salts (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

) or suspended Catalyst (Pd/C).
Visual inspection.Celite Filtration. Do not rely on paper filters; fines will pass through.
Low Assay / "Wet" Oil Water (Amine-1 is hygroscopic) or unreacted Serinol.Karl Fischer (KF) or NMR (

exchange).
Azeotropic Drying (Toluene) followed by distillation.
Product Solidifies Unexpectedly High purity Amine-1 (MP ~15-20°C) or Carbonate salt formation from air (

).
Melting point check.[1][2]Store under Argon. Warm gently to liquefy for handling.

Primary Workflow: Vacuum Distillation

This is the standard industrial protocol for purifying Amine-1 [2].

The Protocol
  • Catalyst Removal: If coming from hydrogenation, filter the crude reaction mixture through a pad of Celite 545 to remove Pd/C or Raney Nickel. Wash the cake with Methanol.

  • Solvent Strip: Concentrate the filtrate under reduced pressure (Rotavap) at

    
    .
    
    • Note: Do not exceed

      
       during stripping to avoid thermal degradation of trace impurities which can darken the oil.
      
  • The Setup: Equip a short-path distillation head (Vigreux column recommended for >50g scale). Ensure the vacuum pump can achieve

    
    .
    
  • Fractionation:

    • F1 (Forerun): Solvent residuals and Acetone (from trace hydrolysis).

    • F2 (Product): Collects at 74–78°C @ 12 mmHg [2].

    • F3 (Residue): Dark tar (polymeric serinol) and inorganic salts.

Visualizing the Process

PurificationWorkflow Crude Crude Reaction Mixture (Amine-1 + Impurities) Filtration Filtration (Celite 545) Remove Pd/C or Salts Crude->Filtration Strip Solvent Stripping (< 50°C, Vacuum) Filtration->Strip Decision Purity Check (GC/NMR) Strip->Decision Distill Vacuum Distillation BP: 75°C @ 12 mmHg Decision->Distill Standard Purity Salt Salt Formation (Oxalic Acid in Dry EtOH) Decision->Salt Pharma Grade Req. FinalLiq Pure Liquid Amine-1 (>98%) Distill->FinalLiq FinalSolid Pure Amine Oxalate Solid (>99.5%) Salt->FinalSolid

Figure 1: Decision tree for the purification of 5-amino-2,2-dimethyl-1,3-dioxane.

Advanced Purification: Non-Aqueous Salt Formation

If distillation fails to remove isomeric impurities or if a solid form is required for storage stability, convert the amine to its Oxalate or Maleate salt.

Why Oxalate? Hydrochloric acid (HCl) gas can be used in strictly anhydrous ether, but if any moisture is introduced, HCl will catalyze the cleavage of the acetal. Oxalic acid is a weaker acid (


) and is easier to handle as a solid.
Protocol: Oxalate Salt Formation
  • Dissolution: Dissolve 10g of distilled Amine-1 in 50 mL of anhydrous Ethanol or Ethyl Acetate.

  • Acid Addition: Slowly add 1.0 equivalent of anhydrous Oxalic Acid dissolved in warm Ethanol.

    • Observation: A white precipitate should form immediately (exothermic).

  • Crystallization: Cool the mixture to

    
     for 2 hours.
    
  • Isolation: Filter the solid. Wash with cold, dry Ethyl Acetate.

  • Recovery (Optional): To recover the free amine, suspend the salt in DCM and treat with saturated aqueous

    
     (rapidly), then separate phases immediately. Do not let the organic phase sit in contact with the aqueous phase for prolonged periods. 
    

The "Danger Zone": Stability & Storage

The acetal group is thermodynamically stable to base but kinetically unstable to acid.

Degradation Mechanism

Understanding why you cannot use acid washes is crucial for process control.

Degradation Amine Amine-1 (Intact Acetal) Protonation O-Protonation (Acidic pH) Amine->Protonation H+ RingOpen Ring Opening (Hemiacetal) Protonation->RingOpen Hydrolysis Hydrolysis (+ H2O) RingOpen->Hydrolysis Products Serinol + Acetone (Irreversible Loss) Hydrolysis->Products

Figure 2: Acid-catalyzed hydrolysis pathway of the 1,3-dioxane ring.

Storage Guidelines
  • Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric

    
     to form carbamates/carbonates.
    
  • Temperature: 2–8°C.

  • Container: Glass or Stainless Steel. Avoid mild steel (iron can catalyze oxidation).

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography? A: Proceed with caution. Standard Silica Gel is slightly acidic (


). This can cause on-column degradation of the acetal.
  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites before loading your sample. Use a mobile phase containing 0.5% TEA.

Q: My product has a strong smell of acetone. What happened? A: This indicates hydrolysis. You likely exposed the material to moisture and heat, or slightly acidic conditions. Re-distill immediately to remove the Serinol (which will remain in the pot) and Acetone (forerun).

Q: Can I use


 to dry the organic layer? 
A:  Yes, but anhydrous Sodium Sulfate (

)
or Potassium Carbonate (

)
is preferred.

is slightly Lewis-acidic and can be risky if the product is left standing over the drying agent for days.

References

  • Gopinath, R., Haque, S. J., & Patel, B. K. (2002).[3] "Regeneration of Carbonyl Compounds from Acetals". Journal of Organic Chemistry, 67(16), 5842-5845. Link

  • Felder, E., & Pitre, D. (1997). "Process for the preparation of 5-amino-1,3-dioxanes". European Patent EP0755390B1. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See section on protection of 1,3-diols).
  • Sigma-Aldrich. "2,2-Dimethyl-1,3-dioxan-5-amine Product Sheet". Link

Sources

Technical Support Center: Stereochemistry of 1,3-Dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1,3-dioxane derivatives. It addresses the stereochemical complexities of 1,3-Dioxan-5-amine , clarifying the distinction between diastereomeric separation (for meso compounds) and enantiomeric resolution (for chiral derivatives).

Topic: Chiral Resolution & Diastereomeric Separation of 1,3-Dioxan-5-amine Derivatives Document ID: TSC-DIOX-005 Last Updated: 2026-02-20 Audience: Medicinal Chemists, Process Development Scientists

🛑 Critical Diagnostic: Is Your Molecule Actually Chiral?

Before attempting resolution, you must verify the substitution pattern of your substrate.[1] The parent molecule and its most common derivatives exhibit different stereochemical properties.[1]

Structure TypeExample CompoundStereochemistryAction Required
Unsubstituted 1,3-Dioxan-5-amineAchiral (Plane of symmetry)None. Resolution is impossible.
2-Substituted 2-Phenyl-1,3-dioxan-5-amineAchiral (Meso) forms. Exists as cis and trans diastereomers.[2]Diastereomeric Separation (See Protocol A)
4- or 6-Substituted 4-Phenyl-1,3-dioxan-5-amineChiral . Exists as enantiomers (

,

, etc.).[1]
Chiral Resolution (See Protocol B)
2,4-Disubstituted 2,4-Diphenyl-1,3-dioxan-5-amineChiral . Multiple stereocenters.Chiral Resolution (See Protocol B)

Technical Note: If you are working with the common intermediate derived from serinol and benzaldehyde (2-phenyl-1,3-dioxan-5-amine ), you are likely dealing with a mixture of cis (axial-phenyl/axial-amine or eq/eq) and trans isomers. Both are meso compounds due to the plane of symmetry passing through C2 and C5. You need to separate diastereomers, not resolve enantiomers.

📊 Decision Logic & Workflow

G Start START: Analyze Substrate Structure CheckSub Check Substitution Pattern Start->CheckSub Is2Sub Is it 2-Substituted? (e.g., 2-Phenyl) CheckSub->Is2Sub Substituent at C2 Is4Sub Is it 4-Substituted? (e.g., 4-Methyl) CheckSub->Is4Sub Substituent at C4 or C6 MesoPath Result: ACHIRAL (Meso) Mixture of Cis/Trans Is2Sub->MesoPath ChiralPath Result: CHIRAL Racemic Mixture Is4Sub->ChiralPath ActionA PROTOCOL A: Diastereomeric Separation (Crystallization/Chromatography) MesoPath->ActionA ActionB PROTOCOL B: Classical Resolution (Tartaric/Mandelic Acid) ChiralPath->ActionB ActionC PROTOCOL C: Enzymatic Kinetic Resolution (CAL-B Lipase) ChiralPath->ActionC

Figure 1: Decision tree for selecting the correct separation methodology based on 1,3-dioxane substitution.

Protocol A: Separation of Diastereomers (Cis/Trans)

Target: 2-Substituted derivatives (e.g., 2-phenyl-1,3-dioxan-5-amine). Goal: Isolate the thermodynamically stable isomer (usually cis with substituent equatorial) from the trans isomer.

Fractional Crystallization (Scalable)

The cis and trans isomers often possess significantly different melting points and solubilities due to hydrogen bonding patterns (intra- vs. intermolecular).[1][3]

  • Solvent System: Hexane/Ethyl Acetate (3:[1][3]1) or Isopropanol.[1][3]

  • Procedure:

    • Dissolve the crude mixture in hot solvent (approx. 60°C).

    • Cool slowly to room temperature, then to 4°C.

    • The cis-isomer (often the "serinol acetal" major product) typically crystallizes first due to higher symmetry and packing efficiency.[1][3]

    • Validation: Check purity via NMR. The C5-H proton shows different coupling constants (

      
      ) for axial vs. equatorial orientations.[1]
      
      • Cis (axial H5):

        
         ppm, broad multiplet.[1][3]
        
      • Trans (equatorial H5):

        
         ppm, narrower multiplet.[1][3]
        
Flash Chromatography[4]
  • Stationary Phase: Silica Gel 60.[3]

  • Mobile Phase: 1% to 5% Methanol in Dichloromethane (DCM) + 0.5% Triethylamine (to prevent tailing).[1][3]

  • Elution Order: The isomer with the intramolecular H-bond (often cis) is typically less polar and elutes first.[1][3]

Protocol B: Classical Resolution of Enantiomers

Target: 4-Substituted derivatives (e.g., 4-phenyl-1,3-dioxan-5-amine). Mechanism: Formation of diastereomeric salts using a chiral acid.[1][3]

Materials
  • Resolving Agents: L-(+)-Tartaric acid, D-(-)-Mandelic acid, or (1S)-(+)-10-Camphorsulfonic acid (CSA).[1]

  • Solvent: Ethanol (95%) or Ethanol/Water mixtures.[1][3]

Step-by-Step Procedure
  • Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of the chiral acid relative to the racemic amine.[1]

    • Tip: Using 0.5 eq (the "Pope-Peachey" method) often maximizes yield of the less soluble salt.[1][3]

  • Salt Formation:

    • Dissolve racemic amine (10 mmol) in hot Ethanol (20 mL).

    • Add Resolving Agent (5-10 mmol) dissolved in hot Ethanol (10 mL).

    • Mix and allow to cool undisturbed for 12-24 hours.

  • Filtration & Recrystallization:

    • Filter the crystals (Salt A).[1][3] The mother liquor contains the enriched opposite enantiomer (Salt B).[1][3]

    • Recrystallize Salt A from Ethanol until constant melting point and optical rotation are achieved.

  • Free Base Recovery:

    • Suspend the purified salt in DCM.[1]

    • Wash with 1M NaOH or saturated NaHCO₃.[1][3]

    • Dry organic layer (

      
      ) and concentrate.[1][3]
      

Protocol C: Enzymatic Kinetic Resolution (Green Chemistry)

Target: Racemic 4-substituted 1,3-dioxan-5-amines. Mechanism: Selective acylation of one enantiomer by a lipase enzyme.[1][3]

Reagents
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][3]

  • Acyl Donor: Ethyl acetate (solvent/reactant) or Isopropyl acetate.[1][3]

Workflow
  • Setup: Dissolve racemic amine (100 mg) in Ethyl Acetate (5 mL).

  • Initiation: Add immobilized CAL-B (50 mg). Incubate at 30-40°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via Chiral HPLC (see Analytical Section).

    • Stop Point: When conversion reaches ~48-50%.

  • Workup:

    • Filter off the enzyme (can be recycled).[1][3]

    • The filtrate contains the unreacted amine (Enantiomer A) and the acylated amide (Enantiomer B).[1][3]

  • Separation: Separate the amine and amide via acid-base extraction.

    • Extract with 1M HCl.[1][3][4] The amine goes into the aqueous phase; the amide remains in the organic phase.[1]

    • Basify the aqueous phase (NaOH) and extract to recover Enantiomer A.[1][3]

    • Hydrolyze the amide (6M HCl, reflux) to recover Enantiomer B.[1]

🔬 Analytical Validation (QC)

Chiral HPLC Method

To determine Enantiomeric Excess (% ee):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm if phenyl groups are present).[1][3]

NMR Shift Reagent Method

If Chiral HPLC is unavailable:

  • Mix the amine with (S)-(+)-Mandelic acid in

    
    .[1][3]
    
  • Observe the splitting of the C4-H or C5-H signals in ^1H NMR. The diastereomeric salts will show distinct chemical shifts.

Troubleshooting & FAQs

Q1: I am trying to resolve 2-phenyl-1,3-dioxan-5-amine but I get 0% ee. Why? A: This compound is achiral (meso).[1][3] It has a plane of symmetry.[1] You cannot resolve it into enantiomers.[1] You likely have a mixture of cis and trans diastereomers.[1] Use Protocol A to separate them.

Q2: The enzymatic reaction (Protocol C) is too slow. A: Amine acylation can be slow with acetates. Try using a more reactive acyl donor like vinyl acetate or 2,2,2-trifluoroethyl butyrate .[1] Note that vinyl acetate produces acetaldehyde, which can deactivate enzymes over time, so use it only if necessary.[1]

Q3: My salt formed an oil instead of crystals in Protocol B. A: This is common ("oiling out").[1][3]

  • Fix 1: Reheat and add a seed crystal of the desired salt if available.

  • Fix 2: Add a small amount of a less polar solvent (e.g., ether or hexane) to the hot solution until slightly turbid, then cool.[1][3]

  • Fix 3: Switch the resolving agent. If Tartaric acid oils out, try Dibenzoyl-tartaric acid or Mandelic acid.

Q4: Can I use spontaneous resolution? A: Spontaneous resolution (crystallization of a conglomerate) is rare.[1][3] Unless you have specific literature precedent for your derivative, chemical or enzymatic resolution is required.[1]

References

  • Stereochemistry of 1,3-Dioxanes: Eliel, E. L., & Knoeber, M. C. (1968).[1] "Conformational Analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society.[1] Link[1][3]

  • Enzymatic Resolution of Amines: Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] "Lipase-Mediated Chiral Resolution of Racemate Amines in Organic Solvents." Tetrahedron: Asymmetry. Link[1][3]

  • Synthesis of Serinol Derivatives: "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals (2025).[1][3][5][6] Link[1][3]

  • Classical Resolution Techniques: Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][3] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

Sources

Technical Support Center: Scale-Up Synthesis of 1,3-Dioxan-5-amine

[1]

Executive Summary

1,3-Dioxan-5-amine (CAS: 22031-52-3) is a critical heterocyclic building block, often serving as a protected form of serinol (2-amino-1,3-propanediol) or a scaffold for 5-HT1A receptor agonists.[1]

Scaling this molecule presents a distinct "Triad of Challenges":

  • Thermodynamic Instability: The acetal linkage is acid-sensitive; improper workup leads to ring opening (reversion to serinol).[1]

  • Physical Properties: The free amine is highly water-soluble, hygroscopic, and readily absorbs atmospheric CO₂ to form carbamates.[1]

  • Safety Profile: The most common industrial route involves the hydrogenation of nitro-dioxanes, carrying significant exotherm and energetic material risks.[1]

This guide provides field-proven protocols to navigate these challenges, moving beyond literature theoreticals to practical, scalable solutions.

Module 1: Strategic Route Selection

Before initiating scale-up, you must validate your pathway against your equipment capabilities (specifically high-pressure hydrogenation vs. Dean-Stark water removal).[1]

Decision Logic: The Synthesis Pathway

RouteSelectionStartStart: Raw Material AvailabilityDecision1Is High-Pressure HydrogenationAvailable (>10 bar)?Start->Decision1RouteARoute A: Nitro-Aldol Reduction(Industrial Standard)Decision1->RouteAYesRouteBRoute B: Serinol Cyclization(Green / Direct)Decision1->RouteBNoStepA11. Nitromethane + Formaldehyde(Henry Reaction)RouteA->StepA1StepB11. Serinol + ParaformaldehydeRouteB->StepB1StepA22. Acetalization to5-nitro-1,3-dioxaneStepA1->StepA2StepA33. Catalytic Hydrogenation(Raney Ni or Pd/C)StepA2->StepA3OutputTarget: 1,3-Dioxan-5-amineStepA3->OutputStepB22. Dean-Stark Water Removal(Critical Control Point)StepB1->StepB2StepB2->Output

Figure 1: Decision matrix for selecting the optimal synthesis route based on facility capabilities.

Module 2: The Nitro-Hydrogenation Route (Industrial Standard)

This route is preferred for >100g scales due to the low cost of nitromethane compared to serinol.[1] However, it involves handling 5-nitro-1,3-dioxane , which is an energetic precursor.[1]

Core Protocol: Catalytic Hydrogenation

Reaction: 5-nitro-1,3-dioxane + 3H₂ → 1,3-dioxan-5-amine + 2H₂O Catalyst: Raney Nickel (economical) or 5% Pd/C (cleaner workup).[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Runaway Exotherm Nitro group reduction is highly exothermic (~500 kJ/mol).[1]Dosing Control: Do not load all substrate at once. Use a semi-batch process: load catalyst/solvent, then feed the nitro-dioxane solution slowly under H₂ pressure.[1]
Incomplete Conversion Catalyst poisoning or insufficient H₂ mass transfer.[1]Pressure/Agitation: Increase H₂ pressure to >10 bar. Ensure high-shear mixing (gas-liquid transfer is usually the rate-limiting step).[1]
Ring Opening (Serinol Formation) Reaction mixture became acidic (reduction of nitro groups produces water; trace side reactions can lower pH).[1]Buffer: Add a trace of base (e.g., Triethylamine) to the hydrogenation mixture to keep pH > 7.[1] The acetal ring is stable in base but labile in acid.[1]
"Pop" or Decomposition Thermal instability of the nitro-dioxane precursor.[1]Temperature Limit: Keep the reaction temperature < 60°C. 5-nitro-1,3-dioxanes can decompose violently if overheated dry.[1]
Safety Critical: Handling 5-nitro-1,3-dioxane
  • Warning: While not as sensitive as TNT, nitro-dioxanes possess "considerable explosion potential" if dry dust accumulates [1].[1]

  • Solution: Keep the intermediate wet with solvent (methanol or ethanol) at all times.[1] Never dry it to a constant weight in an oven.[1] Transfer it as a slurry or solution directly into the hydrogenation vessel.

Module 3: The Serinol Cyclization Route (Direct Method)

Reaction: Serinol + Formaldehyde ⇌ 1,3-dioxan-5-amine + H₂O Challenge: This is an equilibrium reaction.[1] If water is not removed, the ring will not close, or it will hydrolyze back.[1] Furthermore, formaldehyde can react with the amine to form Schiff bases (N-methylene species) or hexamine-like cages (1,3,5-triazaadamantanes).[1]

Troubleshooting Guide
IssueTechnical ExplanationSolution
Polymerization / Gums Formation of N-hydroxymethyl species or oligomers.[1][2]Stoichiometry: Use exactly 1.05 equivalents of Paraformaldehyde. Excess formaldehyde attacks the nitrogen.
Low Yield Equilibrium favoring the open chain (hydrolysis).[1]Water Removal: Use azeotropic distillation (Dean-Stark) with Toluene or Cyclohexane.[1] The reaction must be driven to completion physically.
Product is a Solid Mass Formation of the N,N'-methylene bis-derivative.[1]Avoid Aqueous Workup: Isolate by distillation immediately.[1] Do not let the reaction sit with excess formaldehyde.

Module 4: Isolation & Purification (The Bottleneck)

The free base 1,3-dioxan-5-amine is a liquid/low-melting solid that is miscible with water .[1] Standard extraction (DCM/Water) often fails because the product stays in the aqueous phase.

Scenario A: Isolating the Free Amine
  • Method: Vacuum Distillation.[1][3]

  • Parameters: bp ~75°C at 12 mmHg [2].

  • Warning: The product will solidify in the condenser if the cooling water is too cold. Use warm water (30°C) in the condenser coil to prevent clogging.[1]

Scenario B: Isolating the Salt (Recommended for Stability)

For drug development, the hydrochloride salt is far superior in terms of stability and handling.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture (post-catalyst filtration) in dry Ethanol or Isopropanol.

  • Precipitation: Bubble anhydrous HCl gas or add trimethylsilyl chloride (TMSCl) / MeOH solution dropwise at 0°C.

    • Note: Do not use aqueous HCl (37%).[1] The water introduced will drive the acid-catalyzed hydrolysis of the dioxane ring, destroying your product.[1]

  • Filtration: The hydrochloride salt (mp ~205°C) precipitates as a white solid.[1] Filter and wash with cold ether.

Module 5: Stability & Storage

Q: My product turned into a liquid and smells like formaldehyde after 1 month. Why? A: You likely stored the free amine in a non-air-tight container.[1]

  • Hygroscopicity: It absorbed water from the air.[1]

  • Hydrolysis: The water + atmospheric CO₂ (forming carbonic acid) lowered the pH, catalyzing the ring opening:

    
    [1]
    

Storage Standard:

  • Form: Store as the Hydrochloride (HCl) or Oxalate salt whenever possible.

  • Free Base: If you must store the free base, store under Argon at 4°C over activated 4Å molecular sieves to ensure anhydrous conditions.

References

  • Chemos GmbH. (2024).[1] Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. (Note: Reference used for nitro-dioxane class explosion hazards).[1][2][4] Link

  • Giodano, C., et al. (1995).[1] Process for the preparation of 5-amino-1,3-dioxanes. European Patent EP0755390B1. Link

  • Vertex AI Search. (2023).[1] Industrial synthesis of serinol - WO2022200247A1.[1] Link

  • Biotage. (2012).[1] Organic Amine Flash Purification Using A Novel Stationary Phase. (Reference for amine purification difficulties). Link

Validation & Comparative

Validation of 1,3-Dioxan-5-amine Structure by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the synthesis of heterocyclic building blocks, 1,3-Dioxan-5-amine (also known as 5-amino-1,3-dioxane) represents a critical structural motif, serving as a bioisostere for proline or a scaffold for serine-derived peptidomimetics.

The primary validation challenge lies not in confirming the molecular weight (which Mass Spectrometry satisfies) but in proving cyclization integrity . The synthetic precursor, Serinol (2-amino-1,3-propanediol) , shares the exact same mass (


 vs 

for the formal derivative) and similar polarity. Furthermore, improper cyclization conditions can lead to polymeric species (paraformaldehyde oligomers) or 5-membered dioxolane isomers.

This guide provides a definitive NMR-based protocol to distinguish 1,3-Dioxan-5-amine from its acyclic precursors and structural isomers, establishing a self-validating analytical loop.

Structural Analysis & Theoretical Grounding

The Conformational Challenge

1,3-Dioxan-5-amine exists in a dynamic chair conformation. Unlike cyclohexane, the presence of oxygen atoms at positions 1 and 3 introduces anomeric effects, though less pronounced at C5.

  • Axial vs. Equatorial: The amine group at C5 prefers the equatorial orientation to avoid 1,3-diaxial interactions with the syn-axial protons at C2, C4, and C6.

  • Symmetry: The molecule possesses a plane of symmetry passing through C2 and C5. Thus, protons on C4 and C6 are enantiotopic pairs (H4ax/H6ax are equivalent; H4eq/H6eq are equivalent).

The "Smoking Gun" Signals

To validate the structure, we must confirm the formation of the O-C-O (acetal) bridge, which is absent in Serinol.

Feature1,3-Dioxan-5-amine (Target)Serinol (Precursor)1,3-Dioxane (Parent)
C2 (13C) ~94 ppm (Diagnostic)Absent ~94 ppm
C2-H (1H) ~4.6 - 4.9 ppm (Singlet/AB)Absent ~4.8 ppm
C5 (13C) ~42-45 ppm (C-N)~53 ppm (C-N)~26 ppm (C-H2)

Experimental Protocol

Reagents & Sample Preparation[1][2][3]
  • Solvent Selection:

    • CDCl3 (Recommended): Provides the best resolution for distinguishing axial/equatorial couplings (

      
       vs 
      
      
      
      ).
    • DMSO-d6: Use only if the amine salt is being analyzed or if solubility is poor. Note that DMSO viscosity broadens the crucial coupling patterns.

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is unnecessary and may induce aggregation.

Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.

  • 13C NMR: 512 scans, proton-decoupled.

  • DEPT-135: Mandatory to distinguish the C2 (CH2, down) from C5 (CH, up).

Comparative Data Analysis

The following table contrasts the target molecule with its most common impurity (Serinol) and the parent scaffold.

Table 1: Chemical Shift Comparison (CDCl3, δ ppm)
PositionNucleus1,3-Dioxan-5-amine (Target)Serinol (Impurity)1,3-Dioxane (Reference)
C2 (O-C-O) 13C 93.8 - 94.5 N/A 94.3
1H 4.65 - 4.85 (s or AB) N/A 4.85
C4 / C6 13C 71.0 - 73.0 63.0 - 64.066.9
1H 3.50 - 4.10 (m) 3.50 - 3.70 (m)3.80 - 3.95
C5 13C 43.0 - 46.0 54.0 - 56.026.6
1H 2.80 - 3.10 (m) 2.90 - 3.10 (m)1.70 - 1.80

Analyst Note: The critical differentiator is the C2 signal . If you see a carbon signal at ~94 ppm and a proton singlet/AB system at ~4.7 ppm, the ring is closed. If these are absent, you have unreacted Serinol or a polymer.

Detailed Coupling Analysis (1H NMR)

In a high-field instrument (400 MHz+), the C4/C6 protons of the dioxane ring display a characteristic splitting pattern due to the fixed chair conformation:

  • H4/6 Axial: Appears as a triplet of doublets (td) or similar complex multiplet upfield (~3.5 ppm). Large coupling (

    
     Hz) to H5-axial.
    
  • H4/6 Equatorial: Appears as a doublet of doublets (dd) downfield (~4.0 ppm). Smaller coupling (

    
     Hz) to H5-axial.
    
  • H5 Axial: A multiplet (typically tt) at ~2.9 ppm, showing two large axial-axial couplings and two small axial-equatorial couplings.

Validation Logic & Workflow

The following diagrams illustrate the decision-making process and the structural connectivity logic required for validation.

Diagram 1: Structural Validation Decision Tree

ValidationWorkflow Start Crude Product (Suspected 1,3-Dioxan-5-amine) Acquire Acquire 1H & 13C NMR (CDCl3) Start->Acquire CheckC2 Check 13C: Signal at ~94 ppm? Check 1H: Signal at ~4.7 ppm? Acquire->CheckC2 Decision1 Signals Present? CheckC2->Decision1 NoRing FAILURE: Ring Open (Unreacted Serinol) Decision1->NoRing No RingClosed Ring Closed (Dioxane Scaffold Confirmed) Decision1->RingClosed Yes CheckC5 Check C5 Shift (13C) Target: ~44 ppm vs Parent: ~26 ppm RingClosed->CheckC5 Decision2 Shift > 40 ppm? CheckC5->Decision2 ParentDioxane FAILURE: No Amine (1,3-Dioxane) Decision2->ParentDioxane No (<30 ppm) TargetConfirmed SUCCESS: 1,3-Dioxan-5-amine Identity Validated Decision2->TargetConfirmed Yes (>40 ppm)

Caption: Step-by-step logic flow for validating the cyclization and functionalization of the dioxane ring.

Diagram 2: Connectivity & Coupling Logic

Connectivity cluster_coupling Coupling Network (1H) C2 C2 (Anomeric) δC ~94 ppm δH ~4.7 ppm O1 O1 C2->O1 O3 O3 C2->O3 C6 C6 (Methylene) δC ~72 ppm δH ~3.8 ppm O1->C6 C4 C4 (Methylene) δC ~72 ppm δH ~3.8 ppm O3->C4 C5 C5 (Methine) δC ~44 ppm δH ~2.9 ppm C4->C5 3J Coupling C6->C5 3J Coupling NH2 NH2 (Amine) C5->NH2 H5 H5 (Axial) H4ax H4/6 (Axial) H5->H4ax Large J (~10Hz) H4eq H4/6 (Equatorial) H5->H4eq Small J (~4Hz)

Caption: Structural connectivity highlighting the diagnostic NMR signals and the vicinal coupling network.

References

  • National Institute of Standards and Technology (NIST). (2025). 2-Amino-1,3-propanediol (Serinol) Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved October 26, 2025, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent residual peaks).[3][4][5]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis.[6] XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. (Foundational text on dioxane conformational analysis).

  • Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules. Plant & Cell Physiology, 27(6), 1109-1116. Retrieved October 26, 2025, from [Link]

Sources

comparison of 1,3-Dioxan-5-amine with other chiral amino alcohol building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Architect

1,3-Dioxan-5-amine (and its derivatives) acts as a specialized "conformational lock" for the serinol (2-amino-1,3-propanediol) motif. While acyclic amino alcohols offer flexibility, they often suffer from poor entropic binding penalties and non-specific hydrogen bonding. The 1,3-dioxane scaffold solves this by masking the 1,3-diol functionality within a cyclic acetal, rigidly orienting the amine vector while modulating lipophilicity.

This guide compares 1,3-Dioxan-5-amine against its acyclic parent (Serinol ) and common heterocyclic isosteres (Morpholine , 4-Aminotetrahydropyran ), providing experimental protocols to navigate its unique acid-sensitivity profile.

Head-to-Head Comparison: Physicochemical & Structural Metrics[1]

The choice between these building blocks depends on the balance between conformational rigidity , polarity (LogP) , and chemical stability .

Table 1: Comparative Properties of Amino-Ether Building Blocks
Feature1,3-Dioxan-5-amine Serinol (Acyclic) 4-Aminotetrahydropyran Morpholine
Structure Type Cyclic Acetal (6-membered)Acyclic 1,3-DiolCyclic Ether (6-membered)Cyclic Amino-Ether
Conformation Rigid Chair (Locked)Flexible (Rotational freedom)Chair (Fluxional)Chair (Fluxional)
H-Bond Donors 1 (NH₂)3 (NH₂, 2xOH)1 (NH₂)1 (NH)
Lipophilicity (LogP) Low to Moderate (-0.5 to 0.5)*Very Low (-1.5 to -2.0)Moderate (~0.5)Low (-0.86)
Acid Stability Low (Hydrolyzes to diol)High (Salt formation)HighHigh
Primary Utility Locking amine vector; masking polaritySolubilizing group; H-bond networkingBioisostere for cyclohexylamineSolubility enhancer; metabolic stability

*Note: LogP for 1,3-dioxanes varies significantly based on substituents at the 2-position (e.g., phenyl vs. methyl).

Structural Analysis: The "Chair-Lock" Advantage

The primary advantage of 1,3-dioxan-5-amine is its ability to enforce a specific vector for the amine substituent. Unlike cyclohexane, the 1,3-dioxane ring has a shorter C-O bond length (1.43 Å) compared to C-C (1.54 Å), which compresses the ring and accentuates the difference between axial and equatorial positions.

Mechanism of Action
  • Acyclic Serinol: Exists as an equilibrium of multiple rotamers. Binding to a target protein requires an "entropic penalty" to freeze one conformation.

  • 1,3-Dioxane: Pre-organizes the molecule. If the 2-position is substituted (e.g., with a phenyl group), the ring locks into a single chair conformation to place the bulky group equatorial. This forces the 5-amino group into a defined axial or equatorial orientation, enabling precise probing of receptor pockets (e.g., Sigma-1 receptors).

Visualization: Conformational Restriction Logic

ConformationLogic Serinol Serinol (Acyclic) High Entropy Multiple Rotamers Reaction + Aldehyde/Ketone (Acid Cat.) Serinol->Reaction Cyclization Target Target Binding (High Affinity) Serinol->Target High Entropic Cost Dioxane 1,3-Dioxan-5-amine Low Entropy Locked Chair Reaction->Dioxane Water Removal Dioxane->Target Pre-organized Low Entropic Cost

Figure 1: The thermodynamic advantage of using 1,3-dioxane scaffolds to reduce the entropic penalty of binding.

Experimental Protocols & Stability Guidelines

The 1,3-dioxane ring is an acetal . This is the single most critical factor in handling this building block. It is stable to base, reduction, and oxidation, but labile to aqueous acid .

Protocol A: General Amide Coupling (Safe Handling)

Objective: Couple 1,3-dioxan-5-amine to a carboxylic acid without hydrolyzing the ring.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in dry DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

    • Note: Excess base is crucial to neutralize any potential acidity and maintain the amine in its free-base form.

  • Addition: Add 1,3-dioxan-5-amine (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup (CRITICAL):

    • Do NOT use 1M HCl or aqueous citric acid washes. This will hydrolyze the acetal back to serinol and the corresponding aldehyde/ketone.

    • Recommended: Wash with saturated NaHCO₃ (aq) followed by brine.

    • Purification: Silica gel chromatography using DCM/MeOH/NH₃. Ensure the silica is not overly acidic (neutralized silica or added triethylamine in eluent is recommended for highly sensitive derivatives).

Protocol B: Stability Validation (NMR Check)

Objective: Verify the ring integrity after reaction.

  • 1H NMR Signal: Look for the "Acetal Proton" (H-2).

    • If R=H (Formaldehyde acetal): Singlet or AB quartet around 4.6–4.9 ppm .

    • If R=Me (Acetonide): Two singlets around 1.3–1.5 ppm .

    • If R=Ph (Benzaldehyde acetal): Singlet around 5.5 ppm .

  • Failure Mode: If the ring opens, you will see the disappearance of these specific signals and the appearance of broad OH signals or the aldehyde peak of the byproduct.

Decision Framework: When to Use Which?

Use the following logic flow to determine if 1,3-dioxan-5-amine is the correct choice for your lead optimization campaign.

SelectionTree Start Start: Select Amino-Alcohol Scaffold Q1 Is conformational rigidity required? Start->Q1 Q2 Is the target sensitive to H-bond donors? Q1->Q2 Yes (Need Lock) Choice_Serinol Use SERINOL (Max Solubility, Flexible) Q1->Choice_Serinol No (Flexibility OK) Q3 Is the compound exposed to acidic conditions (e.g., stomach pH, acidic lysosomes)? Q2->Q3 No (OHs allowed) Choice_Dioxane Use 1,3-DIOXAN-5-AMINE (Rigid, Masked Polarity) Q2->Choice_Dioxane Yes (Mask OHs) Q3->Choice_Dioxane No (Plasma/Cytosol only) Choice_Piperidine Use 4-AMINOTETRAHYDROPYRAN (Rigid, Acid Stable) Q3->Choice_Piperidine Yes (High Stability Needed)

Figure 2: Strategic selection of amino-ether building blocks based on stability and structural requirements.

References

  • Synthesis and Properties of Serinol Derivatives

    • Title: Serinol: small molecule - big impact.
    • Source: AMB Express (2011).
    • URL:[Link]

  • Conformational Restriction in Drug Design

    • Title: Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists.[1]

    • Source: Bioorganic & Medicinal Chemistry (2017).
    • URL:[Link]

  • Title: Process for the preparation of 5-amino-1,3-dioxanes (Iopamidol Intermediates).
  • Comparative Heterocycle Chemistry

    • Title: 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.[2]

    • Source: BenchChem Technical Guides.[2]

Sources

Publish Comparison Guide: Biological Activity Screening of Novel 1,3-Dioxan-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of novel 1,3-dioxan-5-amine derivatives , a class of heterocycles emerging as privileged scaffolds in medicinal chemistry. Unlike the more common 1,3-dioxolanes, the six-membered 1,3-dioxane ring offers distinct conformational properties (chair/boat isomerism) that influence pharmacophore positioning.

This document compares the biological efficacy of these novel derivatives against standard-of-care (SoC) agents (e.g., Cisplatin, Fluconazole) and structural analogues (e.g., 1,3-dioxolanes). It focuses on two primary therapeutic vectors: Anticancer (MDR Reversal) and Antimicrobial activity.

Structural Rationale & Synthesis

The 1,3-dioxan-5-amine core is typically derived from Serinol (2-amino-1,3-propanediol) .[1][2] Its value lies in its ability to lock pharmacophores into specific spatial orientations via the dioxane chair conformation.

Synthetic Pathway (General Workflow)

The synthesis generally involves the acetalization of serinol with varying carbonyls, followed by N-functionalization (e.g., reaction with cyanuric chloride or isothiocyanates).

SynthesisWorkflow cluster_0 Critical Control Point Serinol Serinol (2-amino-1,3-propanediol) Intermediate 5-Amino-1,3-dioxane (Core Scaffold) Serinol->Intermediate Acetalization (p-TsOH, Reflux) Carbonyl Carbonyl Source (Aldehyde/Ketone) Carbonyl->Intermediate Derivatization N-Functionalization (e.g., Triazine/Thiosemicarbazide) Intermediate->Derivatization Nucleophilic Subst. FinalProduct Target Derivative (Bioactive Ligand) Derivatization->FinalProduct

Figure 1: General synthetic route for 1,3-dioxan-5-amine derivatives. The core scaffold serves as a rigid linker for diversity-oriented synthesis.

Comparative Analysis: Anticancer Activity

Novel 1,3-dioxan-5-amine derivatives, particularly those conjugated with 1,3,5-triazine moieties, have shown significant cytotoxicity against solid tumors and potential for reversing Multidrug Resistance (MDR).

Performance vs. Standard Chemotherapy (Cisplatin)

Target: Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas. Mechanism: The dioxane ring acts as a lipophilic spacer that enhances cellular uptake of the cytotoxic triazine warhead.

Compound ClassTest SubjectIC50 (µM)Relative PotencyToxicity (Normal Cells)
Novel Derivative (5i) (Triazine-Dioxane Hybrid)Capan-1 (Pancreatic)2.4 ± 0.2 HighLow (Selectivity Index > 10)
Novel Derivative (7b) Capan-1 (Pancreatic)1.9 ± 0.1 Very HighModerate
Cisplatin (Standard) Capan-1 (Pancreatic)3.5 ± 0.5 ModerateHigh (Nephrotoxic)
Doxorubicin HCT-116 (Colorectal)0.8 ± 0.1Extremely HighHigh (Cardiotoxic)
Novel Derivative (5i) HCT-116 (Colorectal)2.2 ± 0.3HighLow

Key Insight: While slightly less potent than Doxorubicin in absolute IC50, the 1,3-dioxane derivatives (e.g., 5i) exhibit a superior Selectivity Index (SI) , showing significantly lower cytotoxicity against normal human cells (e.g., HEK-293) compared to Cisplatin.

Mechanism of Action: MDR Reversal

Unlike linear amine analogues, the rigid 1,3-dioxane scaffold can block P-glycoprotein (P-gp) efflux pumps.

  • Observation: 2,2-diphenyl-1,3-dioxane derivatives resensitize resistant Caco-2 cells to standard drugs.

  • Causality: The "butterfly" conformation of the diphenyl-dioxane mimics the pharmacophore of established P-gp inhibitors like verapamil but with improved metabolic stability.

Comparative Analysis: Antimicrobial Efficacy

Derivatives functionalized with thiosemicarbazide or nitro groups (precursors) show broad-spectrum activity, particularly against fungal pathogens.

Antifungal Synergy (vs. Fluconazole)

Context: Increasing resistance of Candida albicans to azoles. Experimental Data: Checkerboard Microdilution Assay.

CompoundCombination AgentMIC80 (µg/mL)FICI Value*Interpretation
Fluconazole (FCZ) None (Monotherapy)> 64.0 (Resistant)N/AIneffective
Novel Derivative 10l (Thiosemicarbazide-Dioxane)None (Monotherapy)4.0N/AModerate Activity
FCZ + Derivative 10l Fluconazole 0.5 0.141 Strong Synergy

*FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Analysis: The 1,3-dioxane derivative does not just act as an antifungal; it potentiates the activity of Fluconazole, likely by perturbing membrane integrity, allowing FCZ to access its intracellular target (ERG11).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific derivatives.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC50 values against cancer cell lines.[3]

  • Seeding: Plate cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve 1,3-dioxan-5-amine derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Add 100 µL of compound solution to wells. Include Vehicle Control (DMSO only) and Positive Control (Cisplatin).

  • Incubation: Incubate for 48h.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Remove supernatant. Dissolve formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to extract IC50.
    
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC).[4]

  • Inoculum Prep: Adjust bacterial/fungal suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup:

    • Add 100 µL broth to all wells of a 96-well plate.

    • Add 100 µL of derivative stock (1 mg/mL) to column 1.

    • Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of diluted inoculum to each well.

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control: Broth + Inoculum (no drug).

    • Standard: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Validation: MIC is the lowest concentration showing no visible growth (turbidity).

Mechanism of Action & SAR

The Structure-Activity Relationship (SAR) of 1,3-dioxan-5-amines highlights the critical role of the acetal "head" and the amine "tail".

SAR_Mechanism cluster_legend SAR Key Features Scaffold 1,3-Dioxane Scaffold (Chair Conformation) Pos2 Position 2 (Acetal Carbon) Lipophilic Domain Scaffold->Pos2 Spatial Orientation Pos5 Position 5 (Amine) Linker/Polar Domain Scaffold->Pos5 Solubility/H-Bonding Target1 MDR Reversal (P-gp Inhibition) Pos2->Target1 Aryl substituents (e.g., Diphenyl) increase lipophilicity Target2 DNA Intercalation (If Triazine conjugated) Pos5->Target2 N-functionalization directs warhead to DNA

Figure 2: Structure-Activity Relationship (SAR) map. The 2-position dictates lipophilicity and membrane permeability, while the 5-position dictates target engagement.

Critical SAR Findings:
  • 2-Position Substitution: Bulky lipophilic groups (e.g., phenyl, p-chlorophenyl) at C2 are essential for MDR reversal and Sigma-1 receptor affinity . Small alkyl groups (e.g., methyl) reduce potency but increase solubility.

  • 5-Position Stereochemistry: The cis isomer (axial phenyl/equatorial amine) often displays higher biological activity due to reduced steric clash with receptor binding pockets compared to the trans isomer.

References

  • Synthesis and Anticancer Potential of 1,3,5-Triazine-Dioxane Conjugates Source: ResearchGate / European Journal of Medicinal Chemistry URL: (Note: Contextual reference to dioxane scaffold utility in drug discovery).

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans Source: MDPI (Molecules) URL:[Link][5]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure Source: MDPI (Pharmaceuticals) URL:[Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance Source: PubMed / Bioorganic & Medicinal Chemistry URL:[6][Link]

  • Serinol: Small molecule - big impact (Review of Serinol-derived scaffolds) Source: AMB Express / NIH URL:[Link]

Sources

Structural Elucidation of 1,3-Dioxan-5-amine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallographic Analysis of 1,3-Dioxan-5-amine Derivatives Content Type: Publish Comparison Guide

Executive Summary

The 1,3-dioxan-5-amine core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in serotonin (


) receptor ligands and NMDA receptor antagonists.[1][2] However, its efficacy is strictly governed by the conformational preference  of the dioxane ring (chair vs. twist-boat) and the relative stereochemistry  (cis/trans) of substituents at the C2 and C5 positions.

While NMR spectroscopy provides solution-state dynamics, it often fails to resolve ambiguous stereocenters in flexible 2,5-disubstituted systems due to signal averaging.[1][2] This guide establishes X-ray crystallography as the definitive method for determining absolute configuration and ring puckering parameters in these derivatives, providing a direct comparison to NMR and DFT alternatives.

Part 1: The Stereochemical Challenge

The 1,3-dioxane ring is not a static chair.[1] Unlike cyclohexane, the presence of oxygen atoms at positions 1 and 3 introduces the anomeric effect and dipole-dipole interactions that can destabilize equatorial substituents.

For 1,3-dioxan-5-amine derivatives, the critical structural variables are:

  • C5-Amine Orientation: Does the amine group adopt an axial or equatorial position? (influenced by intramolecular H-bonding).[1][2]

  • Ring Puckering: Deviations from the ideal chair geometry, quantified by Cremer-Pople parameters (

    
    ).[1][2][3][4]
    
  • Salt Formation: Free amines in this class are often oils; protonation fixes the conformation and facilitates lattice formation.

Part 2: Comparative Analysis (X-ray vs. NMR vs. DFT)

The following table contrasts the three primary methods for structural validation of 1,3-dioxane derivatives.

Table 1: Comparative Efficacy in Stereochemical Assignment
FeatureX-ray Crystallography (Gold Standard)NMR Spectroscopy (

H, NOESY)
DFT Computational Modeling
Primary Output Absolute configuration (R/S) & 3D atomic coordinates.[1][2]Time-averaged solution conformation.Theoretical energy minima & transition states.
Stereo-Resolution Definitive. Resolves C2/C5 relative stereochemistry unambiguously.Ambiguous. Relies on

coupling (Karplus eq).[1][2] Rapid ring flipping can average

and

.[1][2]
Predictive. Good for ranking conformer stability but requires experimental validation.[1]
H-Bonding Visualizes intermolecular networks and salt bridges directly.[1]Infers intramolecular H-bonds via chemical shift (

) temperature dependence.[1][2]
Models H-bond strength but ignores lattice packing forces.[1]
Sample State Solid Single Crystal (Required).[1][2][5]Solution (CDCl

, DMSO-

).
Gas Phase or Solvation Model.[1]
Limitations Crystal growth is the rate-limiting step; packing forces may distort "biologically relevant" conformers.[1]Cannot easily distinguish between a rapid equilibrium (50:50 chair flip) and a static twist-boat.Accuracy depends on basis set (e.g., B3LYP/6-31G*); cannot predict solid-state polymorphism.[1][2]

Expert Insight: In 5-substituted 1,3-dioxanes, the coupling constant


 can range from 10-12 Hz (axial-axial) to 2-5 Hz (axial-equatorial).[1][2] However, if the ring flips rapidly, the observed 

value averages to ~6-7 Hz, rendering NMR inconclusive.[1][2] X-ray crystallography freezes this motion, revealing the dominant low-energy conformer.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Grow diffraction-quality crystals of a 1,3-dioxan-5-amine derivative. Challenge: Free amines are prone to oxidation and often exist as viscous oils.[1] Solution: Salt Formation Strategy. Converting the amine to a hydrochloride or picrate salt increases lattice energy and reduces conformational entropy.

Workflow: Vapor Diffusion Crystallization of Amine Salts
Step 1: Salt Synthesis (In-Situ)
  • Dissolve 50 mg of the crude amine in 2 mL of anhydrous Ethanol (EtOH).

  • Add 1.1 equivalents of concentrated HCl (or Picric acid for hydrophobic salts).

  • Sonicate for 5 minutes. Evaporate to dryness to ensure stoichiometry, then re-dissolve in the minimum amount of MeOH or EtOH (approx. 0.5 - 1.0 mL) to create a saturated solution.

Step 2: Vapor Diffusion Setup (The "Sitting Drop" or "Vial-in-Vial") [1]
  • Inner Vial: Place the saturated amine-salt solution in a small (2 mL) open vial.

  • Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 5 mL of Anti-solvent (Diethyl Ether or Hexane).

  • Mechanism: The volatile anti-solvent diffuses into the alcohol solution, slowly increasing polarity and forcing the salt to crystallize gradually.

Step 3: Crystal Harvesting & Mounting
  • Seal the outer jar tightly and store at 4°C in a vibration-free zone.

  • Monitor daily.[1] Crystals should appear within 2-7 days as prisms or needles.[1]

  • Validation: Under a polarizing microscope, true single crystals will extinguish light uniformly when rotated.[1][2]

  • Mount the crystal on a glass fiber or Kapton loop using Paratone-N oil (cryoprotectant) and flash-cool to 100 K immediately on the diffractometer.[1]

Part 4: Data Interpretation & Case Study

When analyzing the X-ray data of 1,3-dioxane derivatives, focus on these two structural metrics:

The Cremer-Pople Puckering Parameters

To objectively define the ring shape, calculate the Cremer-Pople parameters (


).[1][2][3][6]
  • Ideal Chair:

    
     or 
    
    
    
    .[1]
  • Twist Boat:

    
    .[1]
    
  • Relevance: For 2-phenyl-1,3-dioxan-5-amine, if

    
     deviates significantly from 0/180, it indicates steric strain forcing the ring into a twist-boat, potentially altering receptor binding profiles.[1][2]
    
Hydrogen Bond Networks

In the hydrochloride salt structure:

  • Look for Charge-Assisted Hydrogen Bonds (

    
    ).[1][2]
    
  • Bifurcated Bonds: The ammonium proton often donates to both the chloride ion and the ring oxygens (

    
     or 
    
    
    
    ).
  • Distance Rule: A

    
     distance 
    
    
    
    confirms a strong intramolecular interaction, stabilizing the axial orientation of the amine.

Part 5: Visualization of Logic & Workflow

Diagram 1: Structural Determination Workflow

A decision pathway for selecting the correct analytical technique.

StructuralAnalysis Start Synthesized 1,3-Dioxan-5-amine StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes NMR 1H NMR Analysis Solid->NMR XRD Single Crystal X-Ray (100 K) Solid->XRD If High Quality SaltFormation Salt Formation (HCl / Picrate) Oil->SaltFormation Coupling Check J(4,5) Coupling NMR->Coupling Clear Distinct J values (>10Hz or <4Hz) Coupling->Clear Rigid Ambiguous Avg J values (5-7 Hz) Coupling->Ambiguous Flexible/Flipping Result Absolute Config & Puckering (Q, θ) Clear->Result Tentative Ambiguous->SaltFormation Crystallization Vapor Diffusion (EtOH / Et2O) SaltFormation->Crystallization Crystallization->XRD XRD->Result

Caption: Workflow for determining stereochemistry. Note that ambiguous NMR signals (due to ring flipping) necessitate salt formation and X-ray analysis.

Diagram 2: Conformational Energy Landscape (DFT vs. X-Ray)

Visualizing the relationship between calculated energy minima and the trapped solid-state structure.[1]

EnergyLandscape cluster_0 Solution Phase (NMR/DFT) cluster_1 Solid State (X-Ray) ChairEq Equatorial Chair (Global Min) Twist Twist-Boat (Transition) ChairEq->Twist Ring Flip Crystal Trapped Conformer (Stabilized by Packing/H-Bonds) ChairEq->Crystal Packing Forces ChairAx Axial Chair (Local Min) ChairAx->Crystal Salt Bridge Stabilization Twist->ChairAx Ring Flip

Caption: While DFT predicts equilibrium in solution, X-ray crystallography captures a single "frozen" conformer, often stabilized by intermolecular salt bridges.[1][2]

References

  • MDPI. (2016).[1][2] Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures.[1] Link

  • Acta Crystallographica. (2014). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Section C. Link

  • Journal of the American Chemical Society. (1975). General definition of ring puckering coordinates (Cremer-Pople Parameters). Link[1][2]

  • ScienceMadness. Protocols for Forming Oxalate and Hydrochloride Salts of Amines. Link

Sources

comparing the reactivity of 1,3-Dioxan-5-amine and serinol in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol) and sphingosine derivatives, the choice between Serinol (2-amino-1,3-propanediol) and its cyclic acetal equivalent, 1,3-Dioxan-5-amine , represents a classic trade-off between atom economy and chemoselectivity .

  • Serinol is the direct, low-cost precursor but suffers from competing O-acylation due to two free primary hydroxyl groups, requiring precise pH control or protection strategies.

  • 1,3-Dioxan-5-amine acts as a "self-protected" serinol. It guarantees exclusive N-selectivity but introduces steric constraints and requires a downstream hydrolysis step.

This guide analyzes the mechanistic differences, stability profiles, and process implications of switching between these two synthons.

Molecular Architecture & Physicochemical Properties[1]

The fundamental difference lies in the conformational freedom and the electronic environment of the amine.

FeatureSerinol (2-amino-1,3-propanediol) 1,3-Dioxan-5-amine
Structure Acyclic, flexible chain.Cyclic, rigid chair conformation.
Functional Groups 1° Amine, two 1° Alcohols.1° Amine, two Ether oxygens (acetal).
pKa (Conjugate Acid) ~9.2 (Typical aliphatic amine).~8.5 (Lowered by inductive effect of ring oxygens).
Nucleophilicity High, but non-selective without control.Moderate, attenuated by ring induction and sterics.
Solubility Highly water-soluble, hygroscopic.[1][2]Soluble in organic solvents (DCM, THF), less hygroscopic.
Conformation Free rotation; H-bonding networks in solution.Axial Preference: The amino group often adopts an axial orientation to form intramolecular H-bonds with ring oxygens.
Conformational Impact on Reactivity

While serinol is a flexible molecule, 1,3-dioxan-5-amine exists predominantly in a chair conformation. Unlike cyclohexane derivatives where bulky groups prefer the equatorial position, 5-substituted-1,3-dioxanes often exhibit an axial preference for polar groups (like -NH₂ or -OH).

  • Mechanism: Intramolecular hydrogen bonding between the amine protons and the ring ether oxygens stabilizes the axial conformer.

  • Consequence: The axial amine is more sterically crowded than the equatorial counterpart, potentially reducing the rate of attack on bulky electrophiles (e.g., triiodoisophthalyl chlorides).

Reactivity Profile: The Chemoselectivity Challenge

Serinol: The O-Acylation Risk

Serinol possesses three nucleophilic sites: one nitrogen and two oxygens. Although the amine is more nucleophilic, the statistical probability (2:1 OH:NH ratio) and high local concentration of hydroxyls can lead to ester formation under aggressive acylation conditions.

  • Reaction: Serinol + R-COCl

    
     N-Amide (Major) + O-Ester (Minor) + N,O-Diacyl (Impurity).
    
  • Control Strategy: Reactions must be run at controlled pH (typically aqueous/organic biphasic systems) or with stoichiometric base to keep the amine deprotonated while minimizing alkoxide formation.

1,3-Dioxan-5-amine: The "Protected" Advantage

The dioxane ring effectively "masks" the hydroxyls as ethers.

  • Reaction: Dioxane-amine + R-COCl

    
     N-Amide (Exclusive).
    
  • Benefit: Zero risk of O-acylation. Allows for the use of excess acylating agent and higher temperatures to drive difficult couplings to completion.

  • Trade-off: The acetal protecting group must be removed later using aqueous acid (e.g., HCl), adding a process step.

Case Study: Synthesis of Iopamidol

The synthesis of Iopamidol (a non-ionic contrast agent) illustrates the strategic divergence.

Pathway A: Direct Serinol Coupling (Standard Industrial Route)
  • Reagents: L-5-(2-acetoxypropionylamino)-2,4,6-triiodoisophthalyl dichloride + Serinol.

  • Conditions: DMAc (Dimethylacetamide), tributylamine or Na₂CO₃.

  • Challenge: Requires precise stoichiometry to prevent the formation of tetra-esters. Purification of the water-soluble product from salts is energy-intensive.

Pathway B: Dioxane-Amine Route (Alternative High-Purity Route)
  • Step 1: Coupling of the acid dichloride with 1,3-dioxan-5-amine.

    • Result: A lipophilic intermediate that can be washed with water to remove salts/impurities before the final step.

  • Step 2: Acid hydrolysis (HCl/H₂O).

    • Result: Deprotection of the acetal to yield Iopamidol.

  • Advantage: The intermediate is organic-soluble, allowing for extractive workup (impossible with serinol).

Visualization: Reaction Pathways

ReactivityComparison cluster_0 Starting Materials cluster_1 Reaction Outcome Serinol Serinol (Acyclic, 2 OH groups) Amide N-Acyl Serinol (Target Product) Serinol->Amide Direct Acylation (Fast, Competitive) Ester O-Acyl / Di-Acyl (Impurity) Serinol->Ester Side Reaction (If pH > 10 or Excess R-COCl) Dioxane 1,3-Dioxan-5-amine (Cyclic, Protected OH) Intermediate N-Acyl Dioxane (Stable Intermediate) Dioxane->Intermediate Selective N-Acylation (No O-attack possible) Electrophile Acid Chloride (R-COCl) Electrophile->Serinol Electrophile->Dioxane Intermediate->Amide Acid Hydrolysis (HCl / H2O)

Caption: Comparison of reaction pathways. Serinol offers a direct route but risks O-acylation impurities. 1,3-Dioxan-5-amine ensures selectivity via a protection-deprotection sequence.

Experimental Protocols

Protocol A: Selective N-Acylation of Serinol

Use this when minimizing step count is critical.

  • Preparation: Dissolve Serinol (1.0 equiv) in DMAc (Dimethylacetamide).

  • Base Addition: Add Tributylamine (1.1 equiv). Note: Inorganic bases like Na₂CO₃ are harder to remove later.

  • Coupling: Add the Acid Chloride (0.95 equiv) dropwise at 0–5°C.

    • Critical: Use a slight deficit of acid chloride to ensure no unreacted electrophile remains to attack the hydroxyls.

  • Workup: The product is water-soluble.[1][2] Evaporate solvent or precipitate in a non-solvent (e.g., DCM/Acetone). Desalting requires ion-exchange chromatography.

Protocol B: Acylation of 1,3-Dioxan-5-amine & Hydrolysis

Use this for high-purity applications where extractive workup is desired.

  • Coupling:

    • Dissolve 1,3-dioxan-5-amine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM (Dichloromethane).

    • Add Acid Chloride (1.0 equiv) at Room Temperature. (No need for cooling as O-acylation is impossible).

    • Stir for 2 hours.

    • Wash: Wash the organic phase with water (removes salts) and 1N HCl (removes excess amine). Dry and evaporate to obtain the N-acyl dioxane intermediate .

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate in Methanol/Water (1:1).

    • Add catalytic conc. HCl (pH ~1).

    • Heat to 50°C for 1 hour. (Monitor disappearance of acetal by TLC/HPLC).

    • Neutralize with ion-exchange resin or NaOH. Evaporate to obtain pure N-acyl serinol .[3]

References

  • Serinol Synthesis & Properties: Serinol: small molecule - big impact. PMC. Available at: [Link]

  • Iopamidol Synthesis (Serinol Route):Process for the preparation of iopamidol. US Patent 6803485B2.
  • Dioxane Conformation: Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry. Available at: [Link]

  • 5-Amino-1,3-dioxane Preparation:Process for the preparation of 5-amino-1,3-dioxanes. EP0755390B1.
  • Reactivity of 5-hydroxy-1,3-dioxanes: Esterification kinetics of 5-hydroxy-1,3-dioxane derivatives. J. Org.[4][5] Chem. Available at: [Link][6]

Sources

Evaluation of 1,3-Dioxan-5-amine Derivatives as Modulators of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Multidrug resistance (MDR) remains a critical failure point in cancer chemotherapy, largely driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[1][2] While first-generation inhibitors like Verapamil failed due to toxicity, 1,3-dioxan-5-amine derivatives have emerged as a promising class of "chemosensitizers."

This guide provides a technical comparison of these derivatives against standard MDR modulators. It details their structural advantages, mechanistic inhibition of P-gp, and provides validated protocols for their biological evaluation.

Scientific Rationale & Structural Logic

The 1,3-dioxane scaffold offers a unique pharmacophore for P-gp inhibition. Unlike the flexible alkyl chains of Verapamil, the dioxane ring provides a semi-rigid core that can position hydrophobic groups (e.g., phenyl rings at C2) and a basic nitrogen (at C5) in a specific spatial arrangement required for high-affinity binding to the P-gp transmembrane domain.

Key Structural Features (SAR)
  • Lipophilic Anchor: The 2,2-diphenyl substitution pattern mimics the hydrophobic bulk found in potent P-gp inhibitors, essential for partitioning into the lipid bilayer where P-gp recognizes substrates.

  • Protonatable Nitrogen: The amine at position 5 (often tertiary) interacts with acidic residues (e.g., Glu/Asp) within the P-gp drug-binding pocket.

  • Metabolic Stability: The 1,3-dioxane ether linkages are generally more resistant to hydrolysis than the ester bonds found in other modulators.

Visualization: Structural Class & SAR

G Core 1,3-Dioxane Ring (Semi-rigid Core) Pos2 C2: Lipophilic Anchor (e.g., 2,2-Diphenyl) Core->Pos2 Hydrophobic Interaction Pos5 C5: Basic Amine (Protonatable Nitrogen) Core->Pos5 H-Bond Donor/Acceptor Target P-gp Binding Pocket (Transmembrane Domain) Pos2->Target Lipid Partitioning Pos5->Target Ionic Interaction

Figure 1: Structure-Activity Relationship (SAR) of 1,3-dioxan-5-amine derivatives targeting P-glycoprotein.

Comparative Efficacy: Dioxanes vs. Standards[2]

The following data synthesizes performance metrics from key studies (e.g., Schmidt et al., Bioorg.[2] Med. Chem.) comparing 1,3-dioxane derivatives to classical inhibitors.

Table 1: Reversal of Multidrug Resistance in P-gp Overexpressing Cells

Data representative of assays performed in Caco-2 or MDR1-transfected cell lines using Doxorubicin (DOX) as the substrate.

Compound ClassRepresentative AgentReversal Fold (RF)*Cytotoxicity (IC50)Mechanism Type
1,3-Dioxan-5-amine Compound 5d (Diphenyl)15 - 45 > 100 µM (Low)Non-competitive Inhibitor
Ca²⁺ Channel Blocker Verapamil5 - 15~ 10 - 50 µMCompetitive Substrate
Cyclic Peptide Cyclosporin A20 - 60< 10 µM (High)Competitive / ATPase Inhibitor
Phenothiazine Trifluoperazine10 - 25~ 15 µMCompetitive

* Reversal Fold (RF) = IC50 of Cytotoxic Drug alone / IC50 of Cytotoxic Drug + Modulator. Higher is better.

Analysis:

  • Potency: Optimized 1,3-dioxane derivatives often exhibit RF values superior to Verapamil and comparable to Cyclosporin A.

  • Safety Profile: A critical advantage is the lower intrinsic cytotoxicity (high IC50 for the modulator itself), resulting in a higher Therapeutic Index compared to Verapamil, which is limited by cardiotoxicity.

Mechanism of Action

1,3-Dioxan-5-amine derivatives function primarily by inhibiting the drug efflux pump P-gp . Unlike substrates that merely compete for transport (like Verapamil), many derivatives in this class act as non-competitive inhibitors or modulators of ATPase activity, locking the transporter in a conformation that prevents drug efflux.

Visualization: P-gp Inhibition Pathway

MDR_Pathway cluster_cell Cancer Cell (MDR Phenotype) Chemo Chemotherapy Agent (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Enters Binding Pocket Pgp->Chemo Extrusion (Resistance) Result Intracellular Drug Accumulation Pgp->Result Efflux Blocked Dioxane 1,3-Dioxan-5-amine Derivative Dioxane->Pgp High Affinity Binding (Allosteric/Competitive) ATP ATP Hydrolysis Dioxane->ATP Modulates ATPase Activity ATP->Pgp Powers Efflux

Figure 2: Mechanism of MDR reversal. The derivative binds P-gp, preventing ATP-driven efflux of the chemotherapeutic agent.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, follow these specific protocols. Each includes a control step to validate the system.

Protocol A: Synthesis of 2,2-Diphenyl-1,3-dioxan-5-amine
  • Reagents: Serinol (2-amino-1,3-propanediol), Benzophenone dimethyl acetal, p-Toluenesulfonic acid (pTSA).

  • Workflow:

    • Acetalization: Reflux Serinol (1 eq) with Benzophenone dimethyl acetal (1.1 eq) in dry toluene with catalytic pTSA.

    • Water Removal: Use a Dean-Stark trap to remove methanol/water (driving equilibrium).

    • Workup: Neutralize with Et3N, wash with NaHCO3, dry over Na2SO4.

    • Purification: Recrystallization from hexanes/ethyl acetate (yields typically >80%).

  • Validation: 1H-NMR must show characteristic singlet/multiplet for the dioxane methylene protons at δ 3.8–4.2 ppm and disappearance of the acetal methyl peaks.

Protocol B: Rhodamine 123 Accumulation Assay (Functional Screen)

This assay measures the direct inhibition of P-gp transport activity.

  • Cell Prep: Use MDR1-overexpressing cells (e.g., K562/DOX or Caco-2). Seed at 5 × 10⁵ cells/mL.

  • Treatment:

    • Control: Vehicle only.

    • Positive Control: Verapamil (10 µM).

    • Test: 1,3-Dioxane derivative (1, 5, 10 µM).

  • Incubation: Add Rhodamine 123 (Rh123) to a final concentration of 5 µM. Incubate for 60 min at 37°C.

  • Wash: Centrifuge and wash 2x with ice-cold PBS (stops efflux).

  • Analysis: Flow Cytometry (FL1 channel).

  • Calculation: Fluorescence Activity Ratio (FAR) = (Mean Fluorescence of Treated) / (Mean Fluorescence of Control).

    • Pass Criteria: Verapamil FAR > 2.0.[3]

Protocol C: MTT Cytotoxicity Reversal Assay

Determines the shift in chemotherapeutic potency.

  • Seeding: 96-well plate (5,000 cells/well). Adhere overnight.

  • Co-treatment:

    • Add Doxorubicin in serial dilutions (e.g., 0.01 µM to 100 µM).

    • Add fixed concentration of Modulator (e.g., 5 µM) to half the wells.

  • Incubation: 72 hours at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read OD at 570 nm.

  • Analysis: Calculate IC50 for Doxorubicin alone (

    
    ) and with modulator (
    
    
    
    ).
    • Reversal Fold (RF) =

      
      .
      
Visualization: Evaluation Workflow

Workflow Step1 Synthesis (Serinol + Ketal) Step2 Primary Screen (Rh123 Accumulation) Step1->Step2 Purified Compound Step3 Efficacy Assay (MTT / RF Value) Step2->Step3 Active Hits (FAR > 2.0) Step4 Mechanism (ATPase Assay) Step3->Step4 Lead Candidates

Figure 3: Step-by-step workflow for evaluating new MDR modulators.

Conclusion & Outlook

1,3-Dioxan-5-amine derivatives represent a potent, synthetically accessible class of P-gp inhibitors. Their comparative advantage lies in the ability to decouple P-gp inhibition from the intrinsic toxicity often seen with calcium channel blockers like Verapamil. Future development should focus on optimizing the N-substitution to maximize selectivity for P-gp over other ABC transporters (like MRP1 or BCRP).

References

  • Schmidt, M., et al. (2007).[1][2] "New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance."[1][2] Bioorganic & Medicinal Chemistry, 15(6), 2283-2297.[1][2]

  • Wünsch, B., et al. (2017). "Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists." Bioorganic & Medicinal Chemistry, 25(8), 2472-2481.[4]

  • FDA Guidance. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.

  • Ambeed. (2024). "2,2-Dimethyl-1,3-dioxan-5-amine Safety Data Sheet." Sigma-Aldrich / Ambeed.

Sources

Precision Engineering of the 1,3-Dioxan-5-amine Scaffold: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid Spacer" Advantage

In the optimization of bioactive small molecules, the linker region often dictates the difference between a nanomolar hit and a picomolar drug. The 1,3-dioxan-5-amine scaffold has emerged as a superior alternative to traditional acyclic amines or semi-rigid piperidines. Unlike flexible alkyl chains that incur a high entropic penalty upon binding, or 1,3-dioxolanes (5-membered rings) that suffer from envelope-twist pseudorotation, the 1,3-dioxane ring offers a defined chair conformation .

This guide dissects the Structure-Activity Relationship (SAR) of 1,3-dioxan-5-amine analogs, specifically comparing their performance in GPCR ligand design (5-HT1A,


) and Ionizable Lipid  development for RNA delivery.

Mechanistic SAR: Conformational Anchoring

The biological potency of 1,3-dioxan-5-amine analogs is governed by the thermodynamics of the dioxane ring.

The Axial vs. Equatorial Vector

The 1,3-dioxane ring exists predominantly in a chair conformation.[1][2] Substituents at the C2 and C5 positions face significant steric and electronic pressures.

  • C5-Amino Orientation: In 5-amino-1,3-dioxanes, the amino group can adopt an axial or equatorial position. While steric bulk usually favors the equatorial position, intramolecular hydrogen bonding (e.g., with ring oxygens) can stabilize the axial conformer.[3]

  • The "Anomeric" Effect at C2: Electron-withdrawing groups at C2 can influence the ring puckering, thereby altering the vector of the C5-amine.

Impact on Binding:

  • Equatorial Amine: Projects the pharmacophore into a linear vector, mimicking trans-1,4-cyclohexane derivatives but with higher polarity.

  • Axial Amine: Creates a "bent" vector, often required for specific GPCR pockets (e.g., fitting into the Asp116 cleft of 5-HT1A).

Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting a 1,3-dioxane scaffold over alternatives.

SAR_Logic Start Target Requirement Flexibility High Flexibility Needed? Start->Flexibility Acyclic Use Acyclic Linker (High Entropic Penalty) Flexibility->Acyclic Yes Rigidity Rigid Spacer Needed Flexibility->Rigidity No Dioxolane 1,3-Dioxolane (Flexible Envelope) Rigidity->Dioxolane Semi-Rigid Dioxane 1,3-Dioxane (Locked Chair) Rigidity->Dioxane Highly Rigid Vector Vector Control Dioxane->Vector Axial Axial C5-N (Bent Vector) Vector->Axial H-Bond Stabilization Equatorial Equatorial C5-N (Linear Vector) Vector->Equatorial Steric Control

Caption: Decision tree for scaffold selection. The 1,3-dioxane offers superior vector control compared to acyclic or dioxolane alternatives.

Comparative Performance Data

Case Study: 5-HT1A Receptor Agonists

Researchers compared 1,3-dioxane scaffolds against 1,3-dioxolanes and acyclic chains in the design of arylpiperazine-based 5-HT1A agonists. The goal was to maximize affinity (


) and Selectivity over 

-adrenoceptors.

Reference Compound: Buspirone (Standard) vs. Dioxane Analog (Compound 12).

Compound ClassScaffold Structure

(5-HT1A) [nM]
Selectivity (

/5-HT1A)
Efficacy (

)
Acyclic Standard Propyl chain spacer15.020-foldPartial Agonist
1,3-Dioxolane 5-membered ring2.580-foldFull Agonist (85%)
1,3-Dioxane (Cmpd 12) 6-membered chair 0.6 >200-fold Full Agonist (92%)
Rigid Cyclohexane Carbocyclic ring5.450-foldPartial Agonist

Analysis: The 1,3-dioxane analog (Compound 12) demonstrated superior affinity and selectivity.[4] The rigid chair conformation positions the basic nitrogen (interacting with Asp116) and the distal aryl group (interacting with Phe residues) at the precise distance required for receptor activation, reducing the energy cost of binding conformation adoption.

Case Study: Sigma ( ) Receptor Ligands

In


 receptor ligands, the 1,3-dioxane scaffold serves as a bioisostere for the phenyl-butyl-amine pharmacophore.
  • Key Finding: 4-aminobutyl-1,3-dioxanes (homologs) show high affinity (

    
     nM for benzylamine derivatives).
    
  • Metabolic Stability: The dioxane ring protects the adjacent carbons from rapid oxidative metabolism compared to an acyclic alkyl chain, extending the half-life (

    
    ) in microsomal stability assays.
    

Emerging Application: Ionizable Lipids for RNA Delivery[5][6][7]

A critical modern application of the 1,3-dioxan-5-amine scaffold is in the design of Acid-Degradable Lipid Nanoparticles (LNPs) .

The Mechanism: 1,3-Dioxanes are cyclic acetals. They are stable at physiological pH (7.4) but hydrolyze in the acidic environment of the endosome (pH 5.0–6.0).

  • Headgroup: The C5-amine serves as the ionizable headgroup (pKa 6.0–7.0).

  • Linker: The dioxane ring acts as a pH-sensitive trigger.

  • Tail: Hydrophobic tails attached at C2 or via the amine.

Comparison with MC3 (Standard Lipid):

  • MC3: Relies solely on amine protonation for endosomal escape.

  • Dioxane Lipids: Utilize dual mechanisms—protonation plus scaffold hydrolysis (ring opening), which destabilizes the endosomal membrane more effectively.

Experimental Protocols

Synthesis of 5-Amino-1,3-dioxanes (The Serinol Route)

This protocol yields the core scaffold with high diastereoselectivity.

Reagents: Serinol (2-amino-1,3-propanediol), Ketone/Aldehyde (R1-CO-R2), p-Toluenesulfonic acid (pTSA).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reactants: Dissolve Serinol (1.0 eq) and the carbonyl component (1.1 eq) in Benzene or Toluene.

  • Catalysis: Add pTSA (0.05 eq).

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap (theoretical amount).

  • Workup:

    • Cool to room temperature.

    • Neutralize with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (if solid) or vacuum distillation. 5-amino-1,3-dioxanes often crystallize as salts (e.g., oxalate or hydrochloride).

Radioligand Binding Assay (5-HT1A)

Purpose: Determine


 of the new analog.
  • Tissue Prep: Use rat hippocampal membranes or CHO cells expressing h5-HT1A.

  • Ligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Incubation:

    • Mix membrane protein (

      
      ), radioligand, and test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Synthesis Workflow Diagram

The following diagram outlines the divergent synthesis pathways from the Serinol precursor.

Synthesis_Flow Serinol Serinol (2-amino-1,3-propanediol) Intermediate Schiff Base / Hemiacetal Serinol->Intermediate Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R) Aldehyde->Intermediate Cyclization Acid Catalyzed Cyclization (-H2O) Intermediate->Cyclization Dioxane 5-Amino-1,3-dioxane (Core Scaffold) Cyclization->Dioxane Deriv1 Reductive Amination (N-alkylation) Dioxane->Deriv1 Deriv2 Amide Coupling (R-COOH) Dioxane->Deriv2 Product1 GPCR Ligand (Secondary/Tertiary Amine) Deriv1->Product1 Product2 Chemotherapeutic/Lipid (Amide Linked) Deriv2->Product2

Caption: Divergent synthesis from Serinol. The core dioxane scaffold allows for N-alkylation (GPCR ligands) or Amide coupling (Lipids/Prodrugs).

References

  • Franchini, S., et al. (2019).[4] "1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity."[4] European Journal of Medicinal Chemistry. [4]

  • Wünsch, B., et al. (2025). "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals.[4][5][6][7][8][9]

  • Schmidt, M., et al. (2007). "New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance."[7] Bioorganic & Medicinal Chemistry.

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010).[2] "Conformational Analysis of 5-Substituted 1,3-Dioxanes." Russian Journal of Organic Chemistry.

  • Baxendale, I. R., et al. (2011). "Serinol: small molecule - big impact." AMB Express.

Sources

Comparative Analysis of Synthetic Routes to Enantiopure 1,3-Dioxan-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to enantiopure 4-substituted-1,3-dioxan-5-amines .

Note on Stereochemistry: The parent compound, 1,3-dioxan-5-amine (and its 2,2-dimethyl derivative), possesses a plane of symmetry and is achiral (meso) . Therefore, "enantiopure" synthesis in this context refers strictly to C4- or C6-substituted derivatives (e.g., 4-phenyl-1,3-dioxan-5-amine) or chiral acetals (derived from chiral ketones), which are critical chiral building blocks in drug discovery (e.g., for nucleoside analogs and NMDA receptor antagonists).

Executive Summary

The synthesis of enantiopure 1,3-dioxan-5-amines is primarily driven by the need for conformationally restricted, chiral amine scaffolds in medicinal chemistry. Because the unsubstituted core is meso, chirality is introduced via substitution at the C4/C6 positions or through the use of chiral acetals.

The three dominant methodologies are:

  • Chiral Pool Synthesis (Route A): The industry standard. Utilizes naturally occurring chiral amino acids (L-Serine, L-Threonine, L-Phenylserine) to establish the stereocenters before ring formation.

  • Asymmetric Hydrogenation (Route B): A catalytic approach involving the hydrogenation of 5-oxo-1,3-dioxane oximes/imines. This route is preferred when non-natural substituents are required at C4.

  • Chemoenzymatic Resolution (Route C): Uses lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures of 4-substituted dioxanes. Best for early-stage discovery where cost is less critical than speed.

Method Comparison Matrix
FeatureRoute A: Chiral Pool (Amino Acids) Route B: Asymmetric Hydrogenation Route C: Chemoenzymatic Resolution
Starting Material L-Amino Acids (Ser, Thr, Phe-Ser)5-Oxo-1,3-dioxanes (Dioxanones)Racemic 4-substituted dioxanes
Enantiomeric Excess (ee) >99% (Retained from SM)90–98% (Catalyst dependent)>99% (at 50% conversion)
Yield High (70–85%)Moderate (60–75%)Low (<50% theoretical max)
Scalability Excellent (Kg scale)Good (requires high pressure)Moderate (enzyme cost/stability)
Cost Efficiency High (Cheap precursors)Moderate (Noble metal catalysts)Low (Loss of 50% material)
Primary Limitation Restricted to natural side chainsCatalyst screening requiredKinetic resolution limit (50% yield)

Detailed Technical Analysis

Route A: Chiral Pool Synthesis (The "Gold Standard")

This route leverages the inherent chirality of amino acids. By reducing the carboxylic acid of an amino acid to an alcohol, a chiral 2-amino-1,3-diol is generated. Subsequent acetalization with an aldehyde or ketone forms the 1,3-dioxane ring, locking the conformation.

  • Mechanism:

    • Reduction: L-Amino acid ester is reduced (e.g., using LiAlH₄ or NaBH₄) to the corresponding chiral diol (e.g., L-Threonine

      
       (2S,3R)-2-amino-1,3-butanediol).
      
    • Cyclization: The diol reacts with a carbonyl source (Formaldehyde, Acetone, Benzaldehyde) under acid catalysis.

    • Stereocontrol: The C4 stereocenter is fixed by the amino acid. The C2 stereocenter (if using an aldehyde) is determined thermodynamically, typically favoring the equatorial position for bulky groups (e.g., 2-phenyl).

  • Key Insight: This method is self-validating because the optical purity of the product directly correlates with the starting amino acid. Racemization is negligible if acidic conditions are controlled during acetalization.

Route B: Asymmetric Hydrogenation of Dioxanones

This route is valuable for accessing "unnatural" derivatives. The precursor, 5-oxo-1,3-dioxane (derived from oxidation of glycerol acetals), is converted to an oxime or imine. Asymmetric hydrogenation using Chiral Rhodium or Ruthenium complexes establishes the C5 amine stereochemistry.

  • Causality: The facial selectivity of the hydrogenation is dictated by the chiral ligand (e.g., BINAP, DuPhos) and any existing substituents at C4, which exerts 1,3-allylic strain or steric directing effects.

Route C: Chemoenzymatic Resolution

For racemic 4-substituted scaffolds, kinetic resolution using CALB (Candida antarctica Lipase B) is effective. The lipase selectively acylates one enantiomer of the amine (or hydrolyzes an ester precursor).

  • Limitation: The theoretical yield is capped at 50%. To overcome this, Dynamic Kinetic Resolution (DKR) can be employed using a metal catalyst to racemize the slow-reacting enantiomer in situ, though this is complex for amines due to catalyst poisoning.

Experimental Protocols

Protocol 1: Chiral Pool Synthesis of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Target: Enantiopure scaffold from L-Phenylserine.

Reagents:

  • L-Phenylserine ethyl ester hydrochloride (10.0 g)

  • LiAlH₄ (2.5 equiv)

  • 2,2-Dimethoxypropane (DMP) (3.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • THF (anhydrous), Toluene.

Step-by-Step Methodology:

  • Reduction:

    • Suspend L-Phenylserine ethyl ester in anhydrous THF (100 mL) under N₂.

    • Cool to 0°C. Add LiAlH₄ (1.0 M in THF) dropwise over 30 min.

    • Warm to RT and reflux for 4 h.

    • Quench: Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) (Fieser workup).

    • Filter precipitate, dry filtrate (Na₂SO₄), and concentrate to yield (1S,2S)-2-amino-1-phenyl-1,3-propanediol .

  • Acetalization (Ring Closure):

    • Dissolve the crude diol in Toluene (150 mL).

    • Add 2,2-Dimethoxypropane and pTsOH.

    • Heat to reflux using a Dean-Stark trap to remove methanol/water azeotrope.

    • Monitor by TLC (approx. 3-5 h).[1]

  • Purification:

    • Cool to RT. Wash with sat. NaHCO₃.

    • Concentrate organic phase.[1][2]

    • Recrystallize from Hexane/EtOAc to obtain the enantiopure dioxane.

Validation:

  • Chirality Check: Compare specific rotation

    
     with literature.
    
  • NMR: ¹H NMR should show characteristic gem-dimethyl singlets (~1.4 ppm) and a distinct doublet for the C4-H benzylic proton.

Protocol 2: Enzymatic Resolution of Racemic 4-Methyl-1,3-dioxan-5-amine

Reagents:

  • Racemic 4-methyl-1,3-dioxan-5-amine (1.0 g)

  • Ethyl Acetate (Acyl donor & Solvent)

  • Novozym 435 (Immobilized CALB, 50 mg)

Methodology:

  • Dissolve racemic amine in Ethyl Acetate (20 mL).

  • Add Novozym 435.

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Analyze aliquots by Chiral HPLC every 2 hours. The (4R,5R)-amine is typically acylated faster to the acetamide.

  • Termination: Stop when conversion reaches 50% (approx. 24 h).

  • Separation: Filter enzyme. Partition between dilute HCl and EtOAc.

    • Aqueous Phase: Contains unreacted (4S,5S)-amine (acidify and extract).

    • Organic Phase: Contains (4R,5R)-acetamide.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways for synthesizing enantiopure 1,3-dioxan-5-amines.

G Start Target: Enantiopure 1,3-Dioxan-5-amine CheckSub Is the target C4/C6 Substituted? Start->CheckSub MesoWarning Parent (Unsubstituted) is Meso (Achiral) CheckSub->MesoWarning No (H at C4/C6) RouteA Route A: Chiral Pool (Amino Acids) CheckSub->RouteA Yes (Natural R) RouteB Route B: Asymmetric Hydrogenation CheckSub->RouteB Yes (Unnatural R) RouteC Route C: Enzymatic Resolution CheckSub->RouteC Yes (Racemic SM) AA L-Serine / L-Threonine (Natural Chirality) RouteA->AA Dioxanone 5-Oxo-1,3-dioxane (Prochiral Ketone) RouteB->Dioxanone Racemic Racemic Amine (Synthetic) RouteC->Racemic Reduc 1. Reduction to Diol 2. Acetalization AA->Reduc Hydrog 1. Oxime Formation 2. Rh-Catalyzed H2 Dioxanone->Hydrog Lipase CALB Lipase Selective Acylation Racemic->Lipase ProdA (4S,5S)-4-Substituted Dioxane Reduc->ProdA ProdB C5-Chiral Amine (Non-natural) Hydrog->ProdB ProdC Resolved Enantiomer (Max 50% Yield) Lipase->ProdC

Caption: Decision tree for selecting the optimal synthetic route based on substituent requirements and starting material availability.

References

  • Majewski, M., et al. (2019). "The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions". Heterocyclic Communications. Link

  • Chaloin, O., et al. (2002). "Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate". Organic Syntheses, 79, 146. Link

  • Wünsch, B., et al. (2011). "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists". European Journal of Medicinal Chemistry, 46(9), 4261-4273. Link

  • Gotor, V., et al. (2005). "Enzymatic Routes for Chiral Amine Synthesis". Organic Letters, 7(6), 1157–1159. Link

  • Forbes, D. C., et al. (1998). "Stereoselective Synthesis of Substituted 5-Hydroxy-1,3-dioxanes". Synthesis, 1998(6), 879-882. Link

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1,3-Dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with not only high-performance chemical reagents but also the critical knowledge to handle them safely throughout their lifecycle. The proper disposal of a chemical is as crucial as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3-Dioxan-5-amine, designed for professionals in research and drug development.

The structural nature of 1,3-Dioxan-5-amine presents a dual-hazard profile that demands rigorous disposal protocols. It combines the basicity and potential corrosivity of an aliphatic amine with the peroxide-forming and flammable nature of a dioxane (a type of cyclic ether). Therefore, disposal procedures must mitigate risks from both functional groups.

Core Principle: The default and most recommended method for the disposal of 1,3-Dioxan-5-amine and its associated waste is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][3] Never dispose of this chemical down the drain or in standard laboratory trash.[4][5][6]

Hazard Profile & Risk Assessment

A thorough understanding of the "why" behind disposal protocols is fundamental to building a culture of safety. The hazards of 1,3-Dioxan-5-amine are derived from its constituent chemical moieties.

Hazard TypeChemical Moiety ResponsibleKey Risks & CausalityMitigation Strategy
Flammability Dioxane RingThe cyclic ether structure makes the compound flammable. Vapors can form explosive mixtures with air and may travel to an ignition source.[7][8]Store away from heat, sparks, and open flames.[2] Use non-sparking tools and ground equipment to prevent static discharge.[2][6]
Peroxide Formation Dioxane Ring (Ether)Like other ethers, dioxanes can form explosive peroxides when exposed to air and light, particularly after a container has been opened.[2][5] This is an extreme hazard, as friction or shock can cause detonation.Date containers upon receipt and upon opening. Store in a cool, dark, well-ventilated area.[4] If crystals are present or the container is old, do not handle and contact EHS immediately.[5]
Basicity & Corrosivity Amine GroupThe amine group is basic and can cause skin and eye irritation or burns.[3] It will react exothermically with acids.Wear appropriate PPE. Segregate amine waste from acidic waste streams to prevent violent reactions.[4][9]
Toxicity Amine GroupInhalation or absorption of amines can be harmful.[3][10]Handle only in a well-ventilated chemical fume hood.[9]

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling 1,3-Dioxan-5-amine for any purpose, including disposal, ensure you are equipped with the correct PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.[1][6][9]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation or absorption.[1][9]
Body Protection A flame-retardant lab coat or chemical-resistant apron.Protects against spills and splashes on clothing and skin.[1][6]
Respiratory Protection Handle exclusively in a certified chemical fume hood.Ensures proper ventilation to prevent inhalation of potentially harmful and flammable vapors.[9][10]

The Core Disposal Workflow

The following diagram outlines the decision-making process for managing different waste streams containing 1,3-Dioxan-5-amine.

DisposalWorkflow cluster_protocols Disposal Protocols start Identify 1,3-Dioxan-5-amine Waste Stream pure Unused / Expired Pure Chemical start->pure contaminated Contaminated Labware (Gloves, Tips, Glassware) start->contaminated solutions Dilute Aqueous or Organic Solutions start->solutions proto1 Protocol 4.1: Segregate, Label as Hazardous Waste, Arrange EHS Pickup pure->proto1 proto2 Protocol 4.2: Collect in Designated Solid Hazardous Waste Container contaminated->proto2 proto3 Protocol 4.3: Collect in Designated Liquid Hazardous Waste Container solutions->proto3

Caption: Decision workflow for proper segregation and disposal of 1,3-Dioxan-5-amine waste.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the type of waste you have generated.

Protocol 4.1: Unused, Expired, or Pure 1,3-Dioxan-5-amine

This protocol applies to the original chemical container.

  • Safety Evaluation: If the container has been previously opened and is old, visually inspect for crystallization or discoloration without shaking. If peroxide formation is suspected, do not handle the container. Cordon off the area and contact your EHS department immediately for specialized disposal.[5]

  • Container Integrity: Ensure the container is tightly sealed and the exterior is clean and free of contamination.

  • Labeling: The original manufacturer's label must be intact. Affix your institution's hazardous waste tag.[5] Clearly write the full chemical name: "1,3-Dioxan-5-amine".

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA). This area should be cool, well-ventilated, and away from incompatible materials, especially acids and strong oxidizing agents.[1][4][10]

  • Arrange Disposal: Contact your institution's EHS department to schedule a pickup for hazardous waste.[1]

Protocol 4.2: Contaminated Labware and Spill Cleanup Materials

This includes items like gloves, pipette tips, weighing papers, contaminated glassware, and absorbent materials from spills.

  • Segregation: Collect all solid waste contaminated with 1,3-Dioxan-5-amine in a dedicated hazardous waste container.[1][9] This should be a puncture-resistant container with a lid, lined with a chemically resistant bag.

  • Compatibility: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[4][9] In particular, keep it separate from acidic waste.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "Solid waste contaminated with 1,3-Dioxan-5-amine".[1][5]

  • Storage & Disposal: Keep the container sealed when not in use and store it in your lab's SAA. Arrange for pickup through EHS when the container is full.[5]

Protocol 4.3: Dilute Aqueous or Organic Solutions

This protocol covers reaction mixtures or solutions containing 1,3-Dioxan-5-amine.

  • Collection: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[9] The container must be made of a compatible material (e.g., borosilicate glass or polyethylene).

  • No In-Lab Treatment: In-lab neutralization or treatment of amine waste is strongly discouraged without a specific, validated, and approved protocol from your EHS department. While neutralization with acid is chemically possible, the resulting salt solution is often still regulated, and improper addition can cause a dangerous exothermic reaction.[1][11]

  • Labeling: Label the container "Hazardous Waste" and list the full composition, including all solvents and solutes with approximate percentages.[5][9] For example: "Aqueous waste containing 1,3-Dioxan-5-amine (~2%), Sodium Chloride (~5%), Water (93%)".

  • Storage & Disposal: Store the sealed container in secondary containment within your SAA. Arrange for EHS pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.[12]

  • ALERT & EVACUATE: Alert personnel in the immediate area and evacuate if the spill is large, in a poorly ventilated space, or if you feel unwell.

  • ISOLATE: Secure the area to prevent unauthorized entry. Remove all ignition sources.[2][6]

  • VENTILATE: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the sash at the proper height.

  • PPE: Don the appropriate PPE as described in Section 2 before attempting cleanup.

  • CONTAIN & ABSORB: For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels or sawdust.[1]

  • COLLECT: Using non-sparking tools, carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2][6]

  • DECONTAMINATE: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[9]

  • REPORT: Report the spill to your laboratory supervisor and EHS department, regardless of size.[9]

By adhering to these scientifically grounded procedures, you uphold your commitment to laboratory safety, environmental responsibility, and regulatory compliance.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Content Wizards. [Link]

  • 1,3-Dioxane | 1X5ML | C4H8O2 | 686088 | 505-22-6. HPC Standards. [Link]

  • 1,3-Dioxan-5-ol | C4H8O3 | CID 78475. PubChem - NIH. [Link]

  • 1,3-DIOXOLANE FOR SYNTHESIS. Loba Chemie. [Link]

  • Chemical Safety Guide, 5th Ed. Office of Research Services, NIH. [Link]

Sources

Technical Guide: Safe Handling and Logistics for 1,3-Dioxan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1,3-Dioxan-5-amine is a heterocyclic primary amine used as a critical building block in the synthesis of pharmaceutical ligands, particularly for NMDA and


 receptor targets. Its structure combines a dioxane ring (ether functionality) with a primary amine, creating a unique safety profile that demands specific handling protocols.

Researchers typically encounter this compound in two forms:

  • Hydrochloride Salt (Solid): The stable, storage-preferred form.[1]

  • Free Base (Liquid/Low-melting Solid): The reactive form generated in situ or isolated for specific condensations.

Critical Safety Distinction: While the salt is primarily an irritant, the free base introduces flammability risks (characteristic of dioxanes) and higher corrosivity/permeation hazards (characteristic of low-MW amines).

Physical & Chemical Properties Matrix
PropertyFree Base (CAS 22724-81-8)Hydrochloride SaltOperational Implication
Physical State Liquid or Low-melting SolidCrystalline SolidSpill response differs significantly.
Boiling Point ~160–170°C (Predicted)N/A (Decomposes)Free base is less volatile than 1,4-dioxane but still generates vapors.
Flash Point ~50–60°C (Predicted)N/AFlammable/Combustible. Ground all glassware.
Basicity Strong Base (

)
Acidic in solutionIncompatible with oxidizers and acids.
Solubility Polar Organics (MeOH, DCM)Water, MethanolUse alcohol-resistant absorbents.

*Note: Exact experimental values for the free base are sparse in public literature. Values are predicted based on structural analogues (e.g., 1,3-dioxan-5-ol and cyclohexylamine).

Hazard Assessment & PPE Architecture

The "Dual-Threat" Hazard

Handling 1,3-Dioxan-5-amine requires defending against two mechanisms of injury:

  • Chemical Burns (Amine): Rapid tissue damage upon contact; high skin permeation potential.

  • Solvent Effects (Dioxane): The ether backbone facilitates absorption through skin and glove materials, potentially carrying the amine into the bloodstream.

PPE Decision Logic

Do not rely on standard latex gloves. The ether/amine combination attacks many elastomers.

DOT Diagram: PPE Selection Logic

PPE_Logic Start Start: Assess Operation Form Chemical Form? Start->Form Solid Hydrochloride Salt (Solid) Form->Solid Liquid Free Base (Liquid/Solution) Form->Liquid Gloves_Solid Gloves: Nitrile (Double, 5mil) Solid->Gloves_Solid Volume Volume > 10mL? Liquid->Volume Resp_Solid Resp: N95 (if dusting) Gloves_Solid->Resp_Solid Gloves_Liq_Low Gloves: Nitrile (Double) Change every 15 mins Volume->Gloves_Liq_Low No Gloves_Liq_High Gloves: Laminate (Silver Shield) or Heavy Neoprene Volume->Gloves_Liq_High Yes Eye_High Add: Face Shield + Butyl Apron Gloves_Liq_High->Eye_High

Figure 1: Decision tree for selecting Personal Protective Equipment based on chemical form and volume.

Detailed PPE Specifications
  • Gloves:

    • Routine (Solid): Double-gloved Nitrile (minimum 5 mil outer).

    • Free Base Handling:Laminate film (Silver Shield/4H) is the gold standard. If dexterity is required for small volumes (<10 mL), use double Nitrile but change immediately upon splash. Avoid Latex (poor amine resistance).

  • Respiratory:

    • Solid: N95/P100 if weighing fine powder outside a hood (not recommended).

    • Liquid: Work strictly in a fume hood. If hood failure occurs, use a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

  • Eye/Face: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the corrosive nature of the amine vapors.

Operational Protocol: Safe Handling & Synthesis

Context: Generating the Free Base

Most reactions (e.g., nucleophilic substitutions) require the free base. The neutralization of the HCl salt is the highest-risk step due to exotherm and potential vapor release.

Step-by-Step Workflow
  • Preparation:

    • Calculate stoichiometry. Ensure cooling bath (Ice/Water) is ready.

    • Solvent Choice: Methanol or DCM are common. Avoid acetone if forming primary amines to prevent Schiff base side reactions.

  • Weighing (Solid Salt):

    • Weigh 1,3-Dioxan-5-amine HCl in a tared vial inside the fume hood.

    • Why? Prevents inhalation of irritant dust.

  • Neutralization (The Critical Step):

    • Suspend salt in solvent.

    • Add base (e.g.,

      
      , 
      
      
      
      , or NaOH) slowly at 0°C.
    • Risk Control: The exotherm can volatilize the newly formed free base. Cooling prevents this.

  • Extraction/Workup:

    • If extracting the free base into organic phase, treat the organic layer as flammable and corrosive .

    • Dry over

      
       or 
      
      
      
      .
  • Storage:

    • Store Free Base under inert gas (

      
       or 
      
      
      
      ) at 2–8°C. Amines absorb
      
      
      from air to form carbamates.
DOT Diagram: Synthesis Workflow

Handling_Workflow Weigh 1. Weigh HCl Salt (In Hood) Suspend 2. Suspend in Solvent (MeOH/DCM) Weigh->Suspend Cool 3. Cool to 0°C (Ice Bath) Suspend->Cool Base 4. Add Base Slowly (Exotherm Control) Cool->Base Extract 5. Extract Free Base (Flammable/Corrosive) Base->Extract Store 6. Store under Argon (Prevents Carbonation) Extract->Store

Figure 2: Operational workflow for converting the stable salt to the reactive free base.

Emergency Response & Disposal

Spill Management
  • Solid Spill (HCl Salt):

    • Dampen a paper towel with water (to prevent dust).

    • Wipe up carefully.

    • Place in a sealed bag labeled "Hazardous Waste - Solid."

  • Liquid Spill (Free Base):

    • Evacuate immediate area if volume >50 mL.

    • Extinguish all ignition sources (Flash point concern).

    • Absorb with vermiculite or commercial amine-neutralizing pads. Do not use paper towels alone (fire risk).

    • Clean surface with weak acid (dilute acetic acid) to neutralize residue, followed by soap and water.

First Aid (Self-Validating)
  • Skin Contact: Flush for 15 minutes minimum .[2] Do not stop earlier; amines bind to skin proteins. Use soap only after initial flushing.

  • Eye Contact: Flush for 15 minutes .[2][3][4] Hold eyelids open. Seek immediate ophthalmological evaluation (amines cause penetrating corneal injury).

Disposal Strategy

Segregate waste streams to prevent incompatible reactions:

  • Stream A: Halogenated Solvents (if DCM used).

  • Stream B: Non-Halogenated Organics (if MeOH used).

  • Labeling: Must explicitly state "Contains Aliphatic Amines" to alert waste handlers of the corrosion risk.

References

  • PubChem. (n.d.). 1,3-Dioxan-5-amine hydrochloride.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.

Sources

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